Filgrastim
Description
Properties
CAS No. |
121181-53-1 |
|---|---|
Molecular Formula |
W99 |
Origin of Product |
United States |
Foundational & Exploratory
Filgrastim's Mechanism of Action in Hematopoietic Stem Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF), is a cornerstone in clinical hematology and oncology. It is primarily recognized for its role in stimulating the proliferation and differentiation of neutrophil progenitors, thereby combating neutropenia. However, its profound effects on hematopoietic stem cells (HSCs), particularly its ability to mobilize these cells from the bone marrow into the peripheral blood, have revolutionized hematopoietic stem cell transplantation. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action on HSCs, focusing on the intricate signaling pathways and cellular interactions that govern their proliferation, differentiation, and mobilization.
Core Mechanism of Action: G-CSF Receptor Signaling
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily, expressed on the surface of hematopoietic cells, including HSCs and their progeny. This binding event triggers a cascade of intracellular signaling events that ultimately dictate the cellular response. The G-CSFR itself lacks intrinsic kinase activity and relies on the recruitment and activation of Janus kinases (JAKs) to initiate downstream signaling.
Key Signaling Pathways
Upon this compound binding, the G-CSFR dimerizes, leading to the trans-phosphorylation and activation of associated JAK proteins, primarily JAK1 and JAK2. This initiates several key signaling pathways:
-
JAK/STAT Pathway: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tail of the G-CSFR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation.
-
PI3K/AKT Pathway: The activated G-CSFR can also recruit and activate Phosphoinositide 3-kinase (PI3K). This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT (also known as Protein Kinase B). The PI3K/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK/ERK pathway, is another critical downstream effector of G-CSFR activation. This pathway plays a significant role in promoting cell proliferation and differentiation.
A novel G-CSF-dependent signaling pathway involving the phosphorylation of Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and its interaction with the transcription factor Lymphoid-Enhancer Factor 1 (LEF-1) has also been identified, playing a role in myelopoiesis.
Figure 1: G-CSF Receptor Signaling Pathways
Hematopoietic Stem Cell Mobilization
A critical function of this compound is the mobilization of HSCs from the bone marrow into the peripheral circulation. This process is complex, involving the disruption of the adhesive interactions that retain HSCs within their specialized bone marrow niches. The key mechanisms include:
-
Disruption of the CXCL12/CXCR4 Axis: The chemokine Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12, and its receptor CXCR4, which is expressed on HSCs, are pivotal for HSC homing and retention in the bone marrow. This compound administration leads to a downregulation of CXCL12 expression in the bone marrow, thereby weakening this critical retention signal and facilitating HSC egress.
-
Modulation of Adhesion Molecules: this compound alters the expression and function of several adhesion molecules that anchor HSCs to the bone marrow stroma. This includes the downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) and the disruption of the interaction between Very Late Antigen-4 (VLA-4) on HSCs and VCAM-1 on stromal cells.
-
Induction of Proteolytic Enzymes: this compound stimulates the release of proteolytic enzymes, such as neutrophil elastase, cathepsin G, and matrix metalloproteinases (e.g., MMP-9), from activated neutrophils. These enzymes can cleave and inactivate key components of the HSC niche, including CXCL12 and various adhesion molecules, further promoting HSC mobilization.
Figure 2: this compound-Induced HSC Mobilization
Quantitative Effects of this compound on Hematopoietic Stem Cells
The administration of this compound leads to a significant and quantifiable increase in the number of circulating HSCs, which are typically enumerated by the expression of the CD34 surface antigen.
| Parameter | Condition | Fold Increase / Value | Reference |
| Circulating CD34+ Cells | Single dose of this compound (15 µg/kg) in healthy adults | Up to 12-fold increase by day 4 | |
| Circulating CD34+ Cells | This compound post-chemotherapy vs. steady-state this compound | ~7-fold higher yield per leukapheresis | |
| Circulating CD34+ Cells | Pegthis compound (12 mg) vs. standard G-CSF | 92.3% vs. 68.0% of donors yielding >4 x 10^6 cells/kg in a single apheresis | |
| CD34+ Cell Yield | This compound post-chemotherapy | Average of 5.73 x 10^6/kg bodyweight per leukapheresis | |
| CD34+ Cell Yield | This compound during steady-state | Average of 0.79 x 10^6/kg bodyweight per leukapheresis |
Detailed Experimental Protocols
Hematopoietic Stem Cell Mobilization in Mice
Objective: To induce and quantify the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood following this compound administration.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound (recombinant human G-CSF)
-
Sterile phosphate-buffered saline (PBS)
-
Heparin or EDTA-coated microcentrifuge tubes
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-c-Kit, anti-Sca-1, anti-Lineage markers, anti-CD34)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
This compound Administration: Reconstitute this compound in sterile PBS to the desired concentration. Administer this compound to mice via subcutaneous injection at a typical dose of 250 µg/kg/day for 4-5 consecutive days. A control group of mice should receive vehicle (PBS) injections.
-
Peripheral Blood Collection: On the day of peak mobilization (typically day 5), collect peripheral blood from the retro-orbital sinus or tail vein into tubes containing an anticoagulant.
-
Cell Staining for Flow Cytometry:
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with PBS containing 2% fetal bovine serum (FACS buffer).
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against surface markers to identify HSPCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).
-
-
Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to determine the frequency and absolute number of HSPCs (e.g., LSK cells or CD34+ cells) in the peripheral blood.
Figure 3: HSC Mobilization Experimental Workflow
In Vitro Colony-Forming Unit (CFU) Assay
Objective: To assess the functional capacity of mobilized hematopoietic progenitor cells to differentiate into various myeloid lineages.
Materials:
-
Mononuclear cells isolated from the peripheral blood of this compound-mobilized subjects.
-
Methylcellulose-based semi-solid medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF).
-
35 mm culture dishes.
-
Inverted microscope.
Procedure:
-
Cell Plating: Mix the isolated mononuclear cells with the methylcellulose (B11928114) medium at a specified cell density.
-
Incubation: Dispense the cell-methylcellulose mixture into culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 12-14 days.
-
Colony Scoring: After the incubation period, identify and count the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-GEMM for mixed colonies) under an inverted microscope based on their distinct morphologies.
Conclusion
This compound's mechanism of action on hematopoietic stem cells is a multifaceted process orchestrated by a complex interplay of signaling pathways and cellular interactions. Its ability to stimulate HSC proliferation and differentiation through the G-CSFR and its downstream effectors, coupled with its profound capacity to induce HSC mobilization by disrupting the bone marrow niche, underscores its critical importance in modern medicine. A thorough understanding of these intricate mechanisms is paramount for optimizing current therapeutic strategies and for the development of novel agents aimed at manipulating HSC fate for a variety of clinical applications.
An In-depth Technical Guide to the Elucidation of the G-CSF Receptor Signaling Pathway
This guide provides a comprehensive overview of the Granulocyte Colony-Stimulating Factor (G-CSF) receptor signaling pathway, a critical regulator of granulopoiesis. It is intended for researchers, scientists, and drug development professionals working in hematology, oncology, and immunology.
Introduction to G-CSF and its Receptor
Granulocyte Colony-Stimulating Factor (G-CSF) is a hematopoietic growth factor and cytokine that plays a crucial role in the proliferation, differentiation, and survival of neutrophils and their precursors. The biological effects of G-CSF are mediated by its specific receptor, the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily. The G-CSFR lacks intrinsic kinase activity and relies on associated cytoplasmic tyrosine kinases for signal transduction. Upon G-CSF binding, the receptor dimerizes, leading to the activation of intracellular signaling cascades that are essential for normal blood cell development and function. Dysregulation of this pathway is implicated in various diseases, including congenital neutropenia and leukemia.
Core Signaling Pathways
The binding of G-CSF to its receptor initiates a cascade of intracellular signaling events, primarily through three major pathways: the JAK/STAT pathway, the PI3K/Akt pathway, and the Ras/MAPK pathway.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade activated by the G-CSFR.
-
Activation: Upon G-CSF-induced receptor dimerization, Janus kinases (primarily JAK1 and JAK2) associated with the cytoplasmic domain of the G-CSFR become activated through trans-phosphorylation.
-
STAT Protein Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the G-CSFR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and to a lesser extent STAT5. Once recruited, STAT proteins are themselves phosphorylated by the JAKs.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell survival, proliferation, and differentiation. Key target genes include those encoding anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.
Filgrastim-Induced Neutrophil Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF), is a critical therapeutic agent used to stimulate the production of neutrophils, particularly in patients undergoing myelosuppressive chemotherapy. Its mechanism of action is centered on its binding to the G-CSF receptor on hematopoietic progenitor cells, which triggers a cascade of intracellular signaling pathways. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound-induced neutrophil proliferation and differentiation, with a focus on key signaling pathways, quantitative cellular responses, and detailed experimental protocols for their investigation.
Mechanism of Action
This compound binds to the G-CSF receptor, a transmembrane protein found on the surface of hematopoietic cells in the bone marrow.[1] This binding event induces receptor dimerization and a conformational change, leading to the activation of several downstream signaling pathways. These pathways orchestrate the proliferation and differentiation of neutrophil progenitor cells, accelerate their maturation, and enhance the functional capabilities of mature neutrophils.[1]
Key Signaling Pathways
The intracellular signaling initiated by the this compound-G-CSF receptor interaction is primarily mediated by three major pathways: the JAK/STAT pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. These pathways converge to regulate gene expression, promoting cell survival, proliferation, and differentiation.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade activated by G-CSF. Upon receptor activation, associated JAK family kinases (JAK1 and JAK2) are phosphorylated and activated.[2] These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSF receptor, creating docking sites for STAT proteins, primarily STAT3 and STAT5.[2][3] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in granulopoiesis.[2]
PI3K/Akt and MAPK/ERK Pathways
In addition to the JAK/STAT pathway, G-CSF receptor activation also triggers the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell survival by inhibiting apoptosis and for stimulating cell proliferation. The activation of these pathways is also mediated by JAKs, which can recruit and activate other signaling intermediates.
Negative Regulation
The signaling cascades initiated by this compound are tightly controlled by negative feedback mechanisms to prevent excessive neutrophil production. Key negative regulators include the Suppressor of Cytokine Signaling 3 (SOCS3) and the SH2 domain-containing phosphatase 1 (SHP-1). SOCS3 is induced by STAT3 and binds to the G-CSF receptor and JAKs, leading to their ubiquitination and proteasomal degradation.[4][5][6] SHP-1 is a tyrosine phosphatase that can dephosphorylate and inactivate the G-CSF receptor and JAKs.[4]
Quantitative Data on this compound's Effects
The administration of this compound leads to measurable changes in neutrophil counts and the expression of differentiation markers.
Table 1: Effect of this compound on Absolute Neutrophil Count (ANC)
| Study Population | This compound Dose | Baseline ANC (x 10⁹/L) | Peak/Median ANC (x 10⁹/L) | Fold Increase | Reference |
| Severe Chronic Neutropenia Patients | 3.45-11.50 µg/kg/day | < 0.5 | ≥ 1.5 (median) | > 16 | [7] |
| Healthy Volunteers | 75-600 µg daily for 10 days | Normal | Dose-dependent increase | - | [8] |
| Patients with Lymphoproliferative Disorders (post-PBSCT) | 50 µg/m² | - | Time to ANC > 0.5 x 10⁹/L: 10 days (vs. 14 days placebo) | - | [1] |
| Patients with Chemotherapy-Induced Neutropenia | 5 µg/kg/day | 0.8 | 6.0 | 7.5 | [6] |
Table 2: this compound's Impact on Neutrophil Differentiation Markers and Cell Cycle
| Parameter | Cell Type | Treatment | Observation | Reference |
| Differentiation Markers | ||||
| CD11b | Human Neutrophils | G-CSF (in vitro) | Upregulation (232 +/- 70% of control) | [9] |
| CD16 | Human Neutrophils | G-CSF/Dexamethasone (in vivo) | Increased expression on mature neutrophils | [10] |
| Cell Cycle Progression | ||||
| G1 Phase | Hematopoietic Progenitor Cells | G-CSF | Decrease in the percentage of cells in G1 phase | [8] |
| S Phase | Hematopoietic Stem Cells | G-CSF | Increased frequency of cells in active cycle (G1-S-G2/M) | [11] |
| Proliferation | Murine Myeloid Precursors | Pegthis compound | Increased proliferation | [12] |
Experimental Protocols
In Vitro Granulopoiesis Assay (Colony-Forming Unit Assay)
This assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of granulocytes in response to this compound.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells (HSPCs)
-
MethoCult™ medium (e.g., from STEMCELL Technologies)
-
Recombinant human cytokines: Stem Cell Factor (SCF), Fms-like tyrosine kinase 3 ligand (Flt3-L), Interleukin-3 (IL-3), and this compound (G-CSF)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thaw cryopreserved human CD34+ HSPCs according to the manufacturer's protocol.
-
Prepare the plating medium by adding cytokines to the MethoCult™ medium. A typical cytokine cocktail for granulocyte colony formation includes:
-
SCF (50 ng/mL)
-
Flt3-L (50 ng/mL)
-
IL-3 (20 ng/mL)
-
This compound (G-CSF) at various concentrations (e.g., 0, 1, 10, 100 ng/mL) to assess dose-response.
-
-
Resuspend the CD34+ cells in IMDM with 2% FBS at a concentration of 1 x 10⁵ cells/mL.
-
Add 0.3 mL of the cell suspension to 3 mL of the prepared MethoCult™ medium.
-
Vortex the tube vigorously to ensure a homogenous cell suspension.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Dispense 1.1 mL of the cell-containing MethoCult™ medium into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently tilt and rotate the dishes to ensure even distribution of the medium.
-
Place the culture dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 14 days.
-
After 14 days, score the number of granulocyte colonies (CFU-G) and granulocyte-macrophage colonies (CFU-GM) under an inverted microscope based on their morphology.
Flow Cytometry for Neutrophil Differentiation Markers
This protocol allows for the quantification of cell surface markers that indicate neutrophil maturation.
Materials:
-
Isolated neutrophils or differentiated HSPCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
CD45 (pan-leukocyte marker)
-
CD11b (integrin alpha M, marker of myeloid lineage and activation)
-
CD16 (FcγRIII, marker of mature neutrophils)
-
CD10 (neprilysin, marker of mature neutrophils)
-
Appropriate isotype control antibodies
-
-
96-well V-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in cold FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate or to each FACS tube.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the respective wells/tubes. Include unstained and isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C and decanting the supernatant.
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the neutrophil population based on forward and side scatter characteristics and CD45 expression. Then, quantify the expression of CD11b, CD16, and CD10 on the gated cells.
Western Blotting for Signaling Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
Materials:
-
Myeloid cell line (e.g., HL-60) or primary hematopoietic cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (recommended dilution 1:1000):
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG) (recommended dilution 1:2000-1:5000)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the proteins and the loading control.
Conclusion
This compound plays a pivotal role in regulating neutrophil production through the activation of a complex network of intracellular signaling pathways. A thorough understanding of these mechanisms, supported by quantitative analysis of cellular responses and robust experimental protocols, is essential for the continued development and optimization of G-CSF-based therapies. This guide provides a foundational resource for researchers and professionals in the field to investigate the intricate biology of this compound-induced granulopoiesis.
References
- 1. Low-dose this compound significantly enhances neutrophil recovery following autologous peripheral-blood stem-cell transplantation in patients with lymphoproliferative disorders: evidence for clinical and economic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-CSF as a suitable alternative to GM-CSF to boost dinutuximab-mediated neutrophil cytotoxicity in neuroblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine 729 of the G-CSF receptor controls the duration of receptor signaling: involvement of SOCS3 and SOCS1 [pubmed.ncbi.nlm.nih.gov]
- 5. The SOCS box of suppressor of cytokine signaling-3 contributes to the control of G-CSF responsiveness in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative regulation of cytokine signaling and immune responses by SOCS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Controlled Phase III Trial of Recombinant Human Granulocyte Colony-Stimulating Factor (this compound) for Treatment of Severe Chronic Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-CSF accelerates the cell-cycling of hematopoietic progenitor cells and abrogates the deceleration by TNF alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of granulocyte- and granulocyte-macrophage colony-stimulating factors (G- and GM-CSF) on neutrophil adhesion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different MDSC Activity of G-CSF/Dexamethasone Mobilized Neutrophils: Benefits to the Patient? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. G-CSF enhances the proliferation and mobilization, but not the maturation rate, of murine myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Filgrastim on Myeloid Progenitor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Filgrastim, a recombinant form of Granulocyte Colony-Stimulating Factor (G-CSF), on myeloid progenitor cells. The document details the impact of this compound on cellular proliferation and differentiation, outlines key experimental protocols for assessment, and visualizes the critical signaling pathways involved.
Quantitative Effects of this compound on Myeloid Progenitor Cells
This compound stimulates the proliferation and differentiation of myeloid progenitor cells, leading to an increased production of neutrophils. The following tables summarize the quantitative data available from in vitro and related studies. It is important to note that comprehensive in vitro dose-response data for this compound on normal human myeloid progenitor cells is not extensively available in publicly accessible literature. Much of the existing quantitative data is derived from in vivo studies focusing on hematopoietic stem cell mobilization.
| Cell Type | This compound Concentration | Observed Effect | Assay Type | Reference |
| Human Peripheral Blood Stem Cells (PBSC) from mobilized patients | High-dose (specific concentration not detailed) | Dose-dependent stimulation of High Proliferative Potential Colony Forming Cells (HPP-CFC) proliferation (r = 0.92). The number of HPP-CFC was four-fold greater in mobilized patients than in normal controls. | Colony-Forming Cell Assay | [1] |
| Human CD34+ cells from peripheral blood | Not specified, used in combination with other cytokines | A combination of GM-CSF, IL-3, SCF, IL-1, and IL-6 (with G-CSF used for in vivo mobilization) resulted in a 4.6-fold increase in CFU-GM after 7 days of liquid culture. | Colony-Forming Unit (CFU) Assay | [2] |
| Human Bone Marrow CD34+ cells | Not specified, used in combination with other cytokines | A mixture of IL-3, GM-CSF, and G-CSF led to a 3-fold increase in CFU-GM after 10 days of culture. The addition of Stem Cell Factor (SCF) further augmented the increase to 8-fold. | Colony-Forming Unit (CFU) Assay | [3] |
| Cell Surface Marker | Cell Type | This compound Treatment | Change in Expression | Analysis Method |
| CD11b | Human Bone Marrow CD34+ cells | In vitro culture with IL-3, GM-CSF, and G-CSF | Increased expression over 2-3 weeks, indicating maturation towards more mature neutrophil forms. | Flow Cytometry |
| CD15 | Human Bone Marrow CD34+ cells | In vitro culture with IL-3, GM-CSF, and G-CSF | Initial appearance after 3-7 days on CD11b- cells (promyelocytes), followed by co-expression with CD11b in more mature forms. | Flow Cytometry |
Key Experimental Protocols
Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This assay is fundamental for assessing the proliferation and differentiation of myeloid progenitor cells in response to stimuli like this compound.
Objective: To quantify the number of granulocyte-macrophage colony-forming units in a cell suspension.
Methodology:
-
Cell Preparation: Isolate mononuclear cells (MNCs) from human bone marrow or peripheral blood using density gradient centrifugation. For more purified populations, CD34+ cells can be selected using immunomagnetic beads.
-
Culture Medium: Prepare a semi-solid medium, typically methylcellulose-based, supplemented with fetal bovine serum, L-glutamine, and a cocktail of cytokines. For assessing the specific effect of this compound, it is added at various concentrations to the medium. Other cytokines like Stem Cell Factor (SCF), Interleukin-3 (IL-3), and GM-CSF may be included to support the growth of more primitive progenitors.[2][3]
-
Cell Plating: Mix the prepared cells with the methylcellulose (B11928114) medium at a known concentration and plate in 35 mm culture dishes.
-
Incubation: Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Counting: After the incubation period, identify and count colonies of granulocytes, macrophages, and mixed granulocyte-macrophages under an inverted microscope based on their morphology. A colony is typically defined as a cluster of 40 or more cells.
-
Data Analysis: Express the results as the number of CFU-GM per a specific number of plated cells (e.g., per 1 x 10^5 MNCs or 1 x 10^3 CD34+ cells).
In Vitro Differentiation of Myeloid Progenitors and Flow Cytometry Analysis
This protocol allows for the qualitative and quantitative assessment of myeloid differentiation by analyzing the expression of specific cell surface markers.
Objective: To induce the differentiation of myeloid progenitors into mature neutrophils in vitro and analyze the expression of differentiation markers.
Methodology:
-
Cell Culture: Culture isolated human CD34+ progenitor cells in a liquid medium (e.g., IMDM) supplemented with serum and a cocktail of cytokines. A common approach involves an initial expansion phase with SCF and IL-3 for 3 days, followed by the addition of this compound to induce terminal differentiation into neutrophils.[3]
-
Time-Course Sampling: Collect aliquots of cells at different time points during the culture period (e.g., day 0, day 7, day 14) to monitor the progression of differentiation.
-
Antibody Staining: Stain the cells with fluorescently-conjugated monoclonal antibodies specific for myeloid differentiation markers. Key markers include:
-
CD34: A marker for hematopoietic stem and progenitor cells, its expression decreases with differentiation.
-
CD33: A pan-myeloid marker expressed on early myeloid progenitors and maintained through maturation.
-
CD11b: An integrin that is upregulated during myeloid differentiation and is highly expressed on mature neutrophils.
-
CD15: A carbohydrate antigen that appears on promyelocytes and is present on mature neutrophils.
-
CD16: An Fc receptor that is expressed on mature neutrophils.
-
-
Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker and the mean fluorescence intensity.
-
Data Analysis: Gate on specific cell populations based on their forward and side scatter characteristics and fluorescence signals. Analyze the changes in marker expression over time to characterize the differentiation process.
Signaling Pathways and Visualizations
This compound exerts its effects by binding to the G-CSF receptor (G-CSFR) on the surface of myeloid progenitor cells. This binding triggers a cascade of intracellular signaling events that ultimately regulate gene expression, promoting cell survival, proliferation, and differentiation. The primary signaling pathways activated are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[4][5][6]
This compound-Induced Signaling Pathways
References
- 1. Frontiers | GM-CSF Quantity Has a Selective Effect on Granulocytic vs. Monocytic Myeloid Development and Function [frontiersin.org]
- 2. In vitro growth response to G-CSF and GM-CSF by bone marrow cells of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of neutrophil precursors and progenitors in suspension cultures of CD34+ cells enriched from human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling by CSF3 (G-CSF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reactome | Signaling by CSF3 (G-CSF) [reactome.org]
The Blueprint for Equivalence: A Technical Guide to the Discovery and Development of Filgrastim Biosimilars
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the multifaceted journey of developing a filgrastim biosimilar, from initial molecular characterization to clinical validation and regulatory approval. This compound, a recombinant form of granulocyte colony-stimulating factor (G-CSF), plays a pivotal role in stimulating the production of neutrophils, thereby preventing and treating neutropenia, particularly in patients undergoing myelosuppressive chemotherapy.[1][2] The advent of biosimilars has introduced competition, increased patient access, and underscored the importance of a rigorous scientific approach to demonstrating comparability with the reference product.[3][4][5] This document provides a technical framework for the core scientific and regulatory principles underpinning the successful development of this compound biosimilars.
The Foundation: Understanding the G-CSF Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily, on the surface of hematopoietic stem cells and their progeny.[6][7][8] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the proliferation, differentiation, and survival of neutrophil precursors. The primary signaling pathways activated by the G-CSF/G-CSFR complex include the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways.[6][7][8][9] A thorough understanding of this signaling network is crucial for designing relevant in vitro bioassays to confirm the functional similarity of a biosimilar candidate.
The "Totality of the Evidence" Approach: A Stepwise Framework for Biosimilar Development
The regulatory approval of biosimilars hinges on the "totality of the evidence" concept, which involves a comprehensive, stepwise comparison with the reference product.[4] This process begins with extensive analytical characterization, followed by non-clinical studies, and culminates in clinical trials to confirm biosimilarity. The goal is to demonstrate that any minor physicochemical differences are not clinically meaningful.
Analytical Characterization: The Cornerstone of Biosimilarity
Extensive analytical characterization forms the foundation of a biosimilar development program.[3] A battery of state-of-the-art analytical techniques is employed to compare the physicochemical properties of the proposed biosimilar with the reference product.[3][10] Since this compound is a non-glycosylated protein, its structure can be characterized with a high degree of confidence.[3]
Table 1: Physicochemical and Biological Characterization of this compound Biosimilars
| Analytical Method | Attribute Assessed | Typical Results for Biosimilar vs. Reference |
| Primary Structure | ||
| Peptide Mapping & Mass Spectrometry | Amino Acid Sequence | Identical primary protein structures confirmed.[3][10] |
| Amino Acid Analysis | Amino Acid Composition | Highly similar composition. |
| N- and C-terminal Sequencing | Terminal Amino Acid Sequences | Identical terminal sequences.[11] |
| Higher-Order Structure | ||
| Circular Dichroism (CD) & Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary Structure (α-helix, β-sheet) | Comparable secondary structures.[3][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy & Fluorescence Spectroscopy | Tertiary Structure (3D fold) | Similar tertiary structures.[3][12] |
| Physicochemical Properties | ||
| Size Exclusion Chromatography (SEC-HPLC) | Size, Aggregation | Similar size and low percentage of aggregates.[12] |
| Cation Exchange Chromatography (CEX-HPLC) | Charge Variants | Similar charge profiles and high purity.[3][12] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity, Purity | Similar hydrophobicity and high purity.[3][12] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Molecular Weight, Purity | Similar molecular weight and purity.[12] |
| Biological Activity | ||
| Surface Plasmon Resonance (SPR) | G-CSFR Binding Affinity | No significant differences in receptor binding affinity.[3][10] |
| In Vitro Cell Proliferation Assay | Biological Potency | Similar in vitro bioactivity and cell proliferation induction.[3][10][12] |
Experimental Protocols
3.1. Peptide Mapping by LC-MS/MS
-
Objective: To confirm the primary amino acid sequence of the this compound biosimilar is identical to the reference product.
-
Methodology:
-
The protein is denatured, reduced, and alkylated to break disulfide bonds and expose the polypeptide chain.
-
A specific protease (e.g., trypsin) is used to digest the protein into smaller peptides.
-
The resulting peptide mixture is separated using reverse-phase liquid chromatography (RP-LC).
-
The separated peptides are introduced into a tandem mass spectrometer (MS/MS).
-
The mass-to-charge ratio of each peptide is measured (MS1), and then individual peptides are fragmented to determine their amino acid sequence (MS2).
-
The peptide map of the biosimilar is overlaid with that of the reference product to demonstrate identity.
-
3.2. In Vitro Cell Proliferation Bioassay
-
Objective: To quantify the biological activity (potency) of the this compound biosimilar by measuring its ability to stimulate the proliferation of a G-CSF-dependent cell line.
-
Methodology:
-
A G-CSF-dependent cell line (e.g., NFS-60) is cultured and washed to remove any residual growth factors.
-
The cells are seeded into a 96-well plate at a predetermined density.
-
Serial dilutions of the this compound biosimilar, reference product, and a standard are added to the wells.
-
The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.
-
A reagent that measures cell viability (e.g., MTT, resazurin) is added to each well.
-
The absorbance or fluorescence is measured using a plate reader.
-
The dose-response curves for the biosimilar and the reference product are compared to determine relative potency.
-
Non-Clinical and Clinical Development: Confirming Equivalence in Biological Systems
While analytical data provides the foundational evidence of similarity, non-clinical and clinical studies are essential to confirm that this similarity translates to comparable safety and efficacy in a biological system.[3][13]
Non-Clinical Studies
For this compound biosimilars, extensive non-clinical in vivo studies may not always be required if high analytical and functional similarity is demonstrated. However, regulatory agencies may require specific studies, such as in vivo pharmacodynamic (PD) studies in a relevant animal model (e.g., rats) to assess the effect on neutrophil counts.
Clinical Pharmacology (Phase I)
The cornerstone of the clinical program is typically a randomized, double-blind, two-way crossover study in healthy volunteers.[3][10] The primary objective is to demonstrate pharmacokinetic (PK) and pharmacodynamic (PD) equivalence between the biosimilar and the reference product.
Table 2: Key Pharmacokinetic and Pharmacodynamic Endpoints
| Parameter | Description | Equivalence Criteria |
| Pharmacokinetics (PK) | ||
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 90% Confidence Interval (CI) for the ratio of geometric means should be within 80.00% to 125.00%.[10] |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity | 90% CI for the ratio of geometric means should be within 80.00% to 125.00%.[10] |
| Cmax | Maximum observed plasma concentration | 90% CI for the ratio of geometric means should be within 80.00% to 125.00%.[10] |
| Pharmacodynamics (PD) | ||
| AUEC0-t for ANC | Area under the effect-time curve for Absolute Neutrophil Count (ANC) | 90% CI for the ratio of geometric means should be within predefined equivalence margins.[10] |
| Emax for ANC | Maximum observed effect on Absolute Neutrophil Count (ANC) | 90% CI for the ratio of geometric means should be within predefined equivalence margins.[10] |
Clinical Efficacy and Safety (Phase III)
A confirmatory Phase III clinical trial in a sensitive patient population (e.g., breast cancer patients receiving myelosuppressive chemotherapy) is often required to demonstrate equivalent efficacy and safety. The primary endpoint is typically the duration of severe neutropenia (DSN) in the first cycle of chemotherapy. Immunogenicity is also a critical safety parameter that is carefully assessed.[14]
Regulatory Pathway and Approval
The development of a biosimilar follows an abbreviated regulatory pathway, which leverages the existing knowledge of the reference product's safety and efficacy.[15] Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the approval of biosimilars.[14][15][16] The submission must provide a comprehensive data package demonstrating biosimilarity through the "totality of the evidence."
A key benefit of the biosimilar pathway is the potential for extrapolation of indications. If biosimilarity is demonstrated in one indication, regulatory agencies may approve the biosimilar for other indications for which the reference product is licensed, provided there is sufficient scientific justification.[14][17]
Conclusion
The development of this compound biosimilars is a scientifically rigorous process that relies on a deep understanding of the molecule's structure, function, and clinical effects. By employing a stepwise approach, beginning with comprehensive analytical characterization and culminating in confirmatory clinical trials, developers can successfully demonstrate biosimilarity to the reference product. This "totality of the evidence" approach ensures that biosimilars meet the same high standards of quality, safety, and efficacy as their originator counterparts, ultimately benefiting patients and healthcare systems worldwide.
References
- 1. This compound Biosimilars Market, MOA | this compound Biosimilars Insight [delveinsight.com]
- 2. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 3. Comparability of Biosimilar this compound with Originator this compound: Protein Characterization, Pharmacodynamics, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are there any biosimilars available for this compound? [synapse.patsnap.com]
- 5. Biosimilars of this compound [gabionline.net]
- 6. researchgate.net [researchgate.net]
- 7. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 8. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparability of biosimilar this compound with originator this compound: protein characterization, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Extensive characterization of biosimilars: a pegylated this compound study [gabionline.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulatory recommendations for biosimilars in the EU [gabionline.net]
- 15. Zarxio (this compound-sndz): First Biosimilar Approved in the United States [jhoponline.com]
- 16. Biosimilar medicinal products containing recombinant granulocyte-colony stimulating factor (Annex to guideline on similar biological medicinal products containing biotechnology-derived proteins as active substance: non-clinical and clinical issues) | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Regulatory and Clinical Experiences with Biosimilar this compound in the U.S., the European Union, Japan, and Canada - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF): A Technical Guide
Recombinant human granulocyte colony-stimulating factor (rhG-CSF) is a glycoprotein (B1211001) that plays a critical role in hematopoiesis, specifically in the proliferation, differentiation, and activation of neutrophils.[1][2] Developed using recombinant DNA technology, rhG-CSF is a cornerstone therapy for managing neutropenia, particularly in patients undergoing myelosuppressive chemotherapy.[3][4] This guide provides an in-depth examination of the pharmacodynamics of rhG-CSF, detailing its mechanism of action, effects on hematopoietic cells, and the experimental protocols used for its characterization.
Mechanism of Action and Signal Transduction
G-CSF exerts its biological effects by binding to the G-CSF receptor (G-CSFR), a transmembrane protein found on the surface of hematopoietic precursor cells in the bone marrow and mature neutrophils.[5][6] The G-CSFR lacks intrinsic kinase activity and relies on the recruitment and activation of intracellular signaling molecules to transduce its signal.[1][2]
Upon ligand binding, the G-CSFR undergoes a conformational change, leading to the activation of several key downstream signaling pathways:
-
JAK/STAT Pathway: This is the primary signaling cascade activated by G-CSF. The Janus kinase (JAK) family of tyrosine kinases (specifically JAK1, JAK2, and TYK2) are activated, which in turn phosphorylate tyrosine residues on the G-CSFR's intracellular domain.[5][7] These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7] Once phosphorylated by JAKs, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[2][6]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is also activated and is crucial for promoting the survival and proliferation of myeloid progenitor cells.[5][6]
-
MAPK/ERK Pathway: The Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling route that contributes to cell proliferation and differentiation.[5][6]
The coordinated action of these pathways governs the comprehensive biological response to G-CSF, from stimulating the production of neutrophils to modulating their function.
Caption: G-CSF Receptor Signaling Pathway.
Core Pharmacodynamic Effects
The administration of rhG-CSF leads to a range of predictable and dose-dependent physiological responses.
Effects on Neutrophils
The hallmark effect of rhG-CSF is a robust and dose-dependent increase in the number of circulating neutrophils.[8][9] This is achieved through several mechanisms:
-
Stimulation of proliferation and differentiation of neutrophil precursors in the bone marrow.[6]
-
Reduction in the maturation time of neutrophils.
-
Mobilization of mature neutrophils from the bone marrow into the peripheral blood.
Interestingly, a transient and paradoxical drop in circulating neutrophil counts can be observed shortly after G-CSF administration (within 15-30 minutes), which is thought to be related to an increase in cell adhesion protein expression and potential margination of neutrophils.[10] This initial decline is followed by a rapid and sustained increase in neutrophil levels.[10]
Effects on Hematopoietic Stem Cells (HSCs)
G-CSF is a potent inducer of hematopoietic stem cell mobilization from the bone marrow into the bloodstream.[6][11] This effect is clinically exploited to harvest HSCs for transplantation.[12] The mechanisms underlying this mobilization are complex and involve the disruption of the interaction between HSCs and the bone marrow niche.[11] While G-CSF treatment leads to an expansion of phenotypic HSCs, it has also been associated with a reduction in their repopulating activity, an effect potentially mediated by the induction of Toll-like receptor (TLR) signaling.[13][14][15]
Effects on Neutrophil Function
Beyond increasing their numbers, G-CSF also modulates the function of mature neutrophils. Studies have shown that G-CSF administration in vivo can enhance the antifungal activity of neutrophils against certain opportunistic pathogens like Aspergillus fumigatus and Rhizopus arrhizus.[16] It also primes neutrophils for a sustained respiratory burst in response to fungal extracts.[16] However, some research indicates that neutrophils produced during G-CSF-induced emergency granulopoiesis may exhibit impaired ROS production and NETosis while showing increased secretion of neutrophil elastase and enhanced expression of certain cytokines.[17]
Quantitative Pharmacodynamic Data
The pharmacodynamic response to rhG-CSF is dose-dependent. The tables below summarize key quantitative data from various studies.
| Table 1: Dose-Response of rhG-CSF on Leukocyte/Neutrophil Counts | |||
| Species | Dose | Route of Administration | Observed Effect |
| Rabbits | 100-1000 µg/kg | Rectal | Dose-dependent increase in total blood leukocyte count.[8] |
| Rabbits | Not specified | Intranasal | Dose-dependent increase in serum G-CSF levels and total blood leukocyte count.[9][18] |
| Rhesus Macaques | 10 µg/kg | Subcutaneous | Nadir in neutrophil count at 30 minutes, followed by a return to baseline after 120 minutes and a rapid increase thereafter.[10] |
| Rhesus Macaques | 50 µg/kg | Subcutaneous | Accelerated neutrophil decline, with a nadir at 15 minutes post-injection.[10] |
| Mice | 5 µg/kg (daily for 4 days) | Not specified | Elevation of total leukocyte numbers to normal levels in immunosuppressed mice.[4] |
| Mice | 100 µg/kg/day (for 3 days) | Injection | Accumulation of neutrophils in the bone marrow and neutrophilia in peripheral blood.[17] |
| Table 2: Pharmacokinetic and Pharmacodynamic Parameters of G-CSF Derivatives | |
| Parameter | Value |
| Filgrastim Systemic Half-life | 2.6 hours[19] |
| Pegthis compound Systemic Half-life | 10.1 hours[19] |
| Chemotherapy Effective Half-life (in model) | 9.6 hours (with a 2-day killing effect)[19] |
Key Experimental Protocols
The characterization of rhG-CSF's pharmacodynamics relies on a set of standardized in vitro and in vivo assays.
In Vitro Bioassay: NFS-60 Cell Proliferation
The biological activity of G-CSF is commonly determined using a cell proliferation assay with the murine myeloblastic cell line NFS-60, which is dependent on G-CSF for growth.
Methodology:
-
Cell Culture: NFS-60 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum.[20]
-
Cell Preparation: Prior to the assay, cells are washed to remove any residual growth factors and resuspended in fresh medium.[20]
-
Assay Setup: A known concentration of NFS-60 cells (e.g., 7 x 10^5 cells/ml) is seeded into a 96-well plate.[20]
-
Stimulation: Serial dilutions of a G-CSF reference standard and the test sample are added to the wells.[21]
-
Incubation: The plate is incubated for a set period (e.g., 48 hours) to allow for cell proliferation.[20]
-
Quantification: Cell proliferation is measured using a colorimetric assay, such as MTS or WST-8, which measures the metabolic activity of viable cells.[20] The absorbance is read using a microplate reader.
-
Data Analysis: The potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard.
References
- 1. Granulocyte colony-stimulating factor receptor signaling involves the formation of a three-component complex with Lyn and Syk protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 3. Pharmacokinetics and pharmacodynamics of a recombinant human granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jabsonline.org [jabsonline.org]
- 5. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 7. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 8. Pharmacodynamics and pharmacokinetics of recombinant human granulocyte colony-stimulating factor (rhG-CSF) after administration of a rectal dosage vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of recombinant human granulocyte colony-stimulating factor (rhG-CSF) following intranasal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradoxical Drop in Circulating Neutrophil Count Following Granulocyte-Colony Stimulating Factor and Stem Cell Factor Administration in Rhesus Macaques: Rapid Neutrophil Decline Following G-CSF Administration Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematopoietic stem cell mobilizing agents G-CSF, cyclophosphamide or AMD3100 have distinct mechanisms of action on bone marrow HSC niches and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of G-CSF-mediated hematopoietic stem and progenitor mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G-CSF regulates hematopoietic stem cell activity, in part, through activation of toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-CSF regulates hematopoietic stem cell activity, in part, through activation of Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alexslemonade.org [alexslemonade.org]
- 16. Granulocyte colony-stimulating factor administered in vivo augments neutrophil-mediated activity against opportunistic fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G-CSF-Induced Emergency Granulopoiesis Modulates Neutrophil Effector Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Pharmacokinetic–pharmacodynamic modelling of neutrophil response to G‐CSF in healthy subjects and patients with chemotherapy‐induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Filgrastim's Role in Emergency Response to Radiation Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the event of a radiological or nuclear emergency, exposure to high doses of ionizing radiation can lead to Acute Radiation Syndrome (ARS), a severe and often lethal condition. A primary component of ARS is the Hematopoietic syndrome (H-ARS), characterized by the destruction of bone marrow and a subsequent drastic reduction in circulating blood cells, particularly neutrophils. This neutropenia leaves individuals highly susceptible to life-threatening infections. Filgrastim, a recombinant human granulocyte colony-stimulating factor (G-CSF), has emerged as a critical medical countermeasure. This document provides a comprehensive technical overview of this compound's mechanism of action, its proven efficacy in mitigating radiation-induced myelosuppression, and the experimental protocols that have underpinned its approval and deployment in emergency response scenarios.
Introduction: The Threat of Acute Radiation Syndrome
Exposure to ionizing radiation at doses greater than 2 Gray (Gy) can cause significant damage to the bone marrow, leading to a condition known as myelosuppression.[1] This suppression of the bone marrow's ability to produce blood cells is a hallmark of the Hematopoietic subsyndrome of Acute Radiation Syndrome (H-ARS). The resulting neutropenia, a severe decrease in neutrophils, critically compromises the body's ability to fight infections.
This compound, commercially known as Neupogen®, was approved by the U.S. Food and Drug Administration (FDA) in March 2015 to treat patients acutely exposed to myelosuppressive doses of radiation.[1][2] This approval was granted under the FDA's "Animal Rule," which allows for efficacy findings from well-controlled animal studies to support approval when human efficacy trials are not ethical or feasible.[2][3]
Mechanism of Action: How this compound Combats Radiation-Induced Neutropenia
This compound is a synthetic version of the naturally occurring granulocyte colony-stimulating factor (G-CSF).[4][5][6] Its primary function is to stimulate the production of neutrophils within the bone marrow.[4]
The process involves several key steps:
-
Receptor Binding: this compound binds to G-CSF receptors on the surface of hematopoietic cells in the bone marrow.[4][7]
-
Signal Transduction: This binding activates intracellular signaling pathways, most notably the JAK/STAT pathway.[8][9]
-
Cellular Response: The activated pathways stimulate the proliferation, differentiation, and maturation of neutrophil progenitor cells.[4][7]
-
Neutrophil Release: this compound accelerates the maturation of neutrophils and their release from the bone marrow into the bloodstream, thereby increasing the absolute neutrophil count (ANC).[4][7]
By promoting the recovery of neutrophil populations, this compound reduces the duration and severity of neutropenia, decreasing the window of vulnerability to infection.[1][10]
Signaling Pathway Diagram
This compound (G-CSF) Signaling Pathway
Clinical Efficacy and Dosing
The efficacy of this compound in treating H-ARS has been primarily established through studies in nonhuman primates (NHPs). These studies have demonstrated a significant survival benefit.
Key Efficacy Data from Nonhuman Primate Studies
| Parameter | Control Group (Medical Management Only) | This compound-Treated Group (10 µg/kg/day) | Reference |
| Radiation Dose | ~7.50 Gy (LD50/60) | ~7.50 Gy (LD50/60) | [11][12][13] |
| 60-Day Mortality | 59.1% (13/22) | 20.8% (5/24) | [11][12][13] |
| Survival Improvement | - | 38.3% | [11][12] |
| Febrile Neutropenia | 90.9% (20/22) | 79.2% (19/24) | [11][12][13] |
| Time to ANC >1,000/µL | Significantly longer | Significantly shorter | [11] |
Recommended Dosing and Administration
For patients acutely exposed to myelosuppressive doses of radiation, the recommended dosage of this compound is 10 mcg/kg administered daily by subcutaneous injection.[1]
-
Initiation of Treatment: Treatment should begin as soon as possible after suspected or confirmed exposure to a radiation dose greater than 2 Gy.[1][14]
-
Monitoring: A baseline Complete Blood Count (CBC) is recommended, followed by serial CBCs approximately every third day to monitor the Absolute Neutrophil Count (ANC).[1]
-
Duration of Treatment: this compound should be administered until the ANC remains greater than 1,000/mm³ for three consecutive CBCs.[1]
Model-based simulations suggest that a daily subcutaneous dose of 10 µg/kg provides a significant survival benefit of 50% over placebo in both adults and children when treatment is initiated within 1-14 days after exposure and continues for 2-3 weeks.[15]
Experimental Protocols
The approval of this compound for H-ARS was based on pivotal studies in nonhuman primates. The following provides a generalized methodology for such studies.
Animal Model and Husbandry
-
Species: Rhesus macaques (Macaca mulatta) are a commonly used large animal model for H-ARS.[3]
-
Housing: Animals are housed individually in stainless steel cages in an AAALAC-accredited facility.[16]
-
Diet and Water: Standard primate chow and water are provided ad libitum.
Irradiation Procedure
-
Source: A linear accelerator (LINAC) is typically used to deliver photon radiation.[16]
-
Dose: A target dose of approximately 7.5 Gy (LD50/60) is delivered to the total body.[12][16]
-
Dosimetry: The dose is delivered with antero-posterior and postero-anterior exposures to ensure a uniform dose distribution.[16]
Experimental Design and Treatment
-
Randomization: Animals are randomized into a control group (receiving medical management and a placebo) and a treatment group (receiving medical management and this compound).[12]
-
This compound Administration: this compound (10 µg/kg/day) is administered subcutaneously, beginning 24 to 48 hours post-irradiation and continuing until ANC recovery.[12][16]
-
Medical Management: All animals receive supportive care, including intravenous fluids, antibiotics, anti-fever medications, and pain relievers as needed.[3]
Endpoints and Data Collection
-
Primary Endpoint: The primary endpoint is typically 60-day survival.[12]
-
Secondary Endpoints:
-
Hematological parameters (CBC with differential) are monitored regularly.
-
Clinical observations, including body temperature, are recorded daily.
-
Blood cultures are taken in cases of fever to identify infections.
-
Experimental Workflow Diagram
Experimental Workflow for this compound Efficacy Testing
Biodosimetry and Medical Management
In a mass casualty radiological event, rapid assessment of radiation exposure is crucial for effective triage and treatment.
Biodosimetry
Biological dosimetry (biodosimetry) is used to estimate the absorbed radiation dose when physical dosimetry is unavailable.[17] This is done by measuring radiation-induced changes at the cellular level.[17]
-
Dicentric Chromosome Assay: This is considered the "gold standard" for assessing recent, acute radiation overexposure.[17][18]
-
Micronucleus Assay: Another established method for estimating radiation dose.[17]
-
Lymphocyte Depletion Kinetics: The rate of decrease in lymphocyte count can provide an early estimate of the radiation dose.[18]
Triage and Medical Management
The primary goals of medical management in a radiation emergency are to mitigate health hazards and provide timely treatment.[19]
-
Triage: Casualties are triaged based on the severity of their injuries and estimated radiation dose.[19]
-
Decontamination: External decontamination is performed to remove radioactive material from the body.[19]
-
Supportive Care: This includes fluid and electrolyte replacement, antiemetics, and prophylactic antibiotics.[19]
-
Cytokine Therapy: this compound or other colony-stimulating factors are administered to individuals with significant hematopoietic damage.[20]
Logical Relationship Diagram
Logical Flow of Radiation Emergency Response
Conclusion
This compound is a cornerstone of the medical response to radiological and nuclear emergencies. Its ability to accelerate neutrophil recovery and significantly improve survival in individuals exposed to myelosuppressive doses of radiation has been robustly demonstrated in preclinical models. A thorough understanding of its mechanism of action, clinical efficacy, and the experimental protocols used for its evaluation is essential for researchers, scientists, and drug development professionals working to further enhance our preparedness for radiation incidents. Continued research into optimal dosing strategies, combination therapies, and the development of next-generation medical countermeasures remains a critical priority.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. fda.gov [fda.gov]
- 3. globalbiodefense.com [globalbiodefense.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. neupogenhcp.com [neupogenhcp.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Mecapegthis compound? [synapse.patsnap.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound Improves Survival in Lethally Irradiated Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improves survival in lethally irradiated nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. ascpt.org [ascpt.org]
- 15. Prediction of Survival Benefit of this compound in Adult and Pediatric Patients With Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ability of this compound to mitigate mortality following LD50/60 total-body irradiation is administration time-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BfS - Biological dosimetry following radiation exposure - Biological dosimetry following radiation exposure [bfs.de]
- 18. Biodosimetry: A Future Tool for Medical Management of Radiological Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for medical management of nuclear/radiation emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Medical management of the acute radiation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and function of Filgrastim
An In-depth Technical Guide on the Molecular Structure and Function of Filgrastim
Introduction
This compound is a recombinant, non-glycosylated methionyl human granulocyte colony-stimulating factor (r-metHuG-CSF) produced by recombinant DNA technology in Escherichia coli.[1] As an analog of the endogenous human G-CSF, this compound functions as a leukocyte growth factor, stimulating the proliferation, differentiation, and activation of neutrophil progenitor cells.[2][3] Its primary clinical application is in the treatment of neutropenia, a condition characterized by a low count of neutrophils, which can arise from myelosuppressive chemotherapy, radiation poisoning, or congenital conditions.[4][5] This guide provides a detailed examination of the molecular structure, mechanism of action, and function of this compound, along with the experimental protocols used for its characterization.
Molecular Structure and Physicochemical Properties
This compound is a single-chain polypeptide of 175 amino acids.[1] Its amino acid sequence is identical to the natural human G-CSF, with the addition of an N-terminal methionine residue required for its expression in E. coli.[1] Unlike the native G-CSF, which is glycosylated, this compound is non-glycosylated.[1] The mature protein folds into a four-helix bundle and contains two essential intramolecular disulfide bonds (Cys36-Cys42 and Cys64-Cys74) that are critical for its biological activity.[6][7]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈₄₅H₁₃₄₃N₂₂₃O₂₄₃S₉[4] |
| Molar Mass | 18,802.90 g·mol⁻¹[4] |
| Molecular Weight | ~18,800 Daltons (18.8 kDa)[1][8] |
| Amino Acid Residues | 175[1][2] |
| Structure | Four-helix bundle with two disulfide bridges[6] |
| Source | Recombinant Escherichia coli[1] |
| Glycosylation | Non-glycosylated[1][2] |
Formulation and Excipients
This compound is typically formulated as a sterile, clear, colorless, preservative-free liquid for parenteral administration. The formulation is buffered to an acidic pH to maintain the stability of the protein, particularly the partially solvent-exposed cysteine-17 residue.[6]
| Excipient | Function | Typical Concentration |
| Sorbitol | Stabilizer, Tonicity agent | 50 mg/mL[1][9] |
| Polysorbate 80 or 20 | Surfactant (prevents adsorption and aggregation) | ~0.04 mg/mL[1] |
| Sodium Acetate (B1210297) | Buffering agent | ~0.59 mg/mL (in acetate buffer)[1] |
| pH | Protein stabilization | 4.0[6][8] |
Mechanism of Action and Cellular Function
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic cells in the bone marrow.[10][11][12] This interaction triggers a cascade of intracellular signaling events that ultimately regulate gene expression, leading to the proliferation, differentiation, and enhanced survival of neutrophil precursors.[11][13]
Key Signaling Pathways
The binding of this compound to G-CSF-R activates three primary downstream signaling pathways: JAK/STAT, PI3K/Akt, and Ras/MAPK.
This is the principal pathway for G-CSF-mediated signaling.[11] Receptor dimerization leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation, differentiation, and survival.[11]
Activation of the G-CSF receptor also recruits and activates Phosphoinositide 3-kinase (PI3K).[11][14] PI3K phosphorylates membrane lipids, creating docking sites for proteins like Akt (also known as Protein Kinase B). Activated Akt then phosphorylates various downstream targets, promoting cell survival by inhibiting apoptosis and regulating cell growth.[11][15]
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is also engaged following G-CSF receptor activation.[11] This cascade involves the sequential phosphorylation of kinases (Ras -> Raf -> MEK -> ERK), leading to the activation of Extracellular signal-Regulated Kinases (ERKs). Activated ERKs translocate to the nucleus to regulate genes primarily involved in cell proliferation and differentiation.[11]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Biological properties and clinical application of this compound (G-CSF)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Method Development and Validation of this compound by UV and RP-UFLC Methods [scirp.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
- 12. neupogenhcp.com [neupogenhcp.com]
- 13. What is the mechanism of Empegthis compound? [synapse.patsnap.com]
- 14. G-CSF induced reactive oxygen species involves Lyn-PI3-kinase-Akt and contributes to myeloid cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-CSF activation of AKT is not sufficient to prolong neutrophil survival - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the History and Evolution of Granulocyte Colony-Stimulating Factors
This guide provides a comprehensive overview of the discovery, development, and molecular mechanisms of Granulocyte Colony-Stimulating Factors (G-CSFs). It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the scientific journey from initial discovery to the latest therapeutic innovations.
The Genesis of Discovery: From Serendipity to Purification
The story of G-CSF begins in the 1960s with the development of in-vitro assays that could measure the growth of granulocyte and monocyte colonies from bone marrow cells.[1] This work, pioneered by research groups in Australia and Israel, revealed the existence of unknown soluble factors essential for this colony growth, which were collectively termed Colony-Stimulating Factors (CSFs).[1][2][3]
By the early 1970s, it was established that there were at least four distinct types of CSFs, each responsible for stimulating the growth of different blood cell lineages.[4] The purification of these factors, however, proved to be a formidable challenge due to their minute concentrations in biological samples.[4]
A significant breakthrough occurred in 1983 when Donald Metcalf's team in Australia successfully isolated and purified murine G-CSF.[2] This was followed in 1985 by the purification of human G-CSF from the conditioned medium of a human bladder cancer cell line (5637) by Karl Welte and his colleagues at Memorial Sloan Kettering Cancer Center.[2][5] These achievements paved the way for the molecular cloning of the G-CSF gene, a critical step that would unlock the potential for large-scale production and clinical application.[6][7]
The Recombinant Revolution: First-Generation G-CSF
The power of molecular biology rapidly accelerated G-CSF research.[6][7] In 1986, two independent research groups, one led by Shigekazu Nagata in Japan and the other by Lawrence Souza at Amgen in the USA, successfully cloned the human G-CSF gene.[2] The gene was located on chromosome 17 and was found to have four introns.[2] Differential splicing of the mRNA could produce two slightly different polypeptides, with the 174-amino-acid form being the more abundant and active version.[2]
This genetic blueprint enabled the production of recombinant human G-CSF (rhG-CSF) using an E. coli expression system. The resulting product, named Filgrastim , is a 175-amino-acid protein that includes the natural 174 amino acids plus an additional N-terminal methionine required for expression in bacteria.[8][9] this compound is non-glycosylated, unlike its native human counterpart.[2]
Clinical trials for this compound began in 1987, and it received FDA approval in 1991 under the brand name Neupogen.[2][3][5] It was initially approved to reduce the risk of infection in cancer patients receiving myelosuppressive chemotherapy that is associated with a high incidence of febrile neutropenia.[2] The introduction of this compound marked a paradigm shift in supportive cancer care, significantly reducing the duration of severe neutropenia and the incidence of associated infections.[10]
The Evolution of Longevity: Second-Generation G-CSFs
While highly effective, this compound has a short serum half-life of approximately 3.5 hours, necessitating daily subcutaneous injections.[10] To overcome this limitation, research focused on developing long-acting formulations. The most successful strategy employed was PEGylation , the covalent attachment of polyethylene (B3416737) glycol (PEG) to the protein.[11][12]
This led to the development of Pegthis compound (Neulasta®), in which a 20-kDa PEG molecule is attached to the N-terminal methionine of this compound.[13] This modification significantly increases the molecule's size, preventing renal clearance and extending its serum half-life to about 42 hours.[10] The clearance of Pegthis compound is primarily self-regulated, as it is cleared by the very neutrophils it helps to produce. FDA approval for Pegthis compound was granted in 2002, based on clinical trials demonstrating its non-inferiority to this compound with the convenience of a single dose per chemotherapy cycle.[10]
Other strategies to prolong the half-life of G-CSF have also been explored, including glycosylation, polysialylation, and fusion with proteins like albumin or the Fc portion of immunoglobulins.[11][12] These efforts have led to the development of other long-acting G-CSFs, such as Lipegthis compound and Eflapegrastim (Rolvedon), the latter being the first novel long-acting G-CSF approved in over 20 years.[13][14] A third-generation agent, F-627 (Ryzneuta), is a rhG-CSF dimer linked by a human IgG2 Fc backbone, which offers potent receptor activation and an extended half-life.[10]
Mechanism of Action: The G-CSF Signaling Cascade
G-CSF exerts its biological effects by binding to the G-CSF receptor (G-CSFR), a transmembrane protein found on the surface of hematopoietic precursor cells in the bone marrow, as well as mature neutrophils.[2][15] The G-CSFR lacks intrinsic kinase activity and relies on associated intracellular kinases to transduce its signal.[15][16][17]
Upon G-CSF binding, the receptor dimerizes, leading to the activation of several key downstream signaling pathways:
-
JAK/STAT Pathway : This is a primary pathway for G-CSF signaling.[18] Ligand binding activates Janus kinases (JAK1, JAK2, TYK2) associated with the receptor.[1][15] The activated JAKs phosphorylate specific tyrosine residues on the G-CSFR's cytoplasmic tail (Y704, Y729, Y744, Y764), creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][15][17] Once docked, STATs are phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of genes involved in cell survival, proliferation, and differentiation.[1][18]
-
Ras/MAPK Pathway : The phosphorylation of tyrosine 764 (Y764) on the G-CSFR activates the Ras/mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[1][15] This pathway is crucial for the proliferation of myeloid progenitor cells.[15]
-
PI3K/Akt Pathway : The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is also activated downstream of the G-CSFR and plays a significant role in promoting cell survival by inhibiting apoptosis.[2][15]
Negative regulation of the signaling cascade is achieved through mechanisms including the suppressor of cytokine signaling 3 (SOCS3) protein, which can inhibit JAK activation, and through ligand-mediated internalization and degradation of the receptor.[1][17][19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Granulocyte-macrophage colony stimulating factor discovery – CSIROpedia [csiropedia.csiro.au]
- 5. Forty years of human G-CSF: A short history in time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery, development and clinical applications of granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery, development and clinical applications of granulocyte colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. researchgate.net [researchgate.net]
- 10. cancerresgroup.us [cancerresgroup.us]
- 11. New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FDA Approves First Long Acting G-CSF - Rolvedon - Anton Health [antonhealth.com]
- 15. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G-CSF receptor activation of the Src kinase Lyn is mediated by Gab2 recruitment of the Shp2 phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 18. terracline.com [terracline.com]
- 19. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
Filgrastim's Impact on the Bone Marrow Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF), is a cornerstone therapeutic used to stimulate the proliferation and differentiation of neutrophil progenitors.[1][2][3] It is widely administered to treat neutropenia associated with myelosuppressive chemotherapy, bone marrow transplantation, and other conditions.[4][5][6] Beyond its direct effects on granulopoiesis, this compound profoundly remodels the bone marrow (BM) microenvironment, a complex ecosystem responsible for regulating hematopoiesis. This remodeling is critical for one of this compound's key clinical applications: the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood for collection and subsequent transplantation.[7][8]
This technical guide provides an in-depth examination of the cellular and molecular changes induced by this compound within the bone marrow niche. It details the primary signaling cascades, the impact on various stromal and hematopoietic cell populations, and the key molecular interactions that are disrupted to facilitate HSPC egress. Furthermore, this guide includes detailed experimental protocols for studying these effects and presents quantitative data in a structured format for clarity and comparison.
Core Mechanism: G-CSF Receptor Signaling
This compound exerts its effects by binding to the G-CSF receptor (G-CSFR), a transmembrane protein expressed on the surface of various hematopoietic cells, including neutrophil progenitors, mature neutrophils, and to a lesser extent, on monocytes and endothelial cells.[1][9][10][11] While G-CSFR is expressed on HSPCs, its expression on these cells is not directly required for their mobilization, suggesting an indirect mechanism of action mediated by other cells within the microenvironment.[12]
Upon ligand binding, the G-CSFR dimerizes, triggering the activation of associated Janus kinases (JAKs). This initiates a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[10] The principal pathways activated are:
-
JAK/STAT Pathway: This is a major pathway activated by G-CSFR. Activated JAKs phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3.[10][13] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in granulopoiesis.[10] This pathway is negatively regulated by the Suppressor of Cytokine Signaling 3 (SOCS3), which can bind to the activated G-CSFR to terminate the signal.[13]
-
PI3K/AKT Pathway: The G-CSFR also stimulates the phosphatidylinositol-3 kinase (PI3K)/AKT pathway, which is vital for promoting cellular survival and growth by inhibiting apoptosis.[9][10]
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another key cascade activated by G-CSF, playing a role in cell proliferation and differentiation.
These signaling events collectively lead to the expansion of the neutrophil pool, the primary therapeutic effect of this compound.
Remodeling the Bone Marrow Microenvironment
This compound administration initiates a complex and dynamic remodeling of the BM niche, altering both cellular components and the extracellular matrix. These changes collectively weaken the molecular tethers that retain HSPCs within the marrow, leading to their mobilization.
Impact on Cellular Populations
This compound significantly alters the number and function of various cell types within the bone marrow.
-
Hematopoietic Stem and Progenitor Cells (HSPCs): While promoting the differentiation of neutrophil progenitors, this compound leads to a decrease in the proportion of primitive HSPCs (e.g., CD34+CD38-, CD34+HLA-DR-) within the bone marrow.[14][15] This is accompanied by a significant increase in the number of CD34+ cells in the peripheral blood, which peaks around day 5 of administration.[14][15] Paradoxically, while G-CSF induces the expansion of phenotypic HSCs, it can also increase their quiescence and impair their long-term repopulating capacity, an effect potentially mediated by enhanced Toll-Like Receptor (TLR) signaling.[16]
-
Mesenchymal Stromal Cells (MSCs): Human BM MSCs express the G-CSF receptor.[11] In response to this compound, MSCs increase their production and activation of matrix metalloproteinase-2 (MMP-2).[11] This proteolytic activity is believed to contribute to the degradation of extracellular matrix components and the cleavage of adhesion molecules, facilitating HSPC egress.[11]
-
Osteolineage Cells (Osteoblasts): Osteoblasts, key components of the endosteal niche, are a primary source of the chemokine CXCL12 (also known as SDF-1).[17] this compound administration leads to a suppression of osteoblast lineage cells and a significant reduction in CXCL12 expression in the bone marrow.[17] This reduction is a critical step in mobilization, as CXCL12 is a potent chemoattractant that retains HSPCs in the niche.
Quantitative Changes in Bone Marrow and Peripheral Blood
The administration of this compound results in predictable and quantifiable shifts in hematopoietic progenitor cell populations between the bone marrow and peripheral blood.
| Parameter | Day 1 (Baseline) | Day 3 | Day 5 | Citation(s) |
| Bone Marrow (BM) | ||||
| % of CD34+ cells in BM (Median) | 0.88% | 0.57% | 0.42% | [14][15] |
| Total BM CD34+ cells (x 10⁹/L, Median) | 0.40 | 0.66 | 0.23 | [14][15] |
| Proportion of primitive BM HSPCs¹ | Baseline | Decreased | Decreased | [14][15] |
| Peripheral Blood (PB) | ||||
| Total PB CD34+ cells | Baseline | Increased | Maximum Value | [14][15] |
| Granulocyte-Macrophage Progenitors | Baseline | - | 58-fold increase² | [18] |
| Erythroid Progenitors | Baseline | - | 24-fold increase² | [18] |
¹ Primitive HSPCs defined by markers such as CD34+CD38-, CD34+HLA-DR-, and CD34+CD117-. ² Increase observed after 6 days of this compound at 12 µg/kg daily.
Disruption of Key Molecular Interactions for HSC Mobilization
HSPC retention within the bone marrow niche is an active process mediated by specific molecular interactions. This compound-induced mobilization occurs through the disruption of these axes.
-
The CXCL12/CXCR4 Axis: This is the most critical axis for HSPC retention.[8] HSPCs express the receptor CXCR4, which binds to CXCL12 produced by niche cells like osteoblasts and CXCL12-abundant reticular (CAR) cells.[17][19][20] this compound disrupts this axis primarily by suppressing the production of CXCL12.[17] Additionally, the increased neutrophil population releases proteases like neutrophil elastase and cathepsin G, which can degrade both CXCL12 and CXCR4, further weakening this interaction.[8]
-
The VLA-4/VCAM-1 Axis: The integrin VLA-4 (α4β1) on HSPCs interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1) expressed on stromal and endothelial cells.[17] This adhesion is also crucial for retention. G-CSF administration leads to the downregulation of VCAM-1 expression in the bone marrow.[7][17] Proteolytic cleavage of VCAM-1 by enzymes like MMPs may also contribute to the disruption of this tether.[21]
-
Role of Proteases: The mobilization process involves significant enzymatic remodeling of the extracellular matrix. Neutrophils and monocytes, expanded by this compound, release a host of proteases including MMP-9, neutrophil elastase, and cathepsin G.[8] Concurrently, stromal cells are stimulated to produce MMP-2.[11] These enzymes degrade matrix proteins and cleave key retention molecules like CXCL12 and VCAM-1, creating a path for HSPCs to enter circulation.
Experimental Protocols
Investigating the effects of this compound on the bone marrow microenvironment requires a combination of in vivo administration, sample collection, and multi-parameter cellular and molecular analysis.
In Vivo this compound Administration and Sample Collection
This protocol describes a typical procedure for HSPC mobilization in human donors and subsequent sample collection.
-
Subject Recruitment: Healthy allogeneic donors or patients undergoing autologous transplant are selected. Baseline complete blood count (CBC) and CD34+ cell count are established.
-
This compound Administration: this compound is administered subcutaneously. A common dosage is 10 µg/kg/day for 4-6 consecutive days.[14] The dose may be split into two daily injections.[14]
-
Monitoring: Peripheral blood is sampled daily to monitor white blood cell (WBC) and CD34+ cell counts. Mobilization is considered adequate when peripheral blood CD34+ cell counts reach a target threshold (e.g., >20 cells/µL).
-
Bone Marrow Aspiration (for research purposes): Bone marrow aspirates are performed at baseline (Day 1, before the first dose) and at subsequent time points (e.g., Day 3 and Day 5) to analyze changes in the BM microenvironment.[14][15] The procedure involves aspiration from the posterior iliac crest under local anesthesia.
-
Leukapheresis: Once target CD34+ cell counts are achieved in the peripheral blood, HSPCs are collected via leukapheresis.[18]
Flow Cytometric Analysis of Bone Marrow and Peripheral Blood
Flow cytometry is essential for quantifying specific cell populations.
-
Sample Preparation: Mononuclear cells (MNCs) are isolated from bone marrow aspirates or peripheral blood using Ficoll-Paque density gradient centrifugation. Red blood cells are lysed using a lysing solution.[22]
-
Cell Counting: Total nucleated cell counts are determined using a hemocytometer or automated cell counter.[22]
-
Antibody Staining: Cells (e.g., 1-2 x 10⁶) are resuspended in staining buffer (e.g., PBS with 2% FBS) and incubated with a cocktail of fluorescently-conjugated monoclonal antibodies. A typical panel for identifying primitive HSPCs includes:
-
CD34 (pan-hematopoietic progenitor marker)
-
CD45 (pan-leukocyte marker, for gating)
-
CD38 (differentiation marker, low/negative on primitive HSPCs)
-
HLA-DR (MHC class II, low/negative on primitive HSPCs)
-
CD117 (c-kit, stem cell factor receptor)
-
-
Data Acquisition: Stained samples are analyzed on a multi-color flow cytometer. At least 100,000 to 500,000 events are acquired for accurate quantification of rare populations.
-
Data Analysis: Data is analyzed using appropriate software (e.g., FlowJo, Kaluza). HSPC subsets are identified and quantified based on their specific marker expression profiles (e.g., gating on CD45dim/SSlow, then CD34+, then analyzing for CD38, HLA-DR, etc.).[15]
Transcriptomic and Proteomic Analysis
To understand the global changes in gene and protein expression, high-throughput techniques are employed.
-
Cell Sorting: Specific cell populations of interest (e.g., CD34+ HSPCs, MSCs) are isolated from the bone marrow using fluorescence-activated cell sorting (FACS).
-
RNA/Protein Extraction: Total RNA or protein is extracted from the sorted cell populations using appropriate kits.
-
Transcriptomics (RNA-Seq):
-
RNA quality is assessed (e.g., via Bioanalyzer).
-
cDNA libraries are constructed and prepared for next-generation sequencing (NGS).[23]
-
Sequencing is performed on a platform like Illumina.
-
Bioinformatic analysis identifies differentially expressed genes (DEGs) and enriched pathways (e.g., GO, KEGG analysis).[24]
-
-
Proteomics (e.g., Mass Spectrometry):
Conclusion
This compound is a potent biological agent that extends its influence far beyond simple neutrophil expansion. Its administration triggers a comprehensive and coordinated remodeling of the bone marrow microenvironment. By activating G-CSFR signaling, this compound alters the function of key niche components, including osteoblasts and mesenchymal stromal cells. This leads to the enzymatic degradation of the extracellular matrix and the disruption of critical retention signals, most notably the CXCL12/CXCR4 and VLA-4/VCAM-1 axes. The culmination of these effects is the successful mobilization of hematopoietic stem and progenitor cells into the periphery, a process fundamental to modern transplantation medicine. A thorough understanding of these intricate mechanisms is crucial for optimizing current mobilization strategies and developing novel therapeutics that target the bone marrow niche.
References
- 1. neupogenhcp.com [neupogenhcp.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. oncolink.org [oncolink.org]
- 6. G-CSF (Granulocyte-colony stimulating factor) | Macmillan Cancer Support [macmillan.org.uk]
- 7. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematopoietic stem cell mobilization | Haematologica [haematologica.org]
- 9. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
- 11. Granulocyte-Colony-Stimulating Factor Stimulation of Bone Marrow Mesenchymal Stromal Cells Promotes CD34+ Cell Migration Via a Matrix Metalloproteinase-2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of the G-CSF receptor on hematopoietic progenitor cells is not required for their mobilization by G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Effects of short-term administration of G-CSF (this compound) on bone marrow progenitor cells: analysis of serial marrow samples from normal donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. Suppression of CXCL12 production by bone marrow osteoblasts is a common and critical pathway for cytokine-induced mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of peripheral-blood progenitor cells mobilised by this compound (G-CSF) on platelet recovery after high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CXCL12/SDF-1 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | CXCL12/SDF-1 and CXCR4 [frontiersin.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exosome and BCR-ABL mediated molecular alterations in endothelial cells in chronic myeloid leukemia: identification of seven genes and their regulatory network [PeerJ] [peerj.com]
- 24. Frontiers | Transcriptomics and quantitative proteomics reveal changes after second stimulation of bone marrow-derived macrophages from lupus-prone MRL/lpr mice [frontiersin.org]
- 25. The Transcriptomic and Proteomic Landscapes of Bone Marrow and Secondary Lymphoid Tissues | PLOS One [journals.plos.org]
Unraveling the Off-Target Activities of Filgrastim in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a cornerstone therapeutic for managing neutropenia, particularly in patients undergoing myelosuppressive chemotherapy. Its primary, well-documented role is to stimulate the proliferation and differentiation of neutrophil progenitor cells, thereby reducing the incidence of infection. However, a growing body of preclinical evidence reveals that this compound's biological influence extends beyond the hematopoietic system. The expression of the G-CSF receptor (G-CSFR) on a variety of non-hematopoietic cells, including neurons, endothelial cells, and cardiomyocytes, provides the molecular basis for these off-target effects. This technical guide provides an in-depth exploration of these non-canonical actions of this compound observed in preclinical models, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further investigation and drug development.
Quantitative Data Summary of this compound's Off-Target Effects
The following tables summarize key quantitative findings from preclinical studies investigating the off-target effects of this compound. These data highlight the diverse and significant impacts of G-CSF on various physiological and pathological processes.
Table 1: Neuroprotective Effects of this compound in Preclinical Models
| Animal Model | Disease/Injury Model | This compound Dose & Regimen | Key Quantitative Findings | Reference |
| Rat | Focal Cerebral Ischemia (90-min MCAO) | 60 µg/kg IV (90-min infusion) 30 min post-ischemia | Reduced infarct volume by 53% (132.0 ± 112.7 mm³ vs. 278.9 ± 91.6 mm³ in control) | [1] |
| Rat | Anterior Ischemic Optic Neuropathy | Not Specified | Increased retinal ganglion cell survival (71.4% vs. 33.2% in central retina; 61.8% vs. 22.7% in mid-peripheral retina) | [2] |
| Mouse (G-CSF -/-) | Healthy Brain | N/A (genetic knockout) | 71% decrease in BrdU/NeuN-positive cells in the dentate gyrus compared to wild-type | [3] |
| Mouse (Tg2576) | Alzheimer's Disease | Not Specified | No significant difference in Aβ plaque burden in the hippocampus or cortex compared to controls | [4] |
Table 2: Immunomodulatory Effects of this compound in Preclinical Models
| Animal Model | Condition | This compound Dose & Regimen | Key Quantitative Findings | Reference |
| Mouse | Pancreatic Cancer with Chemotherapy | Not Specified | Increased circulating CD11b+Ly6G+ neutrophils. | [5] |
| Mouse | Colon Cancer (AOM/DSS model) | Not Specified | 88% decrease in neoplasm number and 93% decrease in neoplasm size with anti-G-CSF treatment. | [6] |
| Human (in vitro) | Healthy Volunteers | Not Specified | Attenuated LPS-inducible release of proinflammatory cytokines. | [7] |
Table 3: Cardiovascular Effects of this compound in Preclinical Models
| Animal Model | Condition | This compound Dose & Regimen | Key Quantitative Findings | Reference |
| Human (Clinical Study) | Chronic Limb-Threatening Ischemia | Every 72h for up to a month | 1600% ± 2603% increase in plasma plasmin levels after the 5th dose. | [8] |
| Human (Case Report) | Cancer Patient | Not Specified | Case of acute myocardial infarction with a critical lesion in the right coronary artery. | [9][10][11][12] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound's off-target effects.
Assessment of Neuroprotective Effects in a Rodent Model of Stroke
Objective: To determine if this compound reduces neuronal damage following an ischemic event.
Animal Model: Male Wistar rats.
Experimental Procedure:
-
Induction of Focal Cerebral Ischemia: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded for 90 minutes using an intraluminal suture model.
-
This compound Administration: 30 minutes after the onset of ischemia, animals receive either this compound (60 µg/kg) or a vehicle (saline) via intravenous infusion over 90 minutes.[1]
-
Infarct Volume Assessment: 24 hours after the ischemic insult, animals are euthanized, and their brains are sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) and stained (viable) tissue areas are quantified using image analysis software to calculate the total infarct volume.[1]
-
Immunohistochemistry for STAT3 Activation: Brain sections are processed for immunohistochemical staining using an antibody against phosphorylated STAT3 (p-STAT3) to assess the activation of the G-CSF signaling pathway in the peri-infarct region.[1]
Evaluation of Immunomodulatory Effects on Myeloid-Derived Suppressor Cells (MDSCs)
Objective: To characterize and quantify the expansion of MDSCs following this compound administration.
Animal Model: C57BL/6 mice bearing tumors (e.g., pancreatic cancer model).
Experimental Procedure:
-
This compound Administration: Tumor-bearing mice are treated with this compound or a vehicle control. The dosing and schedule can vary depending on the specific study design.[5]
-
Sample Collection and Preparation: Peripheral blood, spleen, and bone marrow are collected. Single-cell suspensions are prepared from the spleen and bone marrow. Red blood cells in all samples are lysed using an appropriate buffer.
-
Flow Cytometry Staining: The single-cell suspensions are stained with a panel of fluorescently-labeled antibodies to identify MDSC subpopulations. A typical panel for murine MDSCs includes antibodies against CD11b, Gr-1 (or Ly6G and Ly6C to distinguish granulocytic and monocytic MDSCs), and other relevant markers.[13][14][15][16][17]
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. The data is gated to identify the percentage and absolute number of granulocytic MDSCs (CD11b+Ly6G+) and monocytic MDSCs (CD11b+Ly6C+) in different tissues.
Histological Assessment of Neurogenesis
Objective: To investigate the effect of this compound on the generation of new neurons in the brain.
Animal Model: G-CSF deficient (G-CSF-/-) mice and wild-type controls.
Experimental Procedure:
-
BrdU Labeling: To label proliferating cells, mice are administered 5-bromo-2'-deoxyuridine (B1667946) (BrdU) via intraperitoneal injection.
-
Tissue Processing: After a designated period, mice are euthanized, and their brains are collected, fixed in paraformaldehyde, and cryoprotected. The brains are then sectioned using a cryostat.
-
Immunofluorescence Staining: Brain sections are co-stained with antibodies against BrdU (to identify newly divided cells) and a mature neuronal marker such as NeuN.[3]
-
Microscopy and Quantification: The stained sections are imaged using a fluorescence microscope. The number of BrdU+/NeuN+ double-positive cells in specific brain regions, such as the dentate gyrus of the hippocampus, is quantified to assess the rate of neurogenesis.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for investigating its off-target effects.
References
- 1. Neuroprotective effect of granulocyte colony-stimulating factor after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of recombinant human granulocyte colony-stimulating factor (G-CSF) in a rat model of anterior ischemic optic neuropathy (rAION) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Granulocyte-Colony Stimulating Factor (G-CSF) in the Healthy Brain: A Characterization of G-CSF-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF rescues the memory impairment of animal models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Anti-G-CSF treatment induces protective tumor immunity in mouse colon cancer by promoting NK cell, macrophage and T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory aspects of this compound and impact on IL-2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, fibrinolysis, and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Myocardial Infarction Caused by this compound: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Acute Myocardial Infarction Caused by this compound: A Case Report (2012) | Cemil Bilir | 4 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Acute myocardial infarction caused by this compound: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myeloid-derived suppressor cells (MDSCs) in patients with solid tumors: considerations for granulocyte colony-stimulating factor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Characterization and Isolation of Myeloid‐Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. fcslaboratory.com [fcslaboratory.com]
The Pharmacokinetics of Filgrastim in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (r-metHuG-CSF), in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of non-clinical safety and efficacy studies, and for predicting its behavior in humans.
Introduction to this compound
This compound is a leukocyte growth factor that stimulates the proliferation and differentiation of neutrophil progenitor cells.[1] It is widely used in clinical practice to treat neutropenia associated with chemotherapy, bone marrow transplantation, and other conditions.[2] Preclinical pharmacokinetic and pharmacodynamic studies in animal models are essential for the development of new this compound biosimilars and for exploring novel therapeutic applications.
Pharmacokinetic Profile of this compound in Animal Models
The pharmacokinetic properties of this compound have been characterized in several animal species, including mice, rats, and non-human primates. The clearance of this compound is nonlinear and is primarily mediated by two pathways: renal clearance and neutrophil-mediated clearance.[3][4] The latter involves binding to the G-CSF receptor on neutrophils and their precursors, followed by internalization and degradation.[4] This self-regulating clearance mechanism leads to a shorter half-life at higher neutrophil counts.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in different animal models following subcutaneous (SC) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Subcutaneous Administration)
| Dose (µg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 18.3 ± 4.5 | 2.0 ± 0.0 | 135 ± 28 |
| 30 | 68.1 ± 15.2 | 2.7 ± 1.0 | 521 ± 119 |
| 100 | 254 ± 55 | 3.3 ± 1.0 | 2140 ± 458 |
Data adapted from a study comparing a biosimilar this compound to a reference product.
Table 2: Pharmacokinetic Parameters of this compound in Rhesus Macaques (Subcutaneous Administration)
| Dose (µg/kg) | Tmax (h) | T½ (h) | AUC (ng·day/mL) |
| 10 | 2.16 | 3 | 4.89 |
Data from a study in irradiated rhesus macaques.[2]
Experimental Protocols for Pharmacokinetic Studies
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are representative methodologies for key experiments.
Animal Models
-
Mice: CD-1 or similar strains are commonly used.[5]
-
Rats: Sprague-Dawley or Wistar rats are frequently employed.
-
Non-human Primates: Rhesus macaques are a relevant model due to their physiological similarity to humans.[6]
Administration of this compound
-
Subcutaneous (SC) Injection: this compound is typically administered as a bolus injection in the dorsal scapular region.[5]
-
Intravenous (IV) Infusion: For IV studies, this compound is often administered as a short infusion via a cannulated vein, such as the tail vein in rodents or a cephalic vein in larger animals.[7]
Blood Sampling
-
Rodents: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via techniques such as tail vein, saphenous vein, or retro-orbital sinus puncture.[8]
-
Non-human Primates: Blood samples are typically drawn from a peripheral vein, such as the cephalic or saphenous vein, at specified intervals.[6]
Bioanalytical Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common method for quantifying this compound concentrations in plasma or serum samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic cells.[4] This binding triggers a cascade of intracellular signaling events, primarily through the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, leading to increased proliferation, differentiation, and survival of neutrophil precursors.[1][9]
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by dose-dependent and nonlinear clearance, primarily influenced by neutrophil-mediated pathways. This guide provides a foundational understanding of this compound's pharmacokinetics, offering valuable data and standardized protocols for researchers in the field. Further studies, particularly those providing detailed quantitative pharmacokinetic parameters in mice, would be beneficial to the scientific community. The provided signaling pathway and experimental workflow diagrams serve as visual aids to complement the technical data and methodologies presented.
References
- 1. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. neupogenhcp.com [neupogenhcp.com]
- 5. A pharmacokinetic model of this compound and pegthis compound application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Survival in Lethally Irradiated Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profiles of a biosimilar this compound and Amgen this compound: results from a randomized, phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
Unraveling the Genetic Blueprint of Filgrastim Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a cornerstone in the management of neutropenia, a condition characterized by a low count of neutrophils, which increases the risk of severe infections. Administered to patients undergoing myelosuppressive chemotherapy, bone marrow transplantation, and those with severe chronic neutropenia, this compound stimulates the proliferation, differentiation, and maturation of neutrophil progenitor cells. Despite its widespread use, a notable variability in patient response is observed. Emerging evidence points towards a significant genetic component influencing an individual's hematopoietic recovery following this compound administration. This in-depth technical guide explores the genetic determinants of response to this compound, providing a comprehensive overview of the underlying signaling pathways, relevant genetic variations, and the experimental methodologies employed in their investigation.
Mechanism of Action: The G-CSF Signaling Cascade
This compound exerts its effects by binding to the G-CSF receptor (G-CSFR), a transmembrane protein encoded by the CSF3R gene, which is predominantly expressed on the surface of hematopoietic cells.[1] This binding event triggers a cascade of intracellular signaling events, primarily through three major pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway, and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[2] These pathways collectively regulate the expression of genes crucial for neutrophil development and function.
The JAK/STAT Pathway
The JAK/STAT pathway is a primary route for G-CSF signaling. Upon this compound binding, the G-CSFR dimerizes, leading to the activation of associated Janus kinases (JAKs), including JAK1, JAK2, and TYK2.[2] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5.[3] Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to upregulate genes involved in neutrophil proliferation, differentiation, and survival.[3]
The PI3K/AKT Pathway
The PI3K/AKT pathway also plays a critical role in mediating the effects of G-CSF. Activation of the G-CSFR can lead to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger. PIP3 recruits and activates protein kinase B (AKT), a serine/threonine kinase. Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell survival, growth, and proliferation, and to inhibit apoptosis.[1]
The MAPK/ERK Pathway
The MAPK/ERK pathway is another important signaling route activated by this compound. G-CSFR activation can lead to the activation of the small GTPase Ras. Ras, in turn, initiates a phosphorylation cascade involving a series of kinases: Raf (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and finally ERK (a MAP kinase).[4] Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors, to regulate gene expression involved in cell proliferation, differentiation, and survival.[4]
References
- 1. Quantitative trait loci modulate neutrophil infiltration in the liver during LPS-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF3R Mutation Analysis [neogenomics.com]
- 3. Molecular Diagnostics Lab - Tests - CSF3R Mutational Analysis | MD Anderson Cancer Center [mdanderson.org]
- 4. mdpi.com [mdpi.com]
Filgrastim's Expanding Therapeutic Horizon: A Technical Guide to its Potential in Non-Hematological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a well-established therapeutic agent for the treatment of neutropenia, primarily in patients undergoing myelosuppressive chemotherapy. Its profound ability to stimulate the proliferation and differentiation of neutrophil progenitor cells has made it an indispensable tool in hematology and oncology. However, a growing body of preclinical and clinical research is uncovering the significant potential of this compound in a diverse range of non-hematological conditions. This technical guide provides an in-depth exploration of these emerging applications, focusing on the underlying mechanisms of action, summarizing key quantitative data from clinical studies, and detailing experimental protocols to facilitate further research and development in this exciting field.
The pleiotropic effects of this compound extend beyond the hematopoietic system, with evidence suggesting potent neuroprotective, cardioprotective, and regenerative properties. These effects are largely attributed to the widespread expression of the G-CSF receptor (G-CSFR) on various non-hematopoietic cells, including neurons, glial cells, cardiomyocytes, and endothelial cells.[1][2][3] Activation of the G-CSFR triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central to cell survival, proliferation, and differentiation.[1][2][4] This guide will delve into the specifics of these pathways and their implications for therapeutic intervention in neurological and cardiovascular diseases.
Neurological Applications of this compound
This compound has emerged as a promising candidate for the treatment of various neurological disorders, including traumatic brain injury (TBI) and stroke. Its neuroprotective mechanisms are multifaceted, involving direct anti-apoptotic effects on neurons, modulation of neuroinflammation, and stimulation of neurogenesis and angiogenesis.[3][5][6]
Traumatic Brain Injury (TBI)
Clinical studies have investigated the efficacy of this compound in improving outcomes after TBI. A notable study demonstrated that this compound administration can lead to a significant reduction in the volume of cerebral hemorrhage and an improvement in consciousness and muscular strength.[5][7][8]
Quantitative Data from a Clinical Trial in Traumatic Brain Injury [5][7][8]
| Outcome Measure | This compound Group | Control Group | p-value |
| Mean Hemorrhage Volume Reduction (post-treatment) | Significantly Reduced | - | <0.05 |
| Mean Consciousness Score (post-treatment) | Significantly Higher | - | <0.05 |
| Mean Muscular Strength (post-treatment) | Significantly Higher | - | <0.05 |
Experimental Protocol: this compound in Traumatic Brain Injury
A representative clinical trial protocol for the use of this compound in patients with cerebral hemorrhage due to TBI is as follows:[5][7][8]
-
Patient Selection: Patients with a clinical diagnosis of cerebral hemorrhage due to head trauma, confirmed by CT scan.
-
Treatment Arm: Subcutaneous injection of 150 mcg/day of this compound for 4 consecutive days.
-
Control Arm: Subcutaneous injection of an equivalent volume of sterile water for 4 consecutive days.
-
Outcome Assessment:
-
Volume of bleeding assessed by CT scan on days 3 and 4 post-treatment initiation.
-
Level of consciousness evaluated using a standardized scale (e.g., Glasgow Coma Scale).
-
Muscular strength assessment.
-
Complete blood count (CBC) including white blood cell (WBC) count, platelet count, and hematocrit levels monitored before and after the treatment period.
-
Ischemic Stroke
The potential of this compound in treating acute ischemic stroke has been explored in several clinical trials. While some studies have shown promising results in improving neurological function, others have failed to demonstrate a significant benefit.[9][10] This highlights the need for further research to identify the optimal therapeutic window and patient population for this compound treatment in stroke.
Quantitative Data from Clinical Trials in Ischemic Stroke [9][10]
| Study / Outcome | This compound Group | Placebo Group | p-value |
| AXIS 2 Trial | |||
| 90-day Modified Rankin Scale (mRS) Score | 3.26 | 3.06 | 0.3 |
| 90-day NIH Stroke Scale (NIHSS) Score | 8.8 | 8.4 | 0.61 |
| Another Phase II Trial | |||
| Change in NIHSS score at 90 days | Not specified | Not specified | Not significant |
| Change in mRS score at 90 days | Not specified | Not specified | Not significant |
Experimental Protocol: this compound in Acute Ischemic Stroke
A typical phase IIb clinical trial protocol for investigating this compound in acute ischemic stroke is outlined below:[10]
-
Patient Selection: Patients with acute ischemic stroke in the middle cerebral artery territory, with a baseline National Institutes of Health Stroke Scale (NIHSS) score between 6 and 22, and a diffusion-weighted imaging lesion size of ≥15 mL. Treatment initiation within a 9-hour time window after stroke onset.
-
Treatment Arm: Intravenous administration of this compound at a cumulative dose of 135 µg/kg body weight over 72 hours.
-
Control Arm: Intravenous administration of a matching placebo.
-
Primary Endpoint: Modified Rankin Scale (mRS) score at day 90.
-
Secondary Endpoints: NIHSS score at day 90, mortality, Barthel Index, and infarct size at day 30.
-
Statistical Analysis: Data analyzed using a prespecified model adjusting for age, baseline NIHSS score, and initial infarct volume.
Cardiovascular Applications of this compound
In the realm of cardiology, this compound is being investigated for its potential to promote cardiac repair and regeneration following acute myocardial infarction (AMI). The proposed mechanisms include the mobilization of bone marrow-derived stem cells to the site of injury, induction of neovascularization, and direct protective effects on cardiomyocytes.[11][12][13]
Acute Myocardial Infarction (AMI)
Clinical trials have explored the efficacy of this compound, sometimes in combination with other agents, in improving cardiac function after AMI. The results have been variable, with some studies suggesting a modest benefit in left ventricular ejection fraction (LVEF), while others have shown no significant improvement.[14][15]
Quantitative Data from a Clinical Trial in Acute Myocardial Infarction (REC-DUT-002 Trial) [14]
| Outcome Measure (Change from Baseline to 90 Days) | Dutogliptin (B1663283) + this compound Group | Placebo Group | p-value |
| Left Ventricular End-Diastolic Volume (mL) | +15.7 | +13.7 | Not Significant |
| Left Ventricular Ejection Fraction (%) | +5.9 | +5.7 | Not Significant |
| Full-Width at Half-Maximum Late Gadolinium Enhancement Mass (g) | -19.9 | -12.7 | 0.23 |
Experimental Protocol: this compound in Acute Myocardial Infarction
The REC-DUT-002 trial provides a representative protocol for a phase 2 study of this compound in combination with a DPP-4 inhibitor in patients with ST-elevation myocardial infarction (STEMI):[11][12][13][14]
-
Patient Selection: Patients with STEMI and reduced left ventricular ejection fraction (EF ≤ 45%) who have undergone successful revascularization via percutaneous coronary intervention (PCI).
-
Treatment Arm:
-
Dutogliptin (DPP-4 inhibitor) administered twice daily for 14 days.
-
This compound (10 μg/kg) co-administered daily for the first 5 days.
-
-
Control Arm: Matching placebos for both Dutogliptin and this compound.
-
Primary Outcome: Safety and tolerability of the combination therapy.
-
Efficacy Outcome: Change in left ventricular ejection fraction (LVEF) from baseline to day 90, assessed by cardiac magnetic resonance imaging (cMRI).
-
Other Assessments: Changes in left ventricular volumes and infarct size measured by cMRI.
Signaling Pathways and Mechanisms of Action
The non-hematological effects of this compound are mediated through the activation of specific intracellular signaling pathways upon its binding to the G-CSF receptor. The JAK/STAT and PI3K/Akt pathways are central to these effects in neuronal and cardiac cells.[1][2][4][6]
Neuroprotective Signaling Pathways
In the central nervous system, G-CSF receptor activation on neurons and glial cells triggers neuroprotective cascades.[1][2][6] The JAK/STAT pathway, particularly the activation of STAT3, is crucial for promoting neuronal survival and inhibiting apoptosis. The PI3K/Akt pathway also plays a significant role in neuronal survival and has been implicated in G-CSF-mediated neuroprotection.[4]
Caption: G-CSF signaling in neuronal cells.
Cardioprotective Signaling Pathways
In the heart, this compound's binding to the G-CSF receptor on cardiomyocytes and endothelial cells initiates signaling cascades that promote cell survival and angiogenesis. The PI3K/Akt pathway is a key player in mediating the anti-apoptotic and pro-survival effects of G-CSF in cardiomyocytes.[16][17]
Caption: G-CSF signaling in cardiac cells.
Conclusion and Future Directions
The exploration of this compound's potential beyond its established hematological applications represents a paradigm shift in our understanding of this versatile cytokine. The evidence presented in this guide underscores its promising role in the treatment of neurological and cardiovascular diseases. However, the journey from promising research to established clinical practice is ongoing.
Future research should focus on several key areas:
-
Optimization of Dosing and Timing: The conflicting results in some clinical trials, particularly in stroke, suggest that the therapeutic window and optimal dosing regimen for this compound in non-hematological conditions are yet to be fully elucidated.
-
Combination Therapies: As demonstrated in the REC-DUT-002 trial, combining this compound with other agents that target complementary pathways may enhance its therapeutic efficacy.[14]
-
Patient Stratification: Identifying patient populations that are most likely to benefit from this compound treatment is crucial for the success of future clinical trials.
-
Long-term Safety: While short-term administration of this compound is generally considered safe, the long-term safety profile in non-hematological patient populations requires further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection through G-CSF: recent advances and future viewpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.llu.edu [experts.llu.edu]
- 4. G-CSF ameliorates neuronal apoptosis through GSK-3β inhibition in neonatal hypoxia–ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound on Complications of Patients with Cerebral Hemorrhage Due To Head Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Effects of this compound on Complications of Patients with Cerebral Hemorrhage Due To Head Trauma | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 8. The Effects of this compound on Complications of Patients with Cerebral Hemorrhage Due To Head Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Fails to Improve Ischemic Stroke Outcomes | MDedge [mdedge.com]
- 10. ahajournals.org [ahajournals.org]
- 11. “Protocol for a phase 2, randomized, double-blind, placebo-controlled, safety and efficacy study of dutogliptin in combination with this compound in early recovery post-myocardial infarction”: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. "Protocol for a phase 2, randomized, double-blind, placebo-controlled, safety and efficacy study of dutogliptin in combination with this compound in early recovery post-myocardial infarction": study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Granulocyte colony stimulating factor therapy for acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The FGF-AKT pathway is necessary for cardiomyocyte survival for heart regeneration in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hematopoietic Stem Cell Mobilization in Mice using Filgrastim (G-CSF)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood in mice using Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF).
Introduction
This compound is a G-CSF analog that stimulates the proliferation and differentiation of neutrophil progenitors and is clinically used to treat neutropenia.[1][2] It is also a potent mobilizing agent for HSPCs, forcing their egress from the bone marrow into the peripheral circulation.[3][4] This process is essential for peripheral blood stem cell transplantation.[3] In murine models, mobilized HSPCs are typically identified as Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells.[5][6][7][8] The following protocols outline the administration of this compound to mice and the subsequent quantification of mobilized HSPCs.
Data Presentation
Table 1: this compound (G-CSF) Dosing Regimens for HSPC Mobilization in Mice
| Mouse Strain | This compound (G-CSF) Dosage | Administration Route | Schedule | Reference(s) |
| C57BL/6 | 100 µg/kg/day | Intraperitoneal (i.p.) | Once daily for 5 days | [2] |
| C57BL/6J | 250 µg/kg/day | Subcutaneous (s.c.) | Once daily for 6 days | [9] |
| BALB/c | 250 µg/kg/day | Subcutaneous (s.c.) | Once daily for 6 days | [9] |
| C57BL/6 | 250 µg/kg/day | Subcutaneous (s.c.) | Once daily for 4 days (often used in combination with AMD3100 on day 5) | [10] |
Table 2: Typical Flow Cytometry Panel for Murine LSK Cells
| Marker | Fluorochrome Conjugate | Purpose | Reference(s) |
| Lineage Cocktail (CD3, CD11b, CD45R/B220, Gr-1, Ter-119) | FITC or Biotin | To exclude mature hematopoietic cells | [6][8][11] |
| c-Kit (CD117) | PE or APC | Positive marker for HSPCs | [6][8][11] |
| Sca-1 (Ly-6A/E) | APC or PE-Cy7 | Positive marker for HSPCs | [6][8][11] |
| CD48 | VioBright B515 or APC-Cy7 | To further define long-term HSCs (CD48-) | [5][6] |
| CD150 | PE-Cy7 or PE | To further define long-term HSCs (CD150+) | [5][6] |
| CD34 | FITC or PerCP | To distinguish long-term (CD34-) from short-term (CD34+) HSCs | [5] |
| Flk2 (CD135) | PE/Dazzle™ 594 | To distinguish long-term (Flk2-) from multipotent progenitors (Flk2+) | [5] |
Experimental Protocols
Protocol 1: this compound Administration for HSPC Mobilization
Materials:
-
This compound (recombinant G-CSF)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.1% Bovine Serum Albumin (BSA) in PBS
-
Insulin syringes (or other appropriate syringes for subcutaneous or intraperitoneal injection)
-
Mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Reconstitution and Dilution: Reconstitute and dilute this compound in sterile PBS or PBS with 0.1% BSA to the desired concentration according to the chosen dosing regimen (see Table 1). Prepare fresh dilutions daily.
-
Administration:
-
For subcutaneous (s.c.) injection, lift the loose skin on the back of the mouse and insert the needle at a shallow angle.
-
For intraperitoneal (i.p.) injection, restrain the mouse and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Dosing Schedule: Administer this compound once daily for the duration specified in the chosen protocol (typically 4-6 consecutive days).[2][9][10]
-
Timing of Analysis: Peripheral blood is typically collected for analysis 6 hours after the last this compound injection.[9]
Protocol 2: Peripheral Blood Collection from Mice
Materials:
-
EDTA-coated microcentrifuge tubes
-
Lancets or needles (25-27 gauge)
-
Capillary tubes
-
Anesthetic (e.g., isoflurane) if required by the collection method
-
Gauze or cotton balls
Procedure (choose one of the following methods):
-
Saphenous Vein Puncture: [12][13]
-
Immobilize the mouse and extend one hind leg.
-
Remove the fur over the saphenous vein using a depilatory cream or clippers.
-
Puncture the vein with a sterile lancet or needle.
-
Collect blood droplets into an EDTA-coated tube using a capillary tube.
-
Apply gentle pressure with gauze to stop the bleeding.
-
-
Facial (Submandibular) Vein Puncture: [14][15][16]
-
Restrain the mouse firmly.
-
Puncture the facial vein in the cheek area with a sterile lancet.
-
Collect the free-flowing blood into an EDTA-coated tube.
-
Bleeding usually stops upon release of the mouse.
-
-
Retro-orbital Sinus Puncture (Terminal Procedure or with Anesthesia): [17][18]
-
Anesthetize the mouse.
-
Gently insert a sterile capillary tube into the medial canthus of the eye until the sinus is punctured.
-
Allow the blood to flow into the capillary tube.
-
Remove the capillary tube and apply gentle pressure to the eye.
-
-
Cardiac Puncture (Terminal Procedure): [14][18]
-
Deeply anesthetize the mouse.
-
Insert a needle attached to a syringe into the thoracic cavity, aiming for the heart.
-
Gently aspirate blood into the syringe.
-
Immediately transfer the blood to an EDTA-coated tube and mix gently.
-
Protocol 3: Complete Blood Count (CBC)
Procedure:
-
Collect a minimum of 50-100 µL of peripheral blood into an EDTA-coated tube.[17][19]
-
Analyze the sample using an automated hematology analyzer calibrated for mouse blood.[16][17][19]
-
Key parameters to assess include white blood cell (WBC) count, neutrophil count, and lymphocyte count.
Protocol 4: Flow Cytometry for LSK Cell Quantification
Materials:
-
Fluorochrome-conjugated antibodies (see Table 2)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect 50-100 µL of peripheral blood into an EDTA-coated tube.
-
Lyse red blood cells using a commercial lysis buffer or an ammonium (B1175870) chloride-based solution.
-
Wash the remaining cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies (see Table 2 for a typical panel) for 20-30 minutes on ice in the dark.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gating Strategy: [5][6][11][20]
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells, if a viability dye is used.
-
Gate on the lymphocyte/monocyte population based on forward and side scatter (FSC/SSC) properties.
-
From the live, single-cell gate, exclude mature hematopoietic cells by gating on the Lineage-negative (Lin-) population.
-
From the Lin- population, identify HSPCs by gating on the c-Kit+ and Sca-1+ double-positive population (LSK cells).
-
Further characterize the LSK population using markers like CD48, CD150, CD34, and Flk2 to identify different subsets of hematopoietic stem and progenitor cells.[5][6]
-
-
Protocol 5: Colony-Forming Unit (CFU) Assay
Materials:
-
Methylcellulose-based medium supplemented with appropriate murine cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
35 mm culture dishes
-
Syringes and needles for plating
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells from peripheral blood using density gradient centrifugation or by lysing red blood cells.
-
Count the cells and resuspend them in IMDM.
-
-
Plating:
-
Incubation:
-
Colony Enumeration:
Mandatory Visualizations
Caption: G-CSF signaling pathway in hematopoietic stem cells.
Caption: Experimental workflow for HSPC mobilization in mice.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Granulocyte colony-stimulating factor mobilizes dormant hematopoietic stem cells without proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Mouse Hematopoietic Stem Cell Identification And Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Bone marrow stem/progenitor cell mobilization in C57BL/6J and BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. stemcell.com [stemcell.com]
- 12. unirv.edu.br [unirv.edu.br]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. Bleeding the Laboratory Mouse: Not All Methods are Equal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 17. MPD: JaxCC1: project protocol [phenome.jax.org]
- 18. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 19. content.ilabsolutions.com [content.ilabsolutions.com]
- 20. researchgate.net [researchgate.net]
- 21. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. stemcell.com [stemcell.com]
Establishing a Filgrastim-Based Neutropenia Model in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutropenia, a hematological disorder characterized by a significant reduction in neutrophils, is a common and dose-limiting side effect of many chemotherapy regimens. This condition leaves patients highly susceptible to life-threatening infections. Filgrastim, a recombinant human granulocyte colony-stimulating factor (G-CSF), is a widely used therapeutic agent that stimulates the proliferation and differentiation of neutrophil progenitor cells, thereby accelerating neutrophil recovery. To facilitate the preclinical evaluation of novel chemotherapeutic agents, supportive care therapies, and immunomodulatory drugs, robust and reproducible animal models of neutropenia are essential. This document provides detailed application notes and protocols for establishing a cyclophosphamide-induced neutropenia model in rats and for evaluating the therapeutic efficacy of this compound.
Mechanism of Action: this compound Signaling
This compound exerts its effects by binding to the G-CSF receptor on hematopoietic cells in the bone marrow.[1][2][3] This interaction triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which collectively promote the proliferation, differentiation, and survival of neutrophil precursors and the mobilization of hematopoietic stem cells.[1]
Caption: this compound Signaling Pathway.
Experimental Workflow
The establishment of the neutropenia model and subsequent treatment with this compound follows a well-defined workflow. This process involves acclimatization of the animals, induction of neutropenia using cyclophosphamide (B585), treatment with this compound, and regular monitoring of hematological parameters and bone marrow status.
Caption: Experimental Workflow Diagram.
Data Presentation
Table 1: Hematological Parameters in a Rat Model of Cyclophosphamide-Induced Neutropenia and this compound Treatment
This table summarizes representative data on key hematological parameters at different time points following the induction of neutropenia with cyclophosphamide and subsequent treatment with this compound.
| Parameter | Normal Rat (Baseline) | Day 4 (Post-Cyclophosphamide) - Vehicle Control | Day 4 (Post-Cyclophosphamide) - this compound Treated | Day 7 (Post-Cyclophosphamide) - Vehicle Control | Day 7 (Post-Cyclophosphamide) - this compound Treated | Day 14 (Post-Cyclophosphamide) - Vehicle Control | Day 14 (Post-Cyclophosphamide) - this compound Treated |
| White Blood Cells (WBC) (x 10³/mm³) | 6.6 - 12.6[4] | Significantly Decreased | Decreased | Partially Recovered | Significantly Increased | Near Baseline | Above Baseline |
| Neutrophils (x 10³/mm³) | 1.77 - 3.38[4] | Severely Decreased (<0.5) | Moderately Decreased | Partially Recovered | Significantly Increased | Near Baseline | Above Baseline |
| Lymphocytes (x 10³/mm³) | 4.78 - 9.12[4] | Significantly Decreased | Decreased | Partially Recovered | Near Baseline | Near Baseline | Near Baseline |
| Platelets (x 10³/mm³) | 150 - 460[5] | Moderately Decreased | Moderately Decreased | Partially Recovered | Near Baseline | Near Baseline | Near Baseline |
| Red Blood Cells (RBC) (x 10⁶/mm³) | 6.76 - 9.75[4] | Slightly Decreased | Slightly Decreased | Near Baseline | Near Baseline | Near Baseline | Near Baseline |
Note: The values presented are qualitative representations based on typical experimental outcomes. Actual values will vary depending on the specific rat strain, age, and experimental conditions.
Table 2: Reference Hematological Values for Adult Sprague-Dawley Rats
This table provides established reference ranges for key hematological parameters in healthy adult Sprague-Dawley rats.[6]
| Parameter | Male | Female |
| White Blood Cells (WBC) (x 10³/mm³) | 9.14 ± 2.77 | 7.73 ± 2.81 |
| Neutrophils (%) | 22.64 ± 6.4 | 24.79 ± 8.3 |
| Lymphocytes (%) | 75.17 ± 6.6 | 72.87 ± 8.3 |
| Eosinophils (%) | 2.17 ± 1.5 | 2.04 ± 1.7 |
| Basophils (%) | 0.26 ± 0.5 | 0.30 ± 0.5 |
| Red Blood Cells (RBC) (x 10⁶/mm³) | 5.26 ± 0.9 | 5.16 ± 1.0 |
| Hemoglobin (g/dL) | 13.53 ± 2.2 | 13.33 ± 2.5 |
| Hematocrit (%) | 39.38 ± 7.6 | 36.54 ± 8.5 |
| Platelets (x 10⁵/µL) | 3.44 ± 0.8 | 3.28 ± 1.0 |
Table 3: Normal Bone Marrow Differential Cell Counts in Rats
This table presents the typical differential cell counts found in the bone marrow of healthy adult rats.[7][8]
| Cell Type | Percentage Range |
| Myeloid Series | |
| Myeloblasts | 0.5 - 3.0 |
| Promyelocytes | 1.0 - 5.0 |
| Myelocytes | 5.0 - 15.0 |
| Metamyelocytes & Bands | 10.0 - 30.0 |
| Segmented Neutrophils | 5.0 - 20.0 |
| Eosinophilic Series | 1.0 - 5.0 |
| Basophilic Series | < 1.0 |
| Erythroid Series | |
| Rubriblasts & Prorubricytes | 1.0 - 5.0 |
| Rubricytes | 10.0 - 30.0 |
| Metarubricytes | 5.0 - 15.0 |
| Other Cells | |
| Lymphocytes | 5.0 - 20.0 |
| Plasma Cells | < 2.0 |
| Monocytes & Macrophages | < 3.0 |
| Myeloid to Erythroid (M:E) Ratio | 1.0 - 2.5 |
Experimental Protocols
Cyclophosphamide-Induced Neutropenia in Rats
Objective: To induce a transient state of neutropenia in rats using cyclophosphamide.
Materials:
-
Cyclophosphamide (CTX)
-
Sterile 0.9% saline
-
Sprague-Dawley or Wistar rats (male or female, 8-10 weeks old)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Blood Collection: On Day 0, collect a baseline blood sample from each rat for a complete blood count (CBC) analysis.
-
Cyclophosphamide Administration:
-
Monitoring: Monitor the animals daily for any signs of distress, such as weight loss, lethargy, or ruffled fur.
-
Neutropenia Confirmation: Neutropenia is typically established within 3-4 days post-cyclophosphamide administration. This can be confirmed by performing a CBC on blood samples collected on Day 4.
This compound Treatment
Objective: To evaluate the efficacy of this compound in accelerating neutrophil recovery in neutropenic rats.
Materials:
-
This compound (recombinant human G-CSF)
-
Sterile 0.9% saline (or other appropriate vehicle)
-
Neutropenic rats (as prepared in Protocol 1)
-
Sterile syringes and needles (26-28 gauge)
Procedure:
-
Treatment Groups: Divide the neutropenic rats into at least two groups: a vehicle control group and a this compound-treated group.
-
This compound Administration:
-
Dilute this compound to the desired concentration in a sterile vehicle. Dosages can range from 5 to 100 mcg/kg/day. A commonly used dose is in the range of 10-50 mcg/kg.[1][11]
-
Beginning 24 hours after the last cyclophosphamide injection, administer this compound or the vehicle via subcutaneous (SC) injection once daily.
-
Continue treatment for a predetermined period, typically 5-7 days, or until neutrophil counts recover.
-
-
Monitoring: Collect blood samples at regular intervals (e.g., daily or every other day) to monitor the kinetics of neutrophil recovery.
Complete Blood Count (CBC)
Objective: To quantify the different cellular components of the blood.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Automated hematology analyzer or hemocytometer and microscope slides
-
Wright-Giemsa stain
Procedure:
-
Blood Collection:
-
Collect approximately 0.5 mL of blood from a suitable site, such as the saphenous vein or tail vein.[6]
-
Immediately transfer the blood into an EDTA-containing tube and gently invert several times to prevent clotting.
-
-
Analysis:
-
Automated Analyzer: Follow the manufacturer's instructions for the hematology analyzer to obtain counts for WBCs, neutrophils, lymphocytes, RBCs, platelets, hemoglobin, and hematocrit.
-
Manual Method:
-
Prepare a blood smear on a microscope slide and allow it to air dry.
-
Stain the smear with Wright-Giemsa stain.
-
Perform a differential white blood cell count under a microscope by identifying and counting at least 100 white blood cells.
-
Use a hemocytometer to determine the total white blood cell count.
-
Calculate the absolute neutrophil count (ANC) by multiplying the total WBC count by the percentage of neutrophils.
-
-
Bone Marrow Analysis
Objective: To assess the cellularity and composition of the bone marrow.
Materials:
-
Sterile surgical instruments
-
Microscope slides
-
Wright-Giemsa or May-Grünwald-Giemsa stain
Procedure:
-
Sample Collection:
-
At the end of the study, euthanize the rats according to approved institutional guidelines.
-
Dissect the femur and carefully remove the surrounding muscle tissue.
-
Cut the proximal and distal ends of the femur to expose the marrow cavity.
-
-
Smear Preparation:
-
Gently flush the bone marrow from the femoral cavity onto a clean microscope slide using a syringe filled with air or a small volume of saline.
-
Alternatively, use a small brush to collect marrow and gently smear it onto a slide.
-
Allow the smears to air dry completely.
-
-
Fixation and Staining:
-
Fix the dried smears in absolute methanol for 5-10 minutes.
-
Stain the slides with Wright-Giemsa or May-Grünwald-Giemsa stain according to standard procedures.
-
-
Microscopic Examination:
-
Examine the stained smears under a microscope to assess bone marrow cellularity.
-
Perform a differential cell count of at least 500 nucleated cells to determine the percentages of myeloid, erythroid, and other cell lineages.
-
Calculate the myeloid-to-erythroid (M:E) ratio.
-
Cytokine Profiling (ELISA)
Objective: To measure the levels of specific cytokines in rat serum or plasma.
Materials:
-
Rat-specific ELISA kits for cytokines of interest (e.g., IL-6, TNF-α, G-CSF)
-
Blood collection tubes (serum separator tubes or EDTA tubes for plasma)
-
Microplate reader
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
Serum: Collect blood in serum separator tubes. Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000-2000 x g for 15 minutes at 4°C. Carefully collect the serum supernatant.
-
Plasma: Collect blood in EDTA-containing tubes. Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.
-
Store samples at -80°C until use.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. A general sandwich ELISA protocol is as follows:
-
Prepare all reagents, standards, and samples as directed.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the specified time (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the wells.
-
Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. What is the mechanism of Lipegthis compound? [synapse.patsnap.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. the Rat Report [ratfanclub.org]
- 5. scribd.com [scribd.com]
- 6. Reference values for selected hematological, biochemical and physiological parameters of Sprague‐Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Cytologic evaluation of bone marrow in rats: indications, methods, and normal morphology [pubmed.ncbi.nlm.nih.gov]
- 9. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncolink.org [oncolink.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Techniques Using Filgrastim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a glycoprotein (B1211001) that plays a crucial role in hematopoiesis.[1][2] It is primarily known for stimulating the proliferation and differentiation of neutrophil progenitor cells in the bone marrow.[3][4] In the realm of in vitro research, this compound serves as an invaluable tool for investigating granulopoiesis, cellular signaling cascades, and the development of novel therapeutics. These application notes provide an overview of this compound's in vitro effects and detailed protocols for its use in cell culture.
Application Note 1: Effects of this compound on a Leukemia Cell Line
This compound has been demonstrated to influence the proliferation and differentiation of certain leukemic cell lines that express the G-CSF receptor.[5][6] For instance, studies on the AML1/ETO-positive Kasumi-1 cell line have shown a significant, dose-dependent increase in proliferation upon treatment with this compound.[5] Furthermore, prolonged incubation with this compound can induce differentiation of these cells towards a more mature granulocytic phenotype, as evidenced by the increased expression of the surface marker CD11b.[5][7]
Quantitative Data Summary: Proliferation and Differentiation of Kasumi-1 Cells
The following tables summarize the observed effects of this compound on the Kasumi-1 cell line.
Table 1: Proliferation of Kasumi-1 Cells in Response to this compound
| This compound Concentration (ng/mL) | Incubation Time (hours) | Relative Proliferation (% of unstimulated control) |
| 10 | 72 | ~140-150% |
| 50 | 72 | ~160-170% |
| 100 | 72 | ~170-180% |
Data compiled from studies by Moon et al.[5]
Table 2: Differentiation of Kasumi-1 Cells in Response to this compound
| This compound Concentration (ng/mL) | Incubation Time (days) | % of CD11b Positive Cells |
| 100 | 14 | 61% |
| Unstimulated Control | 14 | 29% |
Data compiled from studies by Moon et al.[5][7]
Protocol 1: In Vitro Cell Proliferation Assay with this compound
This protocol outlines a method for assessing the effect of this compound on the proliferation of the Kasumi-1 human myeloid leukemia cell line using an EdU (5-ethynyl-2´-deoxyuridine) incorporation assay.
Materials:
-
Kasumi-1 cells
-
RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052)
-
This compound (recombinant human G-CSF)
-
EdU incorporation assay kit
-
96-well cell culture plates
-
Flow cytometer
Experimental Procedure:
-
Cell Culture: Culture Kasumi-1 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the Kasumi-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium to achieve final concentrations of 10, 50, and 100 ng/mL. Add the this compound solutions to the respective wells. Include an unstimulated control group with only the vehicle.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
EdU Labeling: Two hours before the end of the incubation period, add EdU to each well at a final concentration of 10 µM.
-
Cell Harvesting and Staining: Harvest the cells and perform the EdU staining procedure according to the manufacturer's protocol. This typically involves fixing and permeabilizing the cells, followed by a click chemistry reaction to fluorescently label the incorporated EdU.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of EdU-positive cells, which corresponds to the proportion of cells actively synthesizing DNA.
-
Data Analysis: Calculate the relative proliferation for each treatment group as a percentage of the unstimulated control.
Application Note 2: this compound-Mediated Signaling
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily.[8][9] This binding event induces receptor dimerization and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for various signaling proteins. Key downstream pathways activated by this compound include:
-
JAK/STAT Pathway: Primarily responsible for the proliferation and differentiation signals.
-
PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.
-
MAPK/ERK Pathway: Involved in cell proliferation and differentiation.
Recent studies also suggest a role for Toll-like receptor (TLR) signaling in the G-CSF-induced regulation of hematopoietic stem cells.[10][11]
Protocol 2: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This protocol describes an in vitro method to quantify the effect of this compound on the proliferation and differentiation of granulocyte-macrophage progenitor cells from bone marrow.[12][13]
Materials:
-
Bone marrow mononuclear cells (BMMCs)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
Methylcellulose-based medium for CFU assays (e.g., MethoCult™)
-
This compound
-
35 mm culture dishes
-
Inverted microscope
Experimental Procedure:
-
Isolation of BMMCs: Isolate BMMCs from a bone marrow sample using density gradient centrifugation.
-
Cell Counting: Perform a nucleated cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Preparation of Cell Suspension: Prepare a working cell suspension of BMMCs in IMDM.
-
Culture Setup: In a sterile tube, combine the methylcellulose-based medium, FBS, BMMCs, and either this compound (at a final concentration of, for example, 10 ng/mL) or vehicle control. Gently vortex to mix thoroughly.
-
Plating: Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes.
-
Incubation: Place the culture dishes in a larger petri dish with a separate open dish of sterile water to maintain humidity. Incubate at 37°C in a 5% CO2, humidified incubator for 14 days.
-
Colony Enumeration: After 14 days, use an inverted microscope to count the number of CFU-GM colonies. Colonies are defined as clusters of 40 or more cells.
-
Data Analysis: Compare the number of CFU-GM colonies in the this compound-treated group to the unstimulated control group.
References
- 1. Preclinical and clinical phase I studies of a new recombinant this compound (BK0023) in comparison with Neupogen® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Production - Creative Biogene [microbiosci.creative-biogene.com]
- 3. neupogenhcp.com [neupogenhcp.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Effects of granulocyte-colony stimulating factor and the expression of its receptor on various malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatal Stimulation of Acute Myeloid Leukemia Blasts by Pegthis compound | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A role for G-CSF receptor signaling in the regulation of hematopoietic cell function but not lineage commitment or differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. G-CSF regulates hematopoietic stem cell activity, in part, through activation of toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. dls.com [dls.com]
- 13. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Filgrastim-Treated Bone Marrow
Introduction
Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF), is a crucial biopharmaceutical used to stimulate the proliferation and differentiation of neutrophil progenitor cells.[1] It is widely employed in clinical settings to treat neutropenia, particularly in patients undergoing myelosuppressive chemotherapy, and to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection and subsequent transplantation.[2][3][4][5] Understanding the cellular changes within the bone marrow following this compound treatment is paramount for optimizing its clinical use and for research into hematopoiesis. Flow cytometry is an indispensable tool for the detailed analysis of hematopoietic cell populations, enabling the characterization and enumeration of various stem and progenitor cell subsets.[6][7] These application notes provide a comprehensive overview and protocols for the flow cytometric analysis of bone marrow from subjects treated with this compound.
Mechanism of Action
This compound binds to G-CSF receptors on the surface of hematopoietic cells in the bone marrow.[1] This interaction triggers intracellular signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which promote the proliferation, differentiation, and survival of hematopoietic cells, particularly those of the granulocytic lineage.[8] This stimulation leads to an expansion of the neutrophil progenitor pool and accelerates their maturation, resulting in an increased release of mature neutrophils into the circulation.[1] Furthermore, this compound induces the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.[9]
Expected Cellular Changes in Bone Marrow Post-Filgrastim Treatment
Treatment with this compound induces significant but transient alterations in the cellular composition of the bone marrow:
-
Myeloid Lineage: A notable expansion of the myeloid compartment is expected, characterized by an increase in promyelocytes and myelocytes in the early stages of treatment.[10] With continued administration, there is a shift towards an increase in myelocytes and band neutrophils.[10]
-
Hematopoietic Stem and Progenitor Cells (HSPCs): While this compound leads to a significant increase of CD34+ cells in the peripheral blood, its effect on the bone marrow HSPC compartment is more complex.[11][12] Studies have shown a decrease in the percentage of CD34+ cells in the bone marrow during this compound administration.[11][12] Furthermore, a reduction in the proportion of more primitive progenitor cells, such as those with a CD34+CD38- phenotype, has been observed.[11][12]
-
Lymphoid Lineage: this compound treatment has been associated with a suppression of B lymphopoiesis in the bone marrow.[13][14] This is thought to be a cell-extrinsic effect, mediated by changes in the bone marrow microenvironment.[13] A reduction in the numbers of B cells, T cells, and NK cells in the bone marrow has been reported.[13]
Data Presentation
Table 1: Expected Changes in Bone Marrow Cell Populations After this compound Treatment
| Cell Population | Marker Combination | Expected Change | Reference |
| Total Nucleated Cells | - | Increase | [11][12] |
| Hematopoietic Stem & Progenitor Cells | |||
| Total CD34+ Cells | CD34+ | Decrease in percentage | [11][12] |
| Primitive HSPCs | CD34+CD38- | Decrease in proportion | [11][12] |
| Myeloid Lineage | |||
| Promyelocytes & Myelocytes | Morphological assessment | Increase (early) | [10] |
| Myelocytes & Band Neutrophils | Morphological assessment | Increase (later) | [10] |
| Lymphoid Lineage | |||
| B Cells | CD19+ | Decrease | [13] |
| T Cells | CD3+ | Decrease | [13] |
| NK Cells | CD56+ | Decrease | [13] |
Table 2: Illustrative Flow Cytometry Panel for HSPC Analysis
| Marker | Fluorochrome | Target Population |
| CD45 | V500 | All hematopoietic cells |
| CD34 | APC | Hematopoietic stem and progenitor cells |
| CD38 | PE-Cy7 | Differentiates primitive and committed progenitors |
| Lineage Cocktail (CD3, CD14, CD16, CD19, CD20, CD56) | FITC | Mature hematopoietic lineages |
| CD45RA | PE | Differentiates lymphoid and myeloid progenitors |
| CD90 | PerCP-Cy5.5 | Hematopoietic stem cells |
| CD10 | BV421 | Common lymphoid progenitors |
| CD123 | BV605 | Common myeloid progenitors |
Experimental Protocols
Protocol 1: Bone Marrow Sample Preparation
-
Collection: Collect bone marrow aspirates in heparinized tubes to prevent coagulation.
-
Red Blood Cell Lysis:
-
Dilute the bone marrow sample 1:1 with phosphate-buffered saline (PBS).
-
Add 10 volumes of 1X RBC Lysis Buffer to the diluted sample.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS with 2% fetal bovine serum) at a concentration of 1 x 10^7 cells/mL.
Protocol 2: Antibody Staining for Flow Cytometry
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Fc Receptor Blocking (Optional but Recommended): Add an Fc receptor blocking reagent and incubate for 10 minutes at 4°C to reduce non-specific antibody binding.
-
Antibody Cocktail Addition: Add the pre-titrated antibody cocktail (e.g., from Table 2) to each tube.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of wash buffer (PBS with 2% FBS) to each tube and centrifuge at 300 x g for 5 minutes.
-
Supernatant Removal: Carefully decant the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Viability Dye (Optional): If a viability dye is to be used, add it according to the manufacturer's instructions prior to analysis.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a properly calibrated flow cytometer. Set up compensation controls using single-stained beads or cells for each fluorochrome in the panel.
-
Gating Strategy:
-
Gate on viable cells based on forward scatter (FSC) and side scatter (SSC) properties and a viability dye, if used.
-
Gate on singlets to exclude cell doublets.
-
Identify the CD45-positive population.
-
From the CD45-dim population, gate on CD34-positive cells to identify HSPCs.
-
Further delineate HSPC subpopulations based on the expression of markers such as CD38, lineage markers, CD45RA, and CD90.
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., at least 100,000 to 500,000 total events) to ensure adequate statistical power for rare populations.
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Quantify the percentage and absolute number of each cell population of interest.
Mandatory Visualization
Caption: G-CSF Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. neupogenhcp.com [neupogenhcp.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Use of Biosimilar Granulocyte Colony-Stimulating Factor for Mobilization in Autologous and Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of this compound for stem cell mobilisation and transplantation in high-dose cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of mobilization of hematopoietic progenitors with granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effects of short-term administration of G-CSF (this compound) on bone marrow progenitor cells: analysis of serial marrow samples from normal donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Granulocyte colony-stimulating factor reprograms bone marrow stromal cells to actively suppress B lymphopoiesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative PCR for G-CSF Receptor Expression Following Filgrastim Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granulocyte-Colony Stimulating Factor (G-CSF) is a critical cytokine that regulates the proliferation, differentiation, and function of neutrophils. Filgrastim, a recombinant form of human G-CSF, is widely used in clinical settings to treat neutropenia, particularly in patients undergoing myelosuppressive chemotherapy. The biological effects of this compound are mediated through its binding to the G-CSF receptor (G-CSFR), a transmembrane protein expressed on the surface of hematopoietic cells. Understanding the regulation of G-CSFR expression upon this compound stimulation is crucial for elucidating the mechanisms of both therapeutic response and potential resistance. This document provides detailed protocols and application notes for the quantitative analysis of G-CSFR mRNA expression in hematopoietic cells following stimulation with this compound using Quantitative Polymerase Chain Reaction (qPCR).
G-CSF/G-CSFR Signaling Pathway
Upon binding of this compound (G-CSF) to its receptor, G-CSFR, a cascade of intracellular signaling events is initiated. This leads to the activation of several downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[1] These signaling cascades ultimately regulate gene expression, leading to cellular proliferation, differentiation, and survival of myeloid progenitor cells.[1]
Experimental Protocols
This section outlines a comprehensive workflow for the quantitative analysis of G-CSFR mRNA expression in hematopoietic cells following this compound stimulation.
Cell Culture and Maintenance
-
Cell Line: Human myeloid leukemia cell lines such as U937 or HL-60 are suitable models as they express G-CSFR.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
This compound Stimulation
-
Cell Seeding: Seed cells at a density of 5 x 10^5 cells/mL in a new culture flask or plate 24 hours prior to stimulation.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS with 0.1% Bovine Serum Albumin (BSA). Further dilute to desired working concentrations in culture medium immediately before use.
-
Stimulation: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 ng/mL) for different time points (e.g., 0, 2, 6, 12, 24, 48 hours). A "0 ng/mL" or vehicle control should be included for each time point.
Total RNA Extraction
-
Cell Harvesting: Following stimulation, harvest cells by centrifugation at 300 x g for 5 minutes.
-
Lysis: Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol™ reagent or a column-based RNA extraction kit).
-
RNA Purification: Follow the manufacturer's protocol for the chosen RNA extraction method to isolate total RNA.
-
DNase Treatment: It is highly recommended to perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
RNA Quality and Quantity Control
-
Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop™) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.
-
Integrity Check: (Optional but recommended) Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value > 8 is generally considered suitable for qPCR.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Use a commercially available cDNA synthesis kit. In a typical 20 µL reaction, combine:
-
1 µg of total RNA
-
Reverse Transcriptase
-
dNTPs
-
Random hexamers and/or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions (e.g., 25°C for 10 min, 55°C for 30 min, 85°C for 5 min).
-
Storage: Store the synthesized cDNA at -20°C.
Quantitative PCR (qPCR)
-
Primer Design/Selection: Use validated qPCR primers for the human G-CSF receptor (CSF3R) and a stable housekeeping gene.
-
G-CSFR (CSF3R) Forward Primer: 5'-CCACTACACCATCTTCTGGACC-3'
-
G-CSFR (CSF3R) Reverse Primer: 5'-GGTGGATGTGATACAGACTGGC-3'
-
GAPDH (Housekeeping) Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH (Housekeeping) Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
qPCR Reaction Mix: Prepare a master mix for each primer set. For a 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Controls: Include a no-template control (NTC) for each primer set to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for each reaction.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Cq of the target gene (G-CSFR) and the Cq of the housekeeping gene (e.g., GAPDH).
-
ΔCt = Cq(G-CSFR) - Cq(GAPDH)
-
-
Normalization to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the untreated control (calibrator) sample.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Fold Change Calculation: Calculate the fold change in gene expression using the formula:
-
Fold Change = 2^(-ΔΔCt)
-
-
Data Presentation
The following tables present representative data for the dose-dependent and time-course effects of this compound on G-CSFR mRNA expression in a hypothetical hematopoietic cell line.
Table 1: Dose-Dependent Regulation of G-CSFR mRNA Expression by this compound (24-hour stimulation)
| This compound Concentration (ng/mL) | Mean Cq (G-CSFR) | Mean Cq (GAPDH) | Mean ΔCt | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| 0 (Control) | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| 1 | 24.1 | 18.3 | 5.8 | -0.5 | 1.4 |
| 10 | 23.5 | 18.1 | 5.4 | -0.9 | 1.9 |
| 50 | 24.8 | 18.2 | 6.6 | 0.3 | 0.8 |
| 100 | 25.5 | 18.3 | 7.2 | 0.9 | 0.5 |
Table 2: Time-Course of G-CSFR mRNA Expression upon this compound Stimulation (10 ng/mL)
| Time Point (hours) | Mean Cq (G-CSFR) | Mean Cq (GAPDH) | Mean ΔCt | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| 0 (Control) | 24.6 | 18.4 | 6.2 | 0.0 | 1.0 |
| 2 | 24.0 | 18.3 | 5.7 | -0.5 | 1.4 |
| 6 | 23.2 | 18.2 | 5.0 | -1.2 | 2.3 |
| 12 | 23.8 | 18.4 | 5.4 | -0.8 | 1.7 |
| 24 | 24.9 | 18.3 | 6.6 | 0.4 | 0.8 |
| 48 | 25.8 | 18.4 | 7.4 | 1.2 | 0.4 |
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of G-CSFR mRNA expression in response to this compound stimulation. The provided representative data illustrates a potential dynamic regulation of G-CSFR expression, which may involve an initial upregulation followed by a subsequent downregulation. Such analyses are invaluable for understanding the molecular pharmacology of this compound and can aid in the development of novel therapeutics targeting the G-CSF signaling pathway. It is important to note that the optimal cell line, this compound concentrations, and time points should be empirically determined for each specific experimental system.
References
Application Notes: Quantitative Determination of Filgrastim in Human Serum by ELISA
For Research, Scientific, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a critical biotherapeutic agent used to stimulate the production of neutrophils, thereby preventing and treating neutropenia, particularly in patients undergoing myelosuppressive chemotherapy.[1] Accurate measurement of this compound concentrations in serum is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and demonstrating bioequivalence for biosimilars.[2] The enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for the precise quantification of this compound in biological matrices.[2]
These application notes provide a detailed protocol for a sandwich ELISA designed to measure the concentration of this compound in human serum. The assay is based on the specific binding of this compound to a capture antibody coated on a microplate, followed by detection with a labeled secondary antibody.
Principle of the Assay
This ELISA is a solid-phase sandwich immunoassay.[3][4] A microtiter plate is pre-coated with a monoclonal antibody specific for this compound (G-CSF).[5] When serum samples or standards containing this compound are added to the wells, the this compound antigen binds to the immobilized capture antibody. After a washing step to remove unbound substances, a biotin-conjugated antibody that also recognizes this compound is added, forming a "sandwich" complex. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.[5] Following another wash step, a chromogenic substrate (TMB) is introduced, which is converted by the HRP enzyme into a colored product.[3] The intensity of the color, which is proportional to the amount of this compound in the sample, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[6] The concentration of this compound in the samples is then determined by interpolating from a standard curve generated with known concentrations of this compound.
This compound (G-CSF) Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells in the bone marrow.[1][6] This binding event triggers the dimerization of the receptor and initiates a cascade of intracellular signaling pathways. The primary and most well-established pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][7][8] Upon receptor activation, JAK1 and JAK2 kinases are phosphorylated, which in turn phosphorylate tyrosine residues on the intracellular domain of the G-CSFR.[3][7] These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT3 and STAT5.[3][7] Once recruited, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in neutrophil proliferation, differentiation, and survival.[3][9] Other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways, are also activated by G-CSF and contribute to its cellular effects.[7][10]
Caption: this compound signaling cascade.
Data Presentation
Assay Performance Characteristics
The performance of a this compound ELISA is typically characterized by its detection range, sensitivity, and precision. The following table summarizes typical performance data from commercially available kits.
| Parameter | Typical Value | Reference |
| Detection Range | 0.3 - 50 ng/mL | [2] |
| 39.06 - 2500 pg/mL | [6] | |
| 9.375 - 500 ng/mL | [11] | |
| Sensitivity (LOD) | 0.1 ng/mL | [2] |
| 20 pg/mL | [8] | |
| 23.44 pg/mL | [4] | |
| Intra-Assay Precision (CV%) | < 7% | [2] |
| Inter-Assay Precision (CV%) | < 10% | [2] |
| Spike Recovery | 85 - 115% | [1] |
Standard Curve Example
A typical standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often used for accurate quantification.[3]
| Standard Conc. (pg/mL) | Mean Absorbance (450 nm) |
| 2500 | 2.850 |
| 1250 | 1.650 |
| 625 | 0.850 |
| 312.5 | 0.450 |
| 156.25 | 0.250 |
| 78.125 | 0.150 |
| 39.06 | 0.100 |
| 0 | 0.050 |
Note: The data in this table is for illustrative purposes only and a new standard curve must be generated for each assay.
Experimental Protocol
This protocol is a generalized procedure based on common practices for sandwich ELISA kits.[3][5][12] It is crucial to refer to the specific manual of the ELISA kit being used, as reagents and incubation times may vary.
Materials and Reagents
-
This compound-specific ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)[3][5]
-
Human serum samples
-
Precision pipettes and tips[5]
-
Microplate reader capable of measuring absorbance at 450 nm[5]
-
Deionized or distilled water
-
Absorbent paper[5]
Sample Preparation
-
Serum Collection: Collect whole blood and allow it to clot at room temperature for 30 minutes to 2 hours.[7][9] Centrifuge at approximately 1,000 x g for 15 minutes at 2-8°C.[4][9]
-
Aliquoting and Storage: Immediately after centrifugation, carefully aspirate the serum and aliquot it to avoid repeated freeze-thaw cycles.[7] Samples can be stored at 2-8°C for short-term use (up to 24 hours) or frozen at -20°C or -80°C for long-term storage.[9]
-
Sample Dilution: If the expected this compound concentration is high, dilute the serum samples with the provided assay diluent to ensure the readings fall within the linear range of the standard curve.[3] A common starting dilution is 1:100.[12]
Assay Procedure
Caption: Generalized ELISA workflow.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[8] Reconstitute lyophilized standards and prepare serial dilutions as per the kit instructions to create a standard curve.[9] Prepare the wash buffer by diluting the concentrate.[3]
-
Add Standards and Samples: Add 100 µL of each standard, control, and diluted serum sample to the appropriate wells of the pre-coated microplate.[5] It is recommended to run all samples and standards in duplicate.[8]
-
First Incubation: Cover the plate and incubate for 1 to 2.5 hours at room temperature.[5][8] This allows the this compound in the samples and standards to bind to the capture antibody.
-
First Wash: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer.[8] After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated anti-Filgrastim detection antibody to each well.[5]
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.[5]
-
Second Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.[5]
-
Third Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[5]
-
Third Wash: Repeat the wash step, sometimes with an increased number of washes (e.g., 5 times).[7]
-
Substrate Addition and Incubation: Add 100 µL of TMB substrate solution to each well.[3] Incubate the plate in the dark at room temperature for 10-30 minutes, allowing for color development.[9]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well.[5] The color in the wells will change from blue to yellow.[3]
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.[6] It is recommended to also take a reading at a reference wavelength (e.g., 650 nm) to correct for optical imperfections in the plate.[12]
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for the blank, standards, and samples.
-
Subtract Blank: Subtract the mean absorbance of the zero standard (blank) from all other absorbance readings.[12]
-
Generate Standard Curve: Plot the mean blank-corrected absorbance for each standard on the y-axis versus its corresponding concentration on the x-axis. Use a four-parameter logistic (4-PL) curve-fitting software to generate the standard curve.[3]
-
Determine Sample Concentrations: Interpolate the concentration of this compound in the samples from the standard curve.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the serum samples to obtain the final concentration of this compound in the original sample.[3]
Conclusion
The sandwich ELISA protocol detailed in these application notes provides a reliable and sensitive method for quantifying this compound in human serum. Adherence to the protocol and the use of high-quality reagents are crucial for obtaining accurate and reproducible results. This method is an invaluable tool for researchers and professionals involved in the development and clinical monitoring of this compound and its biosimilars.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. neupogenhcp.com [neupogenhcp.com]
- 7. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Chemotherapy-Induced Neutropenia and Filgrastim Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chemotherapy-Induced Neutropenia and Filgrastim
Chemotherapy-induced neutropenia (CIN) is a significant and often dose-limiting toxicity associated with many cytotoxic cancer treatments.[1] Neutropenia, a condition characterized by an abnormally low count of neutrophils, increases a patient's susceptibility to life-threatening infections.[1][2] Animal models are indispensable tools for studying the pathophysiology of CIN and for the preclinical evaluation of supportive care agents aimed at mitigating this side effect.[1]
This compound, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a key therapeutic agent used to stimulate the production of neutrophils in the bone marrow.[3] It binds to the G-CSF receptor on hematopoietic progenitor cells, triggering intracellular signaling cascades that promote the proliferation, differentiation, and maturation of neutrophils.[3][4] This ultimately leads to an increased number of circulating neutrophils, reducing the duration and severity of neutropenia.[4]
These application notes provide detailed protocols for inducing neutropenia in common animal models using cyclophosphamide (B585) and 5-fluorouracil, as well as guidelines for treatment with this compound to study its therapeutic effects.
Animal Models of Chemotherapy-Induced Neutropenia
Mice and rats are the most frequently used species for creating CIN models due to their cost-effectiveness, ease of handling, and the availability of well-characterized strains.[5] The choice of chemotherapeutic agent and animal model depends on the specific research question.
Cyclophosphamide-Induced Neutropenia in Mice: Cyclophosphamide is an alkylating agent that is highly effective at inducing neutropenia in mice.[5] A single high dose or a fractionated lower dose regimen can be employed to achieve profound and sustained neutropenia.[5]
5-Fluorouracil-Induced Neutropenia in Rats: 5-Fluorouracil (5-FU) is an antimetabolite that disrupts DNA synthesis, leading to toxicity in rapidly dividing cells, including hematopoietic progenitors. It is commonly used to induce neutropenia and other chemotherapy-related toxicities in rats.
Quantitative Data Summary
The following tables summarize key quantitative parameters for establishing and treating CIN in rodent models.
Table 1: Cyclophosphamide-Induced Neutropenia in Mice
| Parameter | Value | Reference |
| Chemotherapeutic Agent | Cyclophosphamide | [5] |
| Animal Model | Mouse (e.g., ICR, C57BL/6) | [5] |
| Dosage Regimen | Single IP injection of 200 mg/kg or a split-dose of 150 mg/kg on day 1 and 100 mg/kg on day 4. | [3] |
| Neutrophil Nadir | Day 3-5 post-administration. | [3][5] |
| Neutrophil Recovery (untreated) | Begins around day 7, complete by day 11. | [5] |
| This compound (G-CSF) Dosage | 125 µg/kg, twice daily for 4 days, starting at the neutrophil nadir. | [3] |
| Effect of this compound | Rapid recovery of neutrophil counts, overshooting normal levels by day 7. | [3] |
Table 2: 5-Fluorouracil-Induced Neutropenia in Rat Model
| Parameter | Value | Reference |
| Chemotherapeutic Agent | 5-Fluorouracil (5-FU) | |
| Animal Model | Rat (e.g., Wistar) | |
| Dosage Regimen | Intraperitoneal injections of 15 mg/kg for 4 consecutive days, followed by 6 mg/kg for 4 alternate days, with a final dose of 15 mg/kg on day 14. | |
| Neutropenia Induction | This regimen is designed to mimic clinical protocols and induces systemic toxicity, including myelosuppression. | |
| This compound (G-CSF) Treatment | Orally delivered G-CSF nanoparticles have been shown to increase absolute plasma neutrophil count after 5-FU treatment in rats. | [2] |
| Effect of this compound | Promotes recovery of the immune system from the side effects of chemotherapy. | [2] |
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Neutropenia in Mice
Objective: To establish a murine model of severe neutropenia using cyclophosphamide.
Materials:
-
Cyclophosphamide powder
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water for injection
-
8-10 week old mice (e.g., ICR or C57BL/6)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes, lancets)
-
Hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (approximately 20-30 µL) from the tail vein or saphenous vein of each mouse for a complete blood count (CBC) with differential.
-
Cyclophosphamide Preparation: Reconstitute cyclophosphamide powder in sterile PBS or water to the desired concentration (e.g., 20 mg/mL).
-
Cyclophosphamide Administration: Administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 200 mg/kg.[3] Alternatively, for a sustained neutropenia model, administer 150 mg/kg on day 1 and 100 mg/kg on day 4.
-
Blood Monitoring: Collect blood samples at regular intervals post-injection (e.g., days 3, 5, 7, 9, and 11) to monitor the absolute neutrophil count (ANC). The neutrophil nadir is typically observed between days 3 and 5.[3][5]
-
Data Analysis: Perform a CBC with differential for each blood sample to determine the ANC and track the kinetics of neutropenia and recovery.
Protocol 2: this compound (G-CSF) Treatment in Neutropenic Mice
Objective: To evaluate the efficacy of this compound in accelerating neutrophil recovery in a CIN mouse model.
Materials:
-
This compound (recombinant human G-CSF)
-
Sterile saline for injection
-
Mice with established cyclophosphamide-induced neutropenia (from Protocol 1)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Initiation of Treatment: Begin this compound administration at the expected neutrophil nadir (e.g., day 3 or 4 post-cyclophosphamide injection).
-
This compound Preparation: Dilute this compound in sterile saline to the desired concentration.
-
This compound Administration: Administer this compound via subcutaneous (SC) injection. A typical dose is 125 µg/kg, administered twice daily for 4 consecutive days.[3]
-
Blood Monitoring: Continue to collect blood samples daily or every other day to monitor the recovery of the ANC.
-
Data Analysis: Compare the ANC recovery kinetics in the this compound-treated group to a vehicle-treated control group to assess the therapeutic effect.
Visualizations
Signaling Pathway of this compound (G-CSF)
This compound exerts its effects by binding to the G-CSF receptor, which activates several downstream signaling pathways, primarily the JAK/STAT pathway, leading to increased neutrophil production.[3]
Caption: this compound (G-CSF) signaling pathway.
Experimental Workflow for a CIN Study
The following diagram illustrates a typical experimental workflow for studying chemotherapy-induced neutropenia and the effects of a therapeutic agent like this compound.
Caption: A typical experimental workflow for a CIN study.
References
- 1. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresgroup.us [cancerresgroup.us]
- 4. Kinetics of neutrophil production in normal and neutropenic animals during the response to this compound (r-metHu G-CSF) or this compound SD/01 (PEG-r-metHu G-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Filgrastim in Xenograft Models of Human Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a glycoprotein (B1211001) that stimulates the proliferation and differentiation of neutrophil progenitor cells.[1][2] While clinically used to treat neutropenia following myelosuppressive chemotherapy, emerging evidence from preclinical studies utilizing human tumor xenograft models suggests that this compound may have significant implications for tumor biology.[2][3] These studies indicate that G-CSF can influence the tumor microenvironment, promote tumor growth, enhance angiogenesis, and potentially increase metastatic spread.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in xenograft models, including detailed protocols and a summary of reported effects.
Mechanism of Action: The G-CSF Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of target cells.[1] This interaction triggers the dimerization of the receptor and initiates a cascade of intracellular signaling events. The primary signaling pathways activated by G-CSF include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1] Activation of these pathways ultimately leads to changes in gene expression that regulate cell proliferation, differentiation, survival, and function.[1] In the context of cancer, aberrant G-CSF signaling can contribute to tumor progression by affecting not only tumor cells directly but also various components of the tumor microenvironment.[2][3]
References
- 1. A pharmacokinetic model of this compound and pegthis compound application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-CSF in tumors: aggressiveness, tumor microenvironment and immune cell regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Granulocyte colony-stimulating factor enhances bone tumor growth in mice in an osteoclast-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation of Hematopoietic Stem Cells Mobilized with Filgrastim
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cryopreservation of hematopoietic stem cells (HSCs) is a critical component of hematopoietic stem cell transplantation (HSCT), enabling the long-term storage and transportation of these vital cells. Filgrastim, a recombinant form of granulocyte colony-stimulating factor (G-CSF), is widely used to mobilize HSCs from the bone marrow into the peripheral blood for collection. This document provides detailed application notes and protocols for the cryopreservation of this compound-mobilized HSCs, intended for use in research, clinical, and drug development settings.
Data Presentation
Table 1: Quantitative Data on Cell Viability and Recovery
| Parameter | Pre-Freeze | Post-Thaw | Reference |
| CD34+ Cell Viability (%) | >95% | 94.8% (median) | [1] |
| 98.6 ± 3.5% | 65.2 ± 16.1% | [2][3][4] | |
| CD34+ Cell Recovery (%) | N/A | 97.5 ± 23.1% (Related Donor) | [5][6] |
| N/A | 98.8 ± 37.2% (Unrelated Donor) | [5][6] | |
| Total Nucleated Cell (TNC) Viability (%) | - | >70% (recommended) | [7] |
| Colony-Forming Unit (CFU) Recovery (%) | N/A | 78.4% (mean) | [8] |
Table 2: Clinical Outcomes of Transplantation with Cryopreserved this compound-Mobilized HSCs
| Outcome | Cryopreserved Graft | Fresh Graft | Reference |
| Neutrophil Engraftment (days) | 14 | 13 | [9] |
| 20 | 17 | [10] | |
| Platelet Engraftment (days) | 18 | 15 | [9] |
| 21 | 17 | [10] | |
| Primary Graft Failure | Higher risk | Lower risk | [10][11] |
| 1-Year Overall Survival | 74.6% | 76.9% | [11] |
| 1-Year Disease-Free Survival | 63.2% | 66.9% | [11] |
Experimental Protocols
Hematopoietic Stem Cell Mobilization with this compound
Objective: To stimulate the release of HSCs from the bone marrow into the peripheral blood.
Materials:
-
This compound (G-CSF)
-
Sterile syringes and needles
Protocol:
-
Administer this compound subcutaneously at a dose of 5-10 µg/kg/day.[12]
-
Continue daily administration for 4-6 days.[10]
-
Monitor peripheral blood CD34+ cell counts to determine the optimal time for collection.
Collection of Mobilized HSCs by Apheresis
Objective: To collect mobilized HSCs from the peripheral blood.
Materials:
-
Apheresis machine and collection kits
-
Anticoagulant Citrate Dextrose Solution, Solution A (ACD-A)
Protocol:
-
Perform leukapheresis using a continuous flow blood cell separator.
-
Collect the mononuclear cell (MNC) fraction, which is enriched with HSCs.
-
The typical product volume is 100-300 mL.
Processing of the Apheresis Product
Objective: To prepare the collected HSCs for cryopreservation.
Materials:
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Human Serum Albumin (HSA)
-
Centrifuge
Protocol:
-
Obtain a cell count (Total Nucleated Cells and CD34+ cells).
-
If necessary, perform red blood cell depletion or plasma reduction to achieve the desired cell concentration.
-
The maximum recommended nucleated cell concentration for cryopreservation is ≤4 x 10⁸/mL.[7]
Cryopreservation of HSCs
Objective: To freeze HSCs in a manner that preserves their viability and function.
Materials:
-
Cryoprotectant solution (e.g., 10% Dimethyl Sulfoxide (DMSO) and 1% Dextran 40 in autologous plasma or cell culture medium). Some protocols use 5% DMSO with 6% Hydroxyethyl starch (HES).[13]
-
Cryopreservation bags or vials
-
Controlled-rate freezer
Protocol:
-
Cool the HSC product to 4°C.
-
Slowly add an equal volume of the cold cryoprotectant solution to the cell suspension, mixing gently. The final DMSO concentration is typically 5-10%.[7]
-
Transfer the cell suspension to cryopreservation bags or vials.
-
Place the containers in a controlled-rate freezer.
-
Initiate a cooling program with a rate of -1 to -2°C per minute to -40°C.[14][15]
-
After reaching -40°C, the cooling rate can be increased to -3 to -5°C per minute down to -120°C.[14][15]
-
Transfer the cryopreserved product to a liquid nitrogen freezer for long-term storage in the vapor phase (below -140°C).[7]
Thawing of Cryopreserved HSCs
Objective: To rapidly thaw the HSCs while minimizing cell damage.
Materials:
-
Water bath at 37°C
-
Sterile drapes or bags to protect the cryobag
-
Infusion solution (e.g., saline with heparin or ACD-A)
Protocol:
-
Rapidly thaw the cryopreserved product by placing it in a 37°C water bath.[15]
-
Gently agitate the bag until all visible ice has melted. This should take approximately 2-3 minutes.
-
The thawed product should be infused as soon as possible, typically within 20 minutes, to minimize toxicity from the cryoprotectant.[7]
Post-Thaw Viability and Potency Assessment
Objective: To determine the quality of the thawed HSC product.
a. Viability Assessment using Flow Cytometry (CD34+ and 7-AAD Staining)
Protocol:
-
Take an aliquot of the thawed cell suspension.
-
Add 20 µL of 7-Aminoactinomycin D (7-AAD) to 100 µL of the cell sample to distinguish viable from non-viable cells.[16]
-
Add fluorescently labeled monoclonal antibodies against CD34 (e.g., CD34-PE) and CD45 (e.g., CD45-FITC).[3][16]
-
Incubate for 20 minutes at room temperature in the dark.[16]
-
Lyse red blood cells using a buffered ammonium (B1175870) chloride solution.[16]
-
Analyze the sample on a flow cytometer using the ISHAGE gating strategy to identify and enumerate viable CD34+ cells (CD45dim, low side scatter, 7-AAD negative).[3][16]
b. Potency Assessment using Colony-Forming Unit (CFU) Assay
Protocol:
-
Prepare a single-cell suspension of the thawed HSCs in a suitable medium such as Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS).[2]
-
Plate the cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of hematopoietic cytokines.[2][17]
-
Incubate the culture dishes at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.[2][17]
-
Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.[17]
Visualizations
Caption: this compound (G-CSF) signaling pathway leading to HSC mobilization.
Caption: Experimental workflow for HSC cryopreservation.
Caption: Workflow for post-thaw assessment of HSCs.
References
- 1. Flow cytometric enumeration of CD34+ hematopoietic stem and progenitor cells. European Working Group on Clinical Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. leukemia-net.org [leukemia-net.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Recovery of Cryopreserved and Thawed CD34+ and CD3+ Cells Collected for Hematopoietic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the recovery of cryopreserved and thawed CD34+ and CD3+ cells collected for hematopoietic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hematopoietic stem cell mobilization with G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryopreservation of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aplm [aplm.kglmeridian.com]
- 17. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Activated by Filgrastim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a widely used therapeutic agent for the treatment of neutropenia, particularly in patients undergoing myelosuppressive chemotherapy. Its primary function is to stimulate the proliferation, differentiation, and activation of neutrophils. This compound exerts its effects by binding to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily, which triggers a cascade of intracellular signaling events. Understanding the activation of these signaling pathways is crucial for elucidating the molecular mechanisms of this compound's action and for the development of novel therapeutics targeting these pathways.
This document provides detailed application notes and protocols for the analysis of key signaling pathways activated by this compound using Western blotting. The primary pathways discussed are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.
Signaling Pathways Activated by this compound
Upon binding of this compound to the G-CSFR, the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for various signaling proteins. This initiates the activation of three major downstream signaling cascades:
-
JAK/STAT Pathway: This is a primary and rapid signaling route for many cytokines. Upon recruitment to the phosphorylated G-CSFR, Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are phosphorylated by JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[1][2][3]
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. The recruitment and activation of phosphoinositide 3-kinase (PI3K) leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis and to regulate cell cycle progression.
-
MAPK/ERK Pathway: This cascade plays a central role in cell proliferation, differentiation, and survival. Activation of the G-CSFR can lead to the activation of the Ras-Raf-MEK-ERK signaling module. Extracellular signal-regulated kinases 1 and 2 (ERK1/2), the final kinases in this cascade, phosphorylate numerous cytoplasmic and nuclear substrates, thereby regulating gene expression and cellular processes.[4][5]
Data Presentation: Quantitative Analysis of Pathway Activation
The following tables summarize representative quantitative data from Western blot analyses demonstrating the activation of key signaling proteins in response to this compound (G-CSF) treatment. The data is presented as fold change in phosphorylation relative to untreated controls, as determined by densitometric analysis of Western blot bands.
Table 1: JAK/STAT Pathway Activation
| Target Protein | Treatment | Fold Change in Phosphorylation (p-Protein / Total Protein) | Reference Cell Line |
| p-STAT3 (Tyr705) | This compound (100 ng/mL, 15 min) | ~3-5 fold | Myeloid cell line |
| p-STAT5 (Tyr694) | This compound (100 ng/mL, 15 min) | ~2-4 fold | Hematopoietic progenitor cells |
Table 2: PI3K/Akt Pathway Activation
| Target Protein | Treatment | Fold Change in Phosphorylation (p-Protein / Total Protein) | Reference Cell Line |
| p-Akt (Ser473) | This compound (100 ng/mL, 30 min) | ~2-3 fold | Neutrophil precursors |
| p-Akt (Thr308) | This compound (100 ng/mL, 30 min) | ~1.5-2.5 fold | Factor-dependent cell line |
Table 3: MAPK/ERK Pathway Activation
| Target Protein | Treatment | Fold Change in Phosphorylation (p-Protein / Total Protein) | Reference Cell Line |
| p-ERK1/2 (Thr202/Tyr204) | This compound (100 ng/mL, 10 min) | ~4-6 fold | Granulocytic cell line |
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram outlines the general experimental workflow for analyzing this compound-induced signaling pathway activation by Western blot.
Caption: A typical workflow for Western blot analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Select a suitable cell line known to express the G-CSF receptor (e.g., myeloid leukemia cell lines like NFS-60 or 32Dcl3).
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
For suspension cells, ensure a sufficient cell density for subsequent protein extraction.
-
Serum-starve the cells for 4-12 hours prior to treatment to reduce basal levels of pathway activation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for different time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal stimulation conditions.
2. Cell Lysis and Protein Extraction:
-
After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein and transfer it to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 4.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure accurate quantification, the membrane should be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the phosphorylated protein to the total protein signal. Further normalization to the loading control can account for any variations in protein loading.
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Antibody | Starting Dilution |
| Phospho-STAT3 (Tyr705) | Rabbit mAb (e.g., Cell Signaling Technology #9145) | 1:1000 |
| Total STAT3 | Mouse mAb (e.g., Cell Signaling Technology #9139) | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit mAb (e.g., Cell Signaling Technology #4060) | 1:2000 |
| Total Akt | Rabbit mAb (e.g., Cell Signaling Technology #4691) | 1:1000 |
| Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) | Rabbit mAb (e.g., Cell Signaling Technology #4370) | 1:2000 |
| Total p44/42 MAPK (ERK1/2) | Rabbit mAb (e.g., Cell Signaling Technology #4695) | 1:1000 |
| β-Actin (Loading Control) | Rabbit mAb (e.g., Cell Signaling Technology #4970) | 1:1000 |
Mandatory Visualizations
This compound-Activated Signaling Pathways
The following diagrams illustrate the key signaling pathways activated upon this compound binding to the G-CSF receptor.
Caption: Overview of this compound-activated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. G-CSF-activated STAT3 enhances production of the chemokine MIP-2 in bone marrow neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Neutrophil Trafficking Following Filgrastim Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a critical therapeutic agent used to stimulate the production and release of neutrophils from the bone marrow.[1] This process, known as neutrophil mobilization, is essential for treating neutropenia, a common side effect of chemotherapy, and for harvesting hematopoietic stem cells for transplantation.[1] Understanding the dynamics of neutrophil trafficking following this compound administration is paramount for optimizing its clinical use and for the development of novel therapeutics that modulate neutrophil function. In vivo imaging techniques, particularly intravital microscopy, provide a powerful tool to visualize and quantify neutrophil behavior in their native physiological environment.
These application notes provide a comprehensive overview of the methodologies and expected outcomes for in vivo imaging of neutrophil trafficking in response to this compound treatment. Detailed experimental protocols and a summary of key quantitative data are presented to guide researchers in this field.
Signaling Pathways in this compound-Induced Neutrophil Mobilization
This compound initiates a complex signaling cascade that results in the mobilization of neutrophils from the bone marrow into the peripheral circulation. The primary mechanism involves the binding of this compound to the G-CSF receptor on hematopoietic progenitor cells and mature neutrophils.[1] This binding triggers a series of intracellular events that ultimately lead to reduced adhesion of neutrophils to the bone marrow stroma and their subsequent egress into the bloodstream.
A key aspect of this process is the interplay between the chemokine receptors CXCR4 and CXCR2. The CXCR4/CXCL12 axis is crucial for retaining neutrophils within the bone marrow.[2][3][4] this compound treatment leads to a downregulation of both CXCL12 expression in the bone marrow and CXCR4 expression on neutrophils, thereby weakening this retention signal.[2][3][4] Concurrently, this compound-induced neutrophil mobilization is dependent on CXCR2 signaling.[5][6] Interestingly, while essential for mobilization, G-CSF has also been shown to negatively regulate CXCR2-mediated intracellular signaling, suggesting a complex feedback mechanism to control the inflammatory response.[7] The JAK/STAT and PI3K/ERK pathways are also implicated in G-CSF-induced neutrophil migration and function.[7][8] Furthermore, recent evidence suggests a role for thrombopoietin (TPO) in this process, as G-CSF can induce TPO, which in turn stimulates the release of CXCR2 ligands.[6]
Quantitative Data on Neutrophil Trafficking
The administration of this compound leads to significant and quantifiable changes in neutrophil kinetics. The following tables summarize key parameters reported in the literature.
| Parameter | Control/Baseline | This compound (G-CSF) Treatment | Reference(s) |
| Neutrophil Count | |||
| Peripheral Blood Neutrophils | Baseline | Significant increase, peaking at ~6-12 hours post-administration | [7][9] |
| Neutrophil Kinetics | |||
| Mean Marrow Transit Time | ~116 hours | ~45 hours | [10] |
| Daily Neutrophil Turnover | 1.9 x 107 cells/day | 38 x 107 cells/day | [10] |
| Neutrophil Motility | |||
| In Vivo Velocity (Bone Marrow) | Low motility | Up to 5 µm/min | [11] |
| In Vitro Migration Rate (Human Neutrophils) | Not specified | 84.4 ± 2.9 µm/5 min | [8] |
| Chemotaxis | |||
| Half Migration Time (fMLP) | Shorter | Significantly longer (reduced chemotaxis) | [12] |
Experimental Protocols
In Vivo Imaging of Neutrophil Trafficking in the Mouse Bone Marrow
This protocol describes a method for visualizing and quantifying neutrophil trafficking in the calvarial or tibial bone marrow of a living mouse using intravital microscopy following this compound administration.
Experimental Workflow Diagram
Materials:
-
Animal Model: LysM-eGFP transgenic mice are recommended for their fluorescently labeled neutrophils.[7]
-
This compound (G-CSF): Pharmaceutical grade.
-
Anesthetics: Ketamine/xylazine cocktail or isoflurane.
-
Surgical Instruments: Scalpels, forceps, retractors.
-
Microscope: A two-photon or confocal microscope equipped for intravital imaging.
-
Fluorescent Dyes (optional): Dyes for labeling blood vessels (e.g., dextran-conjugated fluorophores).
-
Image Analysis Software: Imaris, Fiji (ImageJ), or similar.
Procedure:
-
Animal Preparation:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane).
-
For calvarial bone marrow imaging, make a midline incision on the scalp and expose the skull.
-
For tibial bone marrow imaging, make an incision on the anterior aspect of the lower leg to expose the tibia.
-
Secure the mouse on a heated stage to maintain body temperature.
-
-
Intravital Microscopy:
-
Position the exposed bone under the microscope objective.
-
If necessary, administer a fluorescent vascular label (e.g., dextran-rhodamine) intravenously to visualize blood vessels.
-
Use a low laser power to minimize phototoxicity.
-
Acquire time-lapse images (4D stacks) of the bone marrow. Capture images every 30-60 seconds for 30-60 minutes to track neutrophil movement.
-
-
Data Analysis:
-
Use image analysis software to track the movement of individual neutrophils over time.
-
Quantify parameters such as:
-
Neutrophil velocity (µm/min)
-
Displacement and directionality
-
Number of neutrophils entering and exiting blood vessels
-
Neutrophil rolling and adhesion in post-capillary venules (if imaging vasculature)
-
-
Expected Outcomes:
-
A significant increase in the number of motile neutrophils within the bone marrow parenchyma following this compound treatment.
-
Directed migration of neutrophils towards and into sinusoidal blood vessels.
-
An increase in the velocity and displacement of individual neutrophils compared to baseline.
Conclusion
In vivo imaging provides an unparalleled window into the dynamic process of this compound-induced neutrophil trafficking. The protocols and data presented here offer a framework for researchers to investigate the cellular and molecular mechanisms governing neutrophil mobilization. A deeper understanding of these processes will aid in the development of more effective strategies for managing neutropenia and for harnessing the therapeutic potential of neutrophils in various disease contexts.
References
- 1. neupogenhcp.com [neupogenhcp.com]
- 2. CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow [jci.org]
- 5. rupress.org [rupress.org]
- 6. G-CSF–mediated thrombopoietin release triggers neutrophil motility and mobilization from bone marrow via induction of Cxcr2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-CSF maintains controlled neutrophil mobilization during acute inflammation by negatively regulating CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced neutrophil motility by granulocyte colony-stimulating factor: the role of extracellular signal-regulated kinase and phosphatidylinositol 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of escalating doses of recombinant human granulocyte colony-stimulating factor (this compound) on circulating neutrophils in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of rG-CSF-induced neutrophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Secretive Life of Neutrophils Revealed by Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Filgrastim in Gene Therapy and Stem Cell Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a pleiotropic cytokine crucial for regulating the proliferation, differentiation, and function of neutrophils.[1][2] Its primary clinical application is to stimulate the bone marrow to produce and release granulocytes and stem cells into the bloodstream.[3] This mobilizing capacity has made this compound an indispensable tool in hematopoietic stem cell (HSC) transplantation. In the context of gene therapy and stem cell engineering, this compound plays a pivotal role in obtaining a sufficient number of CD34+ hematopoietic stem and progenitor cells (HSPCs) from the peripheral blood for subsequent genetic modification and transplantation.
These application notes provide detailed protocols and quantitative data on the use of this compound for HSC mobilization, with a focus on applications in gene therapy. Additionally, the role of this compound in the in vitro manipulation of HSCs is discussed.
Data Presentation
Table 1: Efficacy of this compound-Based Mobilization Regimens for CD34+ Cell Collection
| Mobilization Regimen | Patient Population | Mean Peak Peripheral Blood CD34+ cells/µL | Mean CD34+ Cell Yield (x 10^6 cells/kg) | Number of Apheresis Sessions (Median) | Reference(s) |
| This compound | Healthy Donors | Not Reported | Not Reported | 2 | [4] |
| This compound-sndz (biosimilar) | Healthy Donors | Not Reported | 8.86 | 2 | [4] |
| This compound | Breast Cancer Patients (steady-state) | 19 | 0.79 | Not Reported | [5] |
| This compound + Chemotherapy | Breast Cancer Patients | 129 | 5.73 | Not Reported | [5] |
| Plerixafor | β-thalassemia Major Patients | 53 ± 37.9 | 6.3 ± 2.2 | 1.88 (mean) | [1] |
| This compound + Plerixafor (remobilization) | β-thalassemia Major Patients | Not Reported | High yields, enabling single apheresis | 1 | [6] |
| This compound + Plerixafor | Multiple Myeloma/Lymphoma | Significantly higher than this compound alone | Not specified, but higher yield | Not Reported | [7] |
| This compound + Stem Cell Factor (SCF) + Chemotherapy | Multiple Myeloma Patients | Not Reported | 12.4 | 1 | [8][9] |
| This compound + Chemotherapy | Multiple Myeloma Patients | Not Reported | 8.2 | 2 | [8][9] |
Table 2: Pediatric Dosing of this compound for Hematopoietic Stem Cell Mobilization
| Indication | Dosage | Administration Route | Duration | Reference(s) |
| Peripheral Blood Progenitor Cell Collection | 10 mcg/kg/day | Subcutaneous (SUBQ) or Intravenous (IV) | At least 4 days before first apheresis and continued until the last apheresis | [10] |
| Severe Chronic Neutropenia (Congenital) | Initial: 6 mcg/kg/day in 2 divided doses | SUBQ | Adjusted based on ANC and clinical response | [10] |
| Severe Chronic Neutropenia (Idiopathic/Cyclic) | Initial: 5 mcg/kg/day | SUBQ | Adjusted based on ANC and clinical response | [10] |
Signaling Pathways
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily.[6][10] This binding event triggers a cascade of intracellular signaling pathways that ultimately regulate the survival, proliferation, differentiation, and function of hematopoietic cells. The major signaling pathways activated by this compound are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[3][10]
Experimental Protocols
Protocol 1: Mobilization of CD34+ Hematopoietic Stem and Progenitor Cells for Gene Therapy Applications
This protocol describes the mobilization of CD34+ HSPCs from peripheral blood using this compound, both as a single agent and in combination with Plerixafor, which is often superior for achieving the high cell doses required for gene therapy.[1][6]
Materials:
-
This compound solution for injection
-
Plerixafor solution for injection (if applicable)
-
Sterile syringes and needles
-
Apheresis machine and collection kits
-
Complete Blood Count (CBC) analyzer
-
Flow cytometer and CD34 antibodies for cell quantification
Procedure:
-
Patient/Donor Evaluation: Conduct a thorough medical history and physical examination. Obtain baseline CBC with differential and platelet count.
-
This compound Administration (Single Agent):
-
This compound and Plerixafor Administration (Combination Therapy):
-
This regimen is particularly effective for patients who are predicted to be poor mobilizers or when very high CD34+ cell yields are required.[1][6]
-
Administer this compound at a dose of 10 mcg/kg/day subcutaneously for 4 days in the morning.
-
On the evening of the fourth day, approximately 10-11 hours before the planned apheresis, administer a subcutaneous injection of Plerixafor at a dose of 0.24 mg/kg.
-
-
Monitoring:
-
Monitor CBC daily during this compound administration.
-
On day 4 or 5, measure the peripheral blood CD34+ cell count by flow cytometry to predict the optimal time for apheresis.
-
-
Apheresis:
-
Initiate leukapheresis when the peripheral blood CD34+ cell count reaches a target level (typically >20 cells/µL).
-
A standard 1.5 to 2.0 total blood volume apheresis procedure is typically performed.
-
If the target CD34+ cell yield is not achieved in a single session, subsequent daily doses of this compound (and Plerixafor, if used) can be administered followed by additional apheresis procedures.
-
Protocol 2: In Vitro Culture and Lentiviral Transduction of Mobilized CD34+ Cells
This protocol outlines a general procedure for the in vitro culture and lentiviral transduction of this compound-mobilized CD34+ HSPCs. The addition of a cytokine cocktail is crucial for maintaining cell viability and promoting efficient transduction.
Materials:
-
Cryopreserved mobilized CD34+ cells
-
Serum-free HSC expansion medium (e.g., X-VIVO 15)
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L)
-
Lentiviral vector encoding the gene of interest
-
Recombinant human fibronectin fragment
-
Tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing of CD34+ Cells: Rapidly thaw the cryopreserved cells in a 37°C water bath. Slowly dilute the cell suspension with culture medium to remove cryoprotectant.
-
Pre-stimulation:
-
Culture the CD34+ cells at a density of 1 x 10^6 cells/mL in serum-free medium supplemented with a cytokine cocktail (e.g., 100 ng/mL SCF, 100 ng/mL TPO, 100 ng/mL Flt3-L) for 12-24 hours.
-
The culture plates can be pre-coated with a recombinant human fibronectin fragment to enhance cell viability and transduction efficiency.
-
-
Lentiviral Transduction:
-
Add the lentiviral vector to the cell culture at a desired multiplicity of infection (MOI).
-
Incubate the cells with the virus for 24-48 hours.
-
-
Post-transduction Culture:
-
After the transduction period, wash the cells to remove the viral supernatant.
-
Resuspend the cells in fresh culture medium with cytokines and continue to culture for an additional 24-48 hours to allow for transgene expression.
-
-
Assessment of Transduction Efficiency:
-
Determine the percentage of transduced cells (e.g., by flow cytometry for a fluorescent reporter gene or by qPCR for vector copy number).
-
Note on this compound in In Vitro Culture: While this compound is the primary agent for in vivo mobilization, its role in the in vitro culture medium for transduction is less defined. Some protocols for myeloid differentiation do include G-CSF in the cytokine cocktail. For expansion of undifferentiated HSPCs, a combination of SCF, TPO, and Flt3-L is more commonly used.[7]
Protocol 3: In Vitro Expansion and Myeloid Differentiation of CD34+ Cells
This protocol describes the in vitro expansion and subsequent differentiation of CD34+ HSPCs towards the myeloid lineage, which can be influenced by the inclusion of this compound (G-CSF) in the culture medium.
Materials:
-
Purified CD34+ cells
-
HSC expansion medium
-
Myeloid differentiation medium
-
Cytokines: SCF, TPO, Flt3-L, IL-3, IL-6, G-CSF (this compound), GM-CSF
-
Tissue culture plates
-
Flow cytometer and antibodies for myeloid markers (e.g., CD33, CD14, CD15, CD66b)
Procedure:
-
Expansion Phase:
-
Culture CD34+ cells in HSC expansion medium supplemented with a cytokine cocktail that promotes self-renewal and proliferation (e.g., SCF, TPO, Flt3-L) for 3-5 days.
-
-
Differentiation Phase:
-
Transfer the expanded cells to a myeloid differentiation medium.
-
Supplement the medium with a cytokine cocktail that promotes myeloid differentiation, including G-CSF (this compound) and GM-CSF.[7] The exact concentrations may need to be optimized depending on the desired cell type.
-
Culture the cells for an additional 7-14 days, replacing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
Monitor the cell morphology by microscopy.
-
Analyze the expression of myeloid-specific cell surface markers by flow cytometry at different time points to assess the efficiency of differentiation.
-
Important Considerations for Gene Therapy Applications
-
Post-Transplant this compound Administration: Recent studies have shown that the administration of G-CSF after the transplantation of CRISPR-Cas9 gene-edited HSPCs can impede their engraftment.[1][6] This is thought to be due to G-CSF exacerbating the p53-mediated DNA damage response in the edited cells.[1][6] Therefore, the use of post-transplant G-CSF should be carefully considered in clinical trials involving CRISPR-Cas9 edited cells. This detrimental effect was not observed with cells transduced with lentiviral vectors.[1]
-
Homing and Engraftment: The process of HSC homing to the bone marrow niche and subsequent engraftment is complex and can be influenced by various factors. While G-CSF is a potent mobilizing agent, its direct role in the homing and engraftment of gene-modified cells is an active area of research.[2]
Conclusion
This compound is a cornerstone of hematopoietic stem cell mobilization for a wide range of clinical applications, including the rapidly evolving field of gene therapy. The combination of this compound with Plerixafor has emerged as a highly effective strategy for obtaining the large numbers of CD34+ cells required for successful gene therapy protocols. While this compound's role in in vivo mobilization is well-established, its application in in vitro stem cell engineering protocols, particularly for expansion and directed differentiation, warrants further investigation and optimization. As gene editing technologies continue to advance, a deeper understanding of the interactions between mobilizing agents like this compound and genetically modified cells will be critical for ensuring the safety and efficacy of these transformative therapies.
References
- 1. Post-Transplant Administration of G-CSF Impedes Engraftment of Gene Edited Human Hematopoietic Stem Cells by Exacerbating the p53-Mediated DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Post-transplant G-CSF impedes engraftment of gene-edited human hematopoietic stem cells by exacerbating p53-mediated DN… [ouci.dntb.gov.ua]
- 4. Efficacy of a conversion from this compound to this compound-sndz in stem cell transplant patients undergoing mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lentiviral gene transfer into human and murine hematopoietic stem cells: size matters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-transplant G-CSF impedes engraftment of gene-edited human hematopoietic stem cells by exacerbating p53-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro proliferation, expansion, and differentiation of a CD34+ cell-enriched hematopoietic cell population from human umbilical cord blood in response to recombinant cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-Myeloid Differentiation of Human Cord Blood Derived CD34+ Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Biological Activity of Filgrastim Biosimilars
Audience: Researchers, scientists, and drug development professionals.
Introduction
Filgrastim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a critical therapeutic agent used to stimulate the production of neutrophils, thereby reducing the incidence of infection in patients undergoing myelosuppressive chemotherapy.[1] With the advent of biosimilars, it is imperative for researchers, scientists, and drug development professionals to have robust and reliable methods to assess their biological activity and ensure comparability with the reference product. These application notes provide detailed protocols for key in vitro bioassays to measure the biological activity of this compound biosimilars, focusing on cell proliferation, STAT signaling, and neutrophil differentiation.
The biological activity of this compound is mediated through its binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells. This binding event triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the Ras/Raf/mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3] These signaling events ultimately lead to the proliferation and differentiation of neutrophil precursors and the survival and activation of mature neutrophils.
This document outlines protocols for three key assays that interrogate different aspects of this compound's mechanism of action:
-
Cell Proliferation Assay: A fundamental method to quantify the dose-dependent ability of this compound to induce the proliferation of a G-CSF-dependent cell line.
-
STAT3 Phosphorylation Assay: A specific assay to measure the activation of a critical downstream signaling molecule, STAT3, upon G-CSF receptor stimulation.
-
Neutrophil Differentiation Assay: An assay to assess the ability of this compound to induce the differentiation of myeloid progenitor cells towards a mature neutrophil phenotype.
G-CSF Receptor Signaling Pathway
The binding of this compound (G-CSF) to its receptor (G-CSFR) initiates a series of intracellular signaling events crucial for its biological effects. The diagram below illustrates the major signaling pathways activated upon G-CSF binding.
Caption: G-CSF signaling pathway initiated by this compound binding.
Experimental Protocols
Cell Proliferation Assay
This assay measures the ability of this compound to induce the proliferation of the murine myeloblastic NFS-60 cell line, which is dependent on G-CSF for growth.[4]
Caption: Workflow for the this compound cell proliferation assay.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin (B1217042), and 10 ng/mL recombinant murine G-CSF (for routine culture).
-
Assay medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (without G-CSF).
-
This compound reference standard and biosimilar samples.
-
96-well flat-bottom microplates.
-
MTS or WST-8 cell proliferation assay kit.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture NFS-60 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by subculturing every 2-3 days.
-
Cell Preparation: Twenty-four hours before the assay, wash the cells twice with assay medium to remove any residual G-CSF. Resuspend the cells in fresh assay medium and incubate overnight.
-
Assay Setup:
-
Wash the cells twice with assay medium and resuspend to a final concentration of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
-
Sample Preparation and Addition:
-
Prepare serial dilutions of the this compound reference standard and biosimilar samples in assay medium. A typical concentration range is 0.01 to 100 ng/mL.
-
Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells with cells only (negative control) and medium only (blank).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Measurement of Proliferation:
-
Add 20 µL of MTS or WST-8 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450-490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the log of the this compound concentration to generate dose-response curves.
-
Calculate the relative potency of the biosimilar sample compared to the reference standard using parallel line analysis software.
-
STAT3 Phosphorylation Assay
This assay measures the phosphorylation of STAT3 in response to this compound treatment, providing a direct measure of the activation of a key downstream signaling pathway.
Caption: Workflow for the STAT3 phosphorylation assay.
Materials:
-
G-CSF responsive cells (e.g., NFS-60).
-
Serum-free culture medium.
-
This compound reference standard and biosimilar samples.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Culture NFS-60 cells as described previously. Prior to the assay, serum-starve the cells for 4-6 hours in serum-free medium.
-
Treatment: Treat the starved cells with various concentrations of this compound reference standard and biosimilar samples for 15-30 minutes at 37°C. Include an untreated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total STAT3 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-STAT3 to total STAT3 for each sample.
-
Compare the dose-dependent STAT3 phosphorylation induced by the biosimilar and the reference product.
-
Neutrophil Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of myeloid progenitor cells, such as HL-60 cells, into mature neutrophils, which is characterized by the expression of specific cell surface markers.
Materials:
-
HL-60 cells.
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound reference standard and biosimilar samples.
-
All-trans retinoic acid (ATRA) for pre-differentiation.
-
Fluorochrome-conjugated antibodies against neutrophil differentiation markers (e.g., CD11b, CD15).
-
Flow cytometer.
Procedure:
-
Cell Culture and Pre-differentiation:
-
Culture HL-60 cells in T-75 flasks.
-
To prime the cells for differentiation, pre-treat them with a low concentration of ATRA (e.g., 1 µM) for 24-48 hours.
-
-
This compound Treatment:
-
Wash the pre-treated cells and resuspend them in fresh medium.
-
Treat the cells with a fixed concentration of this compound reference standard and biosimilar samples (e.g., 100 ng/mL) for 3-5 days. Include an untreated control.
-
-
Antibody Staining:
-
Harvest the cells and wash them with PBS containing 1% BSA.
-
Incubate the cells with fluorochrome-conjugated anti-CD11b and anti-CD15 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of cells positive for CD11b and CD15 in each treatment group.
-
Compare the ability of the biosimilar and the reference product to induce the expression of these differentiation markers.
-
Data Presentation
The following tables summarize representative quantitative data from comparability studies of this compound biosimilars.
Table 1: Relative Potency from Cell Proliferation Assays
| Product | Relative Potency (%) vs. Reference | 95% Confidence Interval |
| Biosimilar A | 98.5 | 92.3 - 105.1 |
| Biosimilar B | 102.1 | 95.8 - 108.7 |
| Biosimilar C | 95.7 | 89.9 - 101.9 |
Data are hypothetical and for illustrative purposes only.
Table 2: Pharmacodynamic Equivalence in Healthy Volunteers
| Parameter | Biosimilar | Reference Product | Ratio (90% CI) |
| ANC AUEC (0-last) (10^9h/L) | 1234.5 | 1256.7 | 0.98 (0.91 - 1.05) |
| ANC Cmax (10^9/L) | 34.5 | 35.1 | 0.98 (0.92 - 1.04) |
| CD34+ AUEC (0-last) (cellsh/µL) | 567.8 | 589.1 | 0.96 (0.89 - 1.04) |
| CD34+ Cmax (cells/µL) | 45.6 | 47.2 | 0.97 (0.90 - 1.05) |
ANC: Absolute Neutrophil Count; AUEC: Area Under the Effect Curve; Cmax: Maximum Concentration. Data are hypothetical and for illustrative purposes only.[5]
Conclusion
The assays described in these application notes provide a comprehensive framework for assessing the biological activity of this compound biosimilars. By employing a combination of cell-based assays that measure proliferation, signal transduction, and differentiation, researchers and drug developers can generate robust data to support the demonstration of biosimilarity. The detailed protocols and workflows are intended to facilitate the implementation of these critical assays in a reliable and reproducible manner.
References
- 1. neupogenhcp.com [neupogenhcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Comparison of Biosimilar and Copy this compound Products with the Innovator Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of biosimilar this compound with a reference product: pharmacokinetics, pharmacodynamics, and safety profiles in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Bone Marrow After Filgrastim Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histological changes observed in bone marrow following the administration of Filgrastim (a recombinant form of Granulocyte Colony-Stimulating Factor, G-CSF) and detailed protocols for the associated analytical methods.
This compound is a crucial cytokine used to stimulate the proliferation and differentiation of neutrophil progenitor cells, primarily to treat neutropenia in various clinical settings.[1][2][3] Understanding its impact on bone marrow histology is essential for assessing treatment efficacy, monitoring patient response, and for preclinical studies in drug development.
Histological Changes in Bone Marrow Following this compound Administration
Administration of this compound induces significant, yet typically reversible, alterations in the bone marrow microenvironment. These changes are characterized by a marked increase in granulopoietic activity.
Cellularity: A notable effect of this compound is a significant increase in the total number of nucleated cells within the bone marrow.[4][5] This hypercellularity is primarily due to the expansion of the myeloid lineage.
Myeloid and Erythroid Lineages: this compound administration leads to a pronounced myeloid hyperplasia, characterized by an increased myeloid-to-erythroid (M:E) ratio. This is a direct consequence of its mechanism of action, which stimulates the proliferation and maturation of neutrophil precursors.[2] While the myeloid lineage expands, erythroid precursors may appear relatively decreased, though not typically suppressed. Following irradiation, this compound has been shown to facilitate faster recovery of both white and red blood cells.[1]
Megakaryocytes: The effects of this compound on megakaryocytes are more complex and can be indirect. While some studies suggest a minimal direct effect, others report a potential for a transient decrease in platelet counts.[6] This may be attributed to a competitive shift in hematopoietic stem cell differentiation towards the granulocytic lineage, thereby reducing the resources available for megakaryopoiesis.[6][7][8] However, in certain contexts, such as after high-dose chemotherapy, the infusion of this compound-mobilized peripheral blood progenitor cells has been associated with accelerated platelet recovery and increased megakaryocyte cellularity at the time of engraftment.[9][10][11]
Hematopoietic Stem and Progenitor Cells (HSPCs): this compound administration leads to a mobilization of CD34+ hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood.[4][5] Consequently, the percentage of CD34+ cells within the bone marrow decreases.[4][5] Studies have shown a decrease in the proportion of primitive hematopoietic progenitor cells (CD34+CD38-, CD34+HLA-DR-) in the bone marrow during this compound treatment.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative changes observed in bone marrow and peripheral blood following this compound administration.
Table 1: Changes in Bone Marrow CD34+ Cells in Normal Donors After this compound Administration
| Time Point | Median Percentage of CD34+ Cells in Bone Marrow (Range) | Median Total Number of CD34+ Cells in Bone Marrow (x 10⁹/L) (Range) |
| Day 1 (Baseline) | 0.88% (0.47 - 1.44) | 0.40 (0.06 - 1.68) |
| Day 3 | 0.57% (0.32 - 1.87) | 0.66 (0.13 - 0.77) |
| Day 5 | 0.42% (0.16 - 0.87) | 0.23 (0.06 - 1.23) |
Data adapted from a study on normal donors receiving this compound at a dosage of 10 µg/kg/day.[4][5]
Table 2: Changes in Peripheral Blood Progenitor Cells After this compound Mobilization
| Parameter | Pre-Filgrastim | Post-Filgrastim |
| Granulocyte-Macrophage Progenitors | 1x | 58x (median increase) |
| Erythroid Progenitors | 1x | 24x (median increase) |
| Circulating CD34+ cells (steady-state vs. post-chemotherapy) | 19/µL (average) | 129/µL (average) |
| CD34+ cell yield per leukapheresis (x 10⁶/kg) | 0.79 | 5.73 |
Data compiled from studies on patients receiving this compound for peripheral blood progenitor cell mobilization.[11][12]
Experimental Protocols
Bone Marrow Biopsy and Specimen Processing
This protocol outlines the standard procedure for obtaining and processing bone marrow trephine biopsies for histological analysis.
1.1. Specimen Collection:
-
Bone marrow aspirate and trephine biopsy should ideally be collected from the posterior iliac crest.[13]
-
It is recommended to perform the aspirate and biopsy with separate needles to avoid artifacts.[13]
1.2. Fixation:
-
Immediately place the fresh trephine biopsy core into a suitable fixative. Acetic acid-zinc-formalin (AZF) fixative is recommended for optimal preservation of morphology and antigens.[14]
-
Allow the specimen to fix overnight (20-24 hours).[14]
1.3. Decalcification:
-
After fixation, wash the biopsy in distilled water for 30 minutes.[14]
-
Decalcify the specimen in a solution of 10% formic acid and 5% formaldehyde (B43269) for approximately 6 hours.[14]
1.4. Processing and Embedding:
-
Following decalcification, process the tissue through graded alcohols and xylene.
-
Embed the specimen in paraffin (B1166041) wax.[13]
1.5. Sectioning:
-
Cut sections at a thickness of 2-3 microns using a microtome.[13]
-
Mount serial sections on glass slides.[13]
Hematoxylin (B73222) and Eosin (H&E) Staining
H&E staining is the cornerstone of histological evaluation, providing a clear overview of tissue morphology.
2.1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.[15]
-
Transfer to 100% Ethanol (B145695): 2 changes, 3-5 minutes each.[15]
-
Transfer to 95% Ethanol: 3 minutes.[15]
-
Transfer to 70% Ethanol: 3 minutes.[15]
-
Rinse in running tap water for 5 minutes.[15]
2.2. Hematoxylin Staining:
-
Immerse slides in a filtered hematoxylin solution (e.g., Mayer's or Harris's) for 3-5 minutes.[15]
-
Rinse in running tap water.[16]
-
Differentiate with 0.3% acid alcohol (a few brief dips).[16]
-
Rinse again in running tap water.[16]
-
"Blue" the sections by immersing in Scott's tap water substitute or a weak alkaline solution.[16]
-
Rinse in tap water.[16]
2.3. Eosin Staining:
2.4. Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 changes, 2-3 minutes each) followed by 100% ethanol (2 changes, 2-3 minutes each).[15]
-
Clear in xylene: 2 changes, 5 minutes each.[15]
-
Mount with a permanent mounting medium and apply a coverslip.[15]
Expected Results:
-
Nuclei: Blue/purple[15]
-
Cytoplasm: Shades of pink[15]
-
Muscle Fibers: Deep pink/red[15]
-
Collagen: Pale pink[15]
-
Erythrocytes: Bright red/pink-orange[15]
Immunohistochemistry (IHC) for CD34
CD34 is a marker for hematopoietic stem and progenitor cells. Its expression is crucial for assessing the HSPC population in the bone marrow.
3.1. Antigen Retrieval:
-
Deparaffinize and rehydrate sections as described in the H&E protocol.
-
Bring slides to a boil in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10 minutes.
-
Cool slides on the benchtop for 30 minutes.
3.2. Staining:
-
Wash sections in distilled water (3 times, 5 minutes each).
-
Wash in a wash buffer (e.g., 1X PBS with 0.1% Tween-20) for 5 minutes.
-
Block with a blocking solution (e.g., 1X PBST with 5% goat serum) for 1 hour at room temperature.
-
Incubate with the primary antibody (mouse anti-human CD34, clone QBEnd 10 is commonly used) diluted in blocking solution overnight at 4°C.[18][19]
-
Wash sections in wash buffer (3 times, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash sections in wash buffer (3 times, 5 minutes each).
-
Incubate with a streptavidin-HRP reagent for 30 minutes at room temperature.
-
Wash sections in wash buffer (3 times, 5 minutes each).
-
Develop the signal with a DAB substrate and monitor closely.
-
Immerse slides in distilled water to stop the reaction.
3.3. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Expected Results:
-
CD34+ cells will show brown staining, typically localized to the cell membrane.
-
Nuclei will be counterstained blue.
Signaling Pathways and Workflows
G-CSF Signaling Pathway in Hematopoietic Cells
This compound binds to the G-CSF receptor on the surface of hematopoietic cells, initiating a signaling cascade that promotes cell survival, proliferation, and differentiation.[2] Recent research has also implicated Toll-like receptor (TLR) signaling in the G-CSF-mediated regulation of hematopoietic stem cells.[20][21]
Caption: G-CSF signaling pathway in hematopoietic cells.
Experimental Workflow for Histological Analysis
The following diagram illustrates the workflow for the histological analysis of bone marrow after this compound administration.
Caption: Experimental workflow for histological analysis.
References
- 1. Impact of Abbreviated this compound Schedule on Survival and Hematopoietic Recovery after Irradiation in Four Mouse Strains with Different Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neupogenhcp.com [neupogenhcp.com]
- 3. This compound (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Effects of short-term administration of G-CSF (this compound) on bone marrow progenitor cells: analysis of serial marrow samples from normal donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. G-CSF administration results in thrombocytopenia by inhibiting the differentiation of hematopoietic progenitors into megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of peripheral blood progenitor cells mobilised by this compound (G-CSF) on platelet recovery after high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of peripheral-blood progenitor cells mobilised by this compound (G-CSF) on platelet recovery after high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound post-chemotherapy mobilizes more CD34+ cells with a different antigenic profile compared with use during steady-state hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. islh.org [islh.org]
- 14. bio-optica.it [bio-optica.it]
- 15. clyte.tech [clyte.tech]
- 16. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 17. pharm.ucsf.edu [pharm.ucsf.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. portal.research.lu.se [portal.research.lu.se]
- 20. G-CSF regulates hematopoietic stem cell activity, in part, through activation of toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. G-CSF regulates hematopoietic stem cell activity, in part, through activation of Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Filgrastim Dosage for Stem Cell Mobilization in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Filgrastim (recombinant methionyl human granulocyte colony-stimulating factor, G-CSF) dosage for hematopoietic stem cell (HSC) mobilization in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for stem cell mobilization in mice?
A1: The standard recommended dose of this compound for stem cell mobilization in mice is typically 10 µg/kg/day, administered subcutaneously.[1][2] However, optimal dosage can be strain-dependent, and pilot studies are recommended to determine the most effective dose for your specific mouse model. Some studies have explored doses up to 16 µg/kg/day.[3]
Q2: How should this compound be administered in mice?
A2: For preclinical studies, this compound is most commonly administered via subcutaneous (SC) injection.[1][2] Intravenous (IV) administration is also possible but may alter the pharmacokinetic profile.
Q3: What is the optimal duration of this compound treatment for maximal stem cell mobilization?
A3: A typical this compound administration schedule involves daily injections for 4 to 5 consecutive days.[1][4] Peak mobilization of hematopoietic stem and progenitor cells (HSPCs) in the peripheral blood is generally observed on day 5.[2][4]
Q4: Should this compound be administered once or twice daily?
A4: While some clinical studies have investigated twice-daily dosing, for preclinical applications in mice, a once-daily administration of the total daily dose is standard and has been shown to be effective.[1]
Q5: What are the key markers for identifying mobilized hematopoietic stem cells in mice?
A5: In mice, hematopoietic stem and progenitor cells are commonly identified using flow cytometry by the Lin-Sca-1+c-Kit+ (LSK) phenotype.[5][6] Long-term repopulating HSCs can be further identified by additional markers such as CD150+CD48-.[5]
Q6: How can I quantify the number of mobilized stem cells?
A6: The number of mobilized stem cells can be quantified using two primary methods:
-
Flow Cytometry: To determine the percentage and absolute number of LSK cells in peripheral blood.[5][6]
-
Colony-Forming Unit (CFU) Assay: To measure the frequency of functional hematopoietic progenitors (CFU-GM, BFU-E, and CFU-GEMM) in the peripheral blood.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Stem Cell Mobilization (Low LSK cell count or CFU frequency) | Suboptimal this compound dosage. | Perform a dose-response study to determine the optimal this compound concentration for your mouse strain. Consider increasing the dose in increments (e.g., from 10 µg/kg/day to 12.5 or 15 µg/kg/day). |
| Incorrect timing of blood collection. | Ensure peripheral blood is collected at the peak of mobilization, typically on day 5 of this compound administration.[4] Consider performing a time-course experiment (e.g., collecting blood on days 4, 5, and 6) to identify the optimal time point. | |
| Mouse strain variability. | Be aware that different mouse strains can exhibit varied responses to this compound. C57BL/6 mice, for example, are considered relatively poor mobilizers compared to BALB/c mice. If consistently poor mobilization is observed, consider using a different strain or adjusting the protocol accordingly. | |
| Improper this compound storage or handling. | Ensure this compound is stored at the recommended temperature (2-8°C) and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| T-cell deficiency in the mouse model. | T-cell deficient mice, such as nude mice, have been shown to respond poorly to G-CSF mobilization.[9] This is due to defective activation of granulocytes and monocytes.[9] Consider this factor when selecting your animal model. | |
| Prior treatment with certain drugs. | In clinical settings, prior treatment with agents like lenalidomide (B1683929) has been shown to impair this compound-induced mobilization.[10][11] While less common in preclinical settings, be mindful of any pre-treatments the animals may have received. | |
| High Variability Between Animals | Inconsistent injection technique. | Ensure consistent subcutaneous injection technique, including injection volume and location, across all animals. |
| Animal stress. | Minimize animal stress during handling and injections, as stress can influence physiological responses. | |
| Age of mice. | Older mice may exhibit a different mobilization response compared to younger mice. Ensure age-matching of animals within experimental groups. | |
| Low Cell Viability After Isolation | Harsh cell isolation procedure. | Optimize the peripheral blood mononuclear cell (PBMC) isolation protocol to minimize cell death. Use appropriate buffers and centrifugation speeds. |
| Delayed processing of blood samples. | Process blood samples as quickly as possible after collection to maintain cell viability. |
Quantitative Data Summary
Table 1: Recommended this compound Dosages for Stem Cell Mobilization in Preclinical and Clinical Settings
| Species/Setting | Recommended Dose | Administration Route | Duration | Reference(s) |
| Mouse (preclinical) | 10 µg/kg/day | Subcutaneous | 4-5 days | [1][2] |
| Human (clinical) | 10 µg/kg/day | Subcutaneous | 4-5 days | [1][4] |
Table 2: Expected Yield of Mobilized Progenitor Cells
| Parameter | Expected Range (in successfully mobilized mice) | Method of Quantification |
| LSK cells in Peripheral Blood | Varies by strain, typically a significant increase over baseline. | Flow Cytometry |
| Colony-Forming Units (CFUs) per mL of Peripheral Blood | Strain and dose-dependent. | CFU Assay |
Experimental Protocols
Protocol 1: this compound Administration for Stem Cell Mobilization in Mice
-
Animal Model: Use age- and sex-matched mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old).
-
This compound Preparation: Dilute this compound to the desired concentration (e.g., 100 µg/mL for a 10 µg/kg dose in a 20g mouse, injecting 20 µL) in sterile, pyrogen-free phosphate-buffered saline (PBS). Prepare fresh dilutions daily.
-
Administration: Administer the prepared this compound solution via subcutaneous injection once daily for 4-5 consecutive days.
-
Blood Collection: On day 5, collect peripheral blood via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under terminal anesthesia). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Protocol 2: Flow Cytometry for Quantifying Murine Hematopoietic Stem and Progenitor Cells (LSK)
-
Red Blood Cell Lysis: Lyse red blood cells from the collected peripheral blood sample using an appropriate lysis buffer (e.g., ACK lysis buffer).
-
Cell Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against lineage markers (e.g., CD3e, CD45R/B220, CD11b, Gr-1, Ter-119), c-Kit (CD117), and Sca-1. For more specific HSC identification, include antibodies against CD150 and CD48.[5][6]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on single, live cells based on forward and side scatter properties and a viability dye (e.g., DAPI or PI).
-
Gate on the lineage-negative (Lin-) population.
-
From the Lin- population, gate on the Sca-1+ and c-Kit+ cells to identify the LSK population.[6]
-
Further refine the HSC population by gating on CD150+CD48- cells within the LSK gate.[5]
-
Protocol 3: Colony-Forming Unit (CFU) Assay for Mobilized Peripheral Blood
-
Cell Preparation: Isolate mononuclear cells from the peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Plating:
-
Resuspend the mononuclear cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
Add a defined number of cells (e.g., 1 x 10^5 cells) to a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines that support the growth of various hematopoietic lineages (e.g., SCF, IL-3, IL-6, EPO).[12]
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes in duplicate.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: Enumerate and classify the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Visualizations
Caption: this compound-induced stem cell mobilization signaling pathway.
Caption: Experimental workflow for this compound-induced stem cell mobilization.
References
- 1. Twice or once a day? this compound dosing schedule for peripheral hematopoietic stem cells mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Stem cell mobilisation with 16 microg/kg vs 10 microg/kg of G-CSF for allogeneic transplantation in healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing dose and scheduling of this compound (granulocyte colony-stimulating factor) for mobilization and collection of peripheral blood progenitor cells in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Collection and Processing of Mobilized Mouse Peripheral Blood at Lowered Oxygen Tension Yields Enhanced Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A single-step colony-forming unit assay for unseparated mobilized peripheral blood, cord blood, and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poor Mobilization in T-Cell-Deficient Nude Mice Is Explained by Defective Activation of Granulocytes and Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impairment of this compound-Induced Stem Cell Mobilization after Prior Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impairment of this compound-induced stem cell mobilization after prior lenalidomide in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Overcoming Filgrastim Resistance in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying Filgrastim (G-CSF) resistance in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in in vitro models?
A1: In vitro resistance to this compound can be broadly categorized as intrinsic or acquired. Key mechanisms include:
-
Alterations in the G-CSF Receptor (G-CSFR): Mutations in the CSF3R gene can lead to a truncated receptor that is unable to transduce downstream signals effectively.
-
Dysregulation of Downstream Signaling Pathways: The JAK/STAT pathway is crucial for G-CSF signaling. Resistance can emerge from mutations in key components like JAK2 or the overexpression of negative regulators such as Suppressors of Cytokine Signaling (SOCS). Constitutive activation of the STAT3 pathway has also been linked to resistance.
-
Activation of Alternative Survival Pathways: Upregulation of pathways like the PI3K/Akt and MAPK/Erk can provide alternative survival signals to cells, bypassing their dependence on the G-CSF/G-CSFR axis.
-
Role of the Tumor Microenvironment: In co-culture models, stromal cells can confer resistance to leukemic cells through the secretion of factors like Stromal Cell-Derived Factor-1α (SDF-1α), which interacts with the CXCR4 receptor on cancer cells, promoting their survival and drug resistance.[1][2]
Q2: My cells are showing a reduced proliferative response to this compound. How can I determine if this is due to resistance?
A2: A reduced proliferative response is a hallmark of this compound resistance. To confirm this, you can perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) or effective concentration 50 (EC50). A significant increase in the IC50/EC50 value compared to a sensitive parental cell line is indicative of resistance. A 2- to 5-fold increase in the IC50 is often considered clinically relevant resistance.
Q3: What are the key signaling pathways to investigate when studying this compound resistance?
A3: The primary signaling cascade initiated by this compound binding to its receptor involves the JAK/STAT pathway.[3] Key pathways to investigate in the context of resistance include:
-
JAK/STAT Pathway: Assess the phosphorylation status of JAK2 and STAT3/STAT5. Persistent phosphorylation of STAT3 in the absence of G-CSF stimulation can indicate constitutive activation, a common resistance mechanism.
-
PI3K/Akt Pathway: Investigate the phosphorylation of Akt as a key node in a pro-survival pathway that can be upregulated in resistant cells.
-
MAPK/Erk Pathway: Examine the phosphorylation of Erk1/2, which is involved in cell proliferation and survival.
-
CXCR4/SDF-1α Axis: In co-culture models, this pathway is critical for stromal-mediated drug resistance.[1][2]
Q4: What are some strategies to overcome this compound resistance in vitro?
A4: Several strategies can be employed to overcome this compound resistance in in vitro models:
-
JAK Inhibitors: Small molecule inhibitors of JAK2, such as Ruxolitinib, can effectively block the downstream signaling cascade even in the presence of G-CSFR mutations or other up-stream alterations.[4]
-
STAT3 Inhibitors: Targeting STAT3 directly with inhibitors like WP1066 can induce apoptosis in cells that have become dependent on constitutive STAT3 activation for survival.[5][6][7]
-
CXCR4 Antagonists: In models of stromal-mediated resistance, blocking the CXCR4 receptor with antagonists like AMD3100 can re-sensitize leukemic cells to therapy.[2]
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, MTS)
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Absorbance | Microbial contamination. | Inspect cultures for signs of contamination. Use fresh, sterile reagents. |
| Phenol (B47542) red in media. | Use phenol red-free media for the assay.[8] | |
| Interference from the test compound. | Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt.[3] | |
| Low Signal or Poor Sensitivity | Insufficient cell number. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Low metabolic activity of cells. | Increase incubation time with the reagent, but do not exceed the linear range. Consider a more sensitive assay like an ATP-based assay. | |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | Ensure complete dissolution of formazan crystals by thorough mixing. Use an appropriate solubilization buffer.[3] | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before plating. Pay attention to pipetting technique. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Troubleshooting Steps |
| High Percentage of Apoptotic Cells in Negative Control | Harsh cell handling (e.g., over-trypsinization). | Use a gentle cell detachment method. Allow cells to recover for 30 minutes after detachment before staining. |
| Cells are unhealthy or overgrown. | Use cells from a healthy, sub-confluent culture. | |
| Weak or No Annexin V Signal in Positive Control | Insufficient induction of apoptosis. | Optimize the concentration and incubation time of the apoptosis-inducing agent. |
| Reagents have degraded. | Use fresh reagents and store them correctly, protected from light. | |
| Incorrect buffer composition. | Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[9] | |
| High Percentage of Necrotic (PI-positive) Cells | Apoptosis has progressed to secondary necrosis. | Harvest cells at an earlier time point. |
| Mechanical damage to cells. | Handle cells gently during washing and staining steps.[9] |
Western Blotting for Signaling Proteins (e.g., p-JAK2, p-STAT3)
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or No Signal for Phosphorylated Protein | Dephosphorylation of the target protein during sample preparation. | Work quickly on ice. Use lysis buffers containing phosphatase and protease inhibitors.[10] |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel. Use a more sensitive detection substrate.[11] | |
| Poor antibody quality. | Use a validated antibody specific for the phosphorylated form of the protein. Optimize antibody concentration. | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions. Bovine serum albumin (BSA) is often preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein.[12] |
| Insufficient washing. | Increase the number and duration of washes. | |
| Inconsistent Results | Variable protein loading. | Quantify protein concentration accurately and ensure equal loading. Probe for a loading control (e.g., β-actin, GAPDH) and the total (non-phosphorylated) form of the target protein.[11] |
Quantitative Data Summary
Table 1: IC50 Values of JAK Inhibitors in In Vitro Models
| Compound | Target | Cell Line/Model | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | Cell-free assay | 3.3 | [13] |
| JAK2 | Cell-free assay | 2.8 | [13] | |
| JAK3 | Cell-free assay | 428 | [4] | |
| TYK2 | Cell-free assay | 19 | [4] | |
| JAK2 V617F+ Ba/F3 cells | Proliferation assay | 127 | ||
| Erythroid progenitors from PV patients | Proliferation assay | 67 | [4] |
Table 2: IC50 Values of a STAT3 Inhibitor in In Vitro Models
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| WP1066 | STAT3 | U87-MG (Glioblastoma) | 5.6 | [5] |
| U373-MG (Glioblastoma) | 3.7 | [5] | ||
| A375 (Melanoma) | 1.6 | [6] | ||
| B16 (Melanoma) | 2.3 | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other compounds for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line using an appropriate stimulus.
-
Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Analysis of Protein Phosphorylation by Western Blot
Principle: Western blotting is used to detect specific proteins in a sample. To analyze signaling pathways, antibodies that specifically recognize the phosphorylated forms of proteins (e.g., p-JAK2, p-STAT3) are used.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells as required and then place the culture dish on ice.
-
Wash cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed for the total form of the protein and a loading control like β-actin.
Visualizations
Caption: Canonical this compound (G-CSF) signaling pathway.
Caption: Mechanisms of and strategies to overcome this compound resistance.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected side effects of Filgrastim in animal studies
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Filgrastim (recombinant methionyl human granulocyte colony-stimulating factor, G-CSF).
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Lack of Efficacy at Higher Doses
Question: We observed an increase in mortality (or no improvement in survival) in our mouse cohort treated with higher doses of this compound compared to lower doses. Is this a known phenomenon?
Answer: Yes, this is a documented, albeit unexpected, side effect in some animal studies. In certain experimental contexts, such as radiation-induced myelosuppression in mice, higher doses of this compound have not correlated with improved survival and, in some instances, have been associated with earlier mortality compared to lower, more effective doses.[1]
Troubleshooting Steps:
-
Dose-Response Optimization: It is crucial to perform a dose-response study to determine the optimal therapeutic window for this compound in your specific animal model and experimental conditions. As seen in CD2F1 mice, a dose of 0.17 mg/kg resulted in better survival than 0.68 mg/kg.[1]
-
Review Dosing Schedule: The timing and duration of this compound administration are critical. Initiating treatment within 24 hours post-insult (e.g., irradiation) is generally recommended.[1] However, prolonged administration may not always be beneficial. Shorter dosing schedules (e.g., 3 days) have shown superior efficacy in some mouse models compared to longer regimens (e.g., 10-16 days).[1]
-
Monitor for Systemic Inflammatory Response: High doses of G-CSF can lead to an excessive inflammatory response, which may contribute to morbidity and mortality. Monitor for signs of systemic inflammation, such as changes in body weight, temperature, and activity levels.
-
Necropsy and Histopathology: In cases of unexpected mortality, perform a thorough necropsy and histopathological analysis to identify potential causes of death, such as organ damage or severe inflammation.
Issue 2: Paradoxical Transient Neutropenia Following this compound Administration
Question: Shortly after administering this compound to our rhesus macaques, we observed a transient but significant drop in circulating neutrophil counts before the expected rise. Is this a measurement error or a known effect?
Answer: This is a known paradoxical effect. A transient decrease in peripheral neutrophil counts has been observed in rhesus macaques and mice shortly after G-CSF administration.[2][3][4] This is not an error but a physiological response.
Detailed Explanation:
This paradoxical neutropenia is thought to be due to the rapid margination and sequestration of neutrophils from the circulation into tissues, potentially mediated by an increase in the expression of adhesion molecules on neutrophils.[2][3] In rhesus macaques, this drop can occur as early as 15-30 minutes post-administration, with neutrophil counts returning to baseline within two hours, followed by the expected neutrophilia.[2][3]
Experimental Protocol to Investigate Paradoxical Neutropenia:
-
Animal Model: Rhesus macaque
-
This compound Administration: Administer a single subcutaneous dose of this compound (e.g., 10 µg/kg).
-
Blood Sampling: Collect peripheral blood samples at baseline (pre-dose) and at frequent intervals post-dose (e.g., 15, 30, 60, 120, and 240 minutes).
-
Complete Blood Count (CBC): Perform a CBC with differential on all blood samples to quantify absolute neutrophil counts.
-
Flow Cytometry (Optional): To investigate the mechanism, neutrophil adhesion molecule expression (e.g., CD11a, CD49d) can be assessed by flow cytometry on the collected blood samples.[2][3]
Issue 3: Unexpected Inflammatory Responses, such as Vasculitis
Question: We have observed skin lesions and signs of systemic inflammation in our animal models that are not consistent with the primary experimental condition after repeated this compound administration. Could this be a side effect?
Answer: Yes, this compound can induce inflammatory responses, and in rare cases, has been associated with vasculitis.[5][6] While most reports are from clinical settings, it is a potential side effect to consider in animal studies, especially with prolonged administration.
Troubleshooting and Monitoring Plan:
-
Clinical Observation: Closely monitor animals for any signs of inflammation, including skin rashes, lesions, edema, and changes in behavior or physical condition.
-
Histopathology: If skin lesions are observed, a biopsy for histopathological examination is recommended to look for evidence of vasculitis (inflammation of blood vessels).
-
Inflammatory Markers: Measure systemic inflammatory markers in serum or plasma, such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., IL-6), to assess the level of systemic inflammation.[7][8]
-
Dose and Duration Review: Evaluate if the inflammatory response is dose-dependent or related to the duration of treatment. Consider reducing the dose or shortening the administration period if the experimental design allows.
-
Differential Diagnosis: Rule out other potential causes of inflammation, such as infection or a reaction to the vehicle used for this compound administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a recombinant form of human granulocyte colony-stimulating factor (G-CSF). It binds to the G-CSF receptor on hematopoietic cells in the bone marrow, stimulating the proliferation, differentiation, and maturation of neutrophil progenitor cells.[9] This leads to an increased number of mature neutrophils released into the bloodstream.
Q2: What are the expected and most common side effects of this compound in animal studies?
A2: The most commonly reported and expected side effects are an increase in white blood cell counts (leukocytosis), specifically neutrophils, and bone pain.[10] Splenomegaly (enlarged spleen) is also a frequent finding with prolonged administration.[10]
Q3: Can this compound (a human protein) cause an immune response in animals?
A3: Yes, the administration of a human recombinant protein to another species can elicit an immune response. For example, neutralizing antibodies to recombinant human G-CSF have been reported in normal dogs, which can limit the repeated use of this compound and potentially lead to neutropenia.
Q4: Are there any known interactions of this compound with other drugs used in animal research?
A4: Co-administration of this compound with certain drugs can potentiate its effects. For instance, lithium may enhance the release of neutrophils.[9] Caution should be exercised when using this compound concurrently with other hematopoietic growth factors or immunomodulatory agents, as the interactions are not fully characterized.
Data Presentation
Table 1: Hematological Responses to this compound in Different Animal Models
| Animal Model | Dose | Administration Route & Schedule | Key Hematological Findings | Reference(s) |
| Rhesus Macaque | 10 µg/kg | Single subcutaneous injection | Paradoxical transient neutropenia at 30 mins, followed by neutrophilia. | [2][3] |
| Rhesus Macaque | 10 µg/kg/day | Daily subcutaneous injection for up to 3 consecutive days post-irradiation | Significantly decreased duration of neutropenia. | [11][12] |
| CD2F1 Mice | 0.17 mg/kg/day | Daily subcutaneous injection for 3 days post-irradiation | Optimal survival mitigation. | [1] |
| CD2F1 Mice | 0.68 mg/kg/day | Daily subcutaneous injection for 3 days post-irradiation | No significant improvement in survival compared to vehicle. | [1] |
| Dogs | 10 µg/kg | Single subcutaneous injection | Significant increase in leukocyte counts within 72 hours in leukopenic dogs. | [13] |
Mandatory Visualization
Caption: G-CSF Receptor Signaling Pathway.[14][15][16]
Caption: Experimental Workflow for Troubleshooting Unexpected Side Effects.
References
- 1. Impact of Abbreviated this compound Schedule on Survival and Hematopoietic Recovery after Irradiation in Four Mouse Strains with Different Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical Drop in Circulating Neutrophil Count Following Granulocyte-Colony Stimulating Factor and Stem Cell Factor Administration in Rhesus Macaques: Rapid Neutrophil Decline Following G-CSF Administration Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical drop in circulating neutrophil count following granulocyte-colony stimulating factor and stem cell factor administration in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-CSF maintains controlled neutrophil mobilization during acute inflammation by negatively regulating CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pegthis compound-induced large vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recurrence of Large-Vessel Vasculitis Induced by Multiple Types of Granulocyte Colony-Stimulating Factor Preparation in Patient with Large-Cell Neuroendocrine Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. The Safety Profile of this compound and Pegthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Improves Survival in Lethally Irradiated Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improves survival in lethally irradiated nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Outcomes of Injectable this compound in Eight Dogs Affected with Persistent Fever, Acute Leukopenia, and Neutropenia - WSAVA 2018 Congress - VIN [vin.com]
- 14. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of Filgrastim in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with Filgrastim (recombinant methionyl human Granulocyte Colony-Stimulating Factor, r-metHuG-CSF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a recombinant protein therapeutic that stimulates the production of neutrophils. In experimental settings, consistency between different batches of this compound is critical for the reproducibility and validity of results. Batch-to-batch variability can arise from subtle differences in the manufacturing process, leading to changes in post-translational modifications, aggregation, or purity, which can in turn affect biological activity.[1]
Q2: What are the primary causes of variability in this compound experiments?
A2: Variability can be introduced at multiple stages. The primary sources include:
-
Product-Related Factors: Inherent differences between batches of the this compound product itself (e.g., originator vs. biosimilar, or different lots from the same manufacturer). These can include variations in protein concentration, aggregation levels, oxidation, and glycation.[2][3]
-
Storage and Handling: Exposure to inappropriate temperatures (freezing or excessive heat), light, or vigorous shaking can degrade the protein and reduce its activity.[4][5]
-
Experimental Procedure: Inconsistencies in assay protocols, such as cell plating density, incubation times, and reagent preparation, can be a major source of variation.[6][7]
-
Analytical Methods: The sensitivity and variability of the analytical techniques used to assess this compound's effects can also contribute to inconsistent results.
Q3: How can I ensure the this compound I am using is stable?
A3: Proper storage is crucial. This compound should be stored refrigerated at 2°C to 8°C and protected from direct sunlight and freezing.[5] The solution should not be shaken, as this can cause aggregation and loss of activity.[5] Studies have shown that some this compound formulations can tolerate short excursions to room temperature (up to 25°C) for a limited time without significant degradation.[4] However, it is best practice to adhere strictly to the manufacturer's storage recommendations.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based bioassays (e.g., cell proliferation).
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Verify storage and handling procedures. | Ensure this compound has been consistently stored at 2-8°C, protected from light, and has not been frozen or vigorously shaken. Use fresh aliquots for each experiment to avoid multiple freeze-thaw cycles if applicable. |
| Batch-to-Batch Variability | Qualify new batches of this compound before use. | Run a side-by-side comparison of the new batch with a previously validated, well-performing batch. Use a standardized cell proliferation assay to compare their EC50 values. |
| Assay Protocol Variability | Standardize all assay parameters.[6] | Create and strictly follow a detailed standard operating procedure (SOP). Key parameters to control include cell line passage number, seeding density, serum concentration, incubation times, and plate reader settings. |
| Cell Line Instability | Monitor cell health and responsiveness. | Regularly check cells for viability and morphology. Perform cell line authentication to ensure the correct cell line is being used. A reference control compound should be included in each assay to monitor for drifts in cell responsiveness. |
Issue 2: Discrepancies in analytical characterization between batches.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Differences in Purity/Impurity Profile | Use high-resolution analytical techniques. | Employ methods like size-exclusion chromatography (SEC-HPLC) to detect aggregates and reversed-phase HPLC (RP-HPLC) to identify product-related impurities such as oxidized or deamidated forms.[3][8] |
| Structural Differences | Compare higher-order structures. | Use techniques like circular dichroism (CD) to compare secondary structure and mass spectrometry (MS) for primary structure confirmation and identification of post-translational modifications.[1][2] |
| Incorrect Protein Concentration | Accurately determine protein concentration. | Use a validated method such as UV spectroscopy or a specific ELISA to confirm the protein concentration of each batch before use. |
Experimental Protocols
Protocol 1: Comparative Cell Proliferation Bioassay
This protocol is designed to compare the biological activity of different batches of this compound using a myeloid leukemia cell line that proliferates in response to G-CSF (e.g., NFS-60).
-
Cell Preparation: Culture NFS-60 cells according to the supplier's recommendations. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in assay medium (e.g., RPMI-1640 with 10% FBS) at a concentration of 1 x 10^5 cells/mL.
-
Preparation of this compound Dilutions: Prepare a dilution series for each this compound batch to be tested, as well as a reference standard. A typical concentration range would be from 0.01 ng/mL to 100 ng/mL.
-
Assay Procedure:
-
Add 50 µL of the cell suspension to each well of a 96-well microplate.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation: Add a proliferation reagent (e.g., MTS or resazurin) and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Plot the response (e.g., absorbance) against the log of the this compound concentration. Use a four-parameter logistic regression to determine the EC50 (half-maximal effective concentration) for each batch. The relative potency of a test batch can be calculated by comparing its EC50 to that of the reference standard.
Protocol 2: Analysis of Purity by Size-Exclusion Chromatography (SEC-HPLC)
This method separates proteins based on their size and is effective for quantifying high molecular weight species (aggregates) and low molecular weight fragments.
-
System Preparation: Use an HPLC system with a UV detector and a suitable SEC column (e.g., TSKgel G2000 SW). The mobile phase is typically a phosphate (B84403) buffer solution (e.g., 0.1 M phosphoric acid, pH 2.5).[8]
-
Sample Preparation: Dilute the this compound batches to a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: The main peak represents the this compound monomer. Peaks eluting earlier correspond to aggregates, while later-eluting peaks are fragments. Calculate the percentage of the main peak area relative to the total peak area to determine the purity.
Data Summary Tables
Table 1: Key Analytical Techniques for this compound Characterization
| Attribute | Analytical Technique | Purpose | Reference |
| Primary Structure | Mass Spectrometry (MS), Peptide Mapping | To confirm the amino acid sequence and identify modifications. | [1][3] |
| Secondary Structure | Circular Dichroism (CD), FTIR | To compare the folding and secondary structural elements (alpha-helices, beta-sheets). | [1][2] |
| Higher-Order Structure | Nuclear Magnetic Resonance (NMR) | To compare the three-dimensional structure in solution. | [1][3] |
| Purity & Impurities | RP-HPLC, Cation Exchange HPLC | To separate and quantify product-related variants like oxidized or deamidated forms. | [3][8] |
| Aggregates | Size-Exclusion Chromatography (SEC-HPLC) | To quantify dimers and higher-order aggregates. | [8] |
| Biological Activity | Cell Proliferation Bioassay, Receptor Binding Assay | To measure the potency and functional activity of the protein. | [1][3] |
Table 2: Example Stability of this compound under Different Conditions
| Condition | Duration | Observed Effect on Stability | Reference |
| Refrigerated (2-8°C) | Per manufacturer's expiry | Stable | [5] |
| Room Temperature (25°C) | Up to 7 days | No significant degradation observed for some formulations. | [4] |
| Freezing | Up to 3 days | No significant degradation observed for some formulations, but generally not recommended. | [4][5] |
| Vigorous Shaking | Not specified | May cause aggregation and damage the protein; should be avoided. | [5] |
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Simplified this compound (G-CSF) signaling pathway.
References
- 1. Analytical techniques and bioactivity assays to compare the structure and function of this compound (granulocyte-colony stimulating factor) therapeutics from different manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extensive characterization of biosimilars: a pegylated this compound study [gabionline.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Analytical Method Development and Validation of this compound by UV and RP-UFLC Methods [scirp.org]
Technical Support Center: Troubleshooting Poor Hematopoietic Stem Cell Mobilization with Filgrastim
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during hematopoietic stem cell (HSC) mobilization with Filgrastim (G-CSF).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a poor mobilization response to this compound?
A poor response to this compound, defined as an insufficient yield of CD34+ cells for transplantation (typically <2 x 10^6 CD34+ cells/kg body weight), can be attributed to a variety of patient- and treatment-related factors.[1][2][3] Older age, extensive prior chemotherapy (particularly with myelotoxic agents like purine (B94841) analogs and alkylating agents), and previous radiation therapy are significant risk factors.[1][3][4] Underlying diseases such as multiple myeloma and non-Hodgkin's lymphoma can also be associated with poor mobilization.[1][3] Furthermore, a low baseline platelet count and low bone marrow cellularity can be indicative of a reduced HSC reserve, leading to a suboptimal response to this compound.[4]
Q2: How can I predict which subjects are likely to be poor mobilizers?
Predicting poor mobilizers allows for preemptive strategies to improve outcomes. Key predictive factors include:
-
Prior Therapies: History of extensive chemotherapy (three or more lines) or treatment with agents known to be toxic to stem cells, such as fludarabine (B1672870) and lenalidomide.[1]
-
Patient Characteristics: Advanced age (older than 60 years) is a consistent risk factor.[1]
-
Hematological Parameters: A pre-mobilization platelet count below 150,000/μL is associated with a higher risk of poor mobilization.[1][4]
-
Disease Type: Certain hematologic malignancies are linked to a higher incidence of poor mobilization.[1]
-
Peripheral Blood CD34+ Count: Monitoring the peripheral blood CD34+ cell count during mobilization is a critical predictive tool. A count of less than 10-20 CD34+ cells/μL on day 4 or 5 of this compound administration is highly indicative of a poor response.[2][4][5]
Q3: What are the immediate troubleshooting steps if a low peripheral blood CD34+ count is observed during mobilization?
If the peripheral blood CD34+ count is low (e.g., <10 cells/μL) after 4-5 days of this compound, immediate intervention is recommended to salvage the mobilization attempt.[4] The most effective and widely adopted strategy is the addition of Plerixafor (B1678892), a CXCR4 antagonist.[5] Plerixafor works by disrupting the interaction between CXCL12 on bone marrow stromal cells and CXCR4 on HSCs, leading to the rapid release of HSCs into the peripheral blood.[6]
Q4: Are there alternative mobilization agents to this compound?
While this compound is the most common mobilizing agent, other granulocyte colony-stimulating factors (G-CSFs) are available, such as Lenograstim (a glycosylated form) and Pegthis compound (a pegylated, long-acting form). Some studies suggest potential differences in efficacy between these agents, though results can vary depending on the patient population and mobilization regimen.[7] Biosimilar versions of this compound are also widely used and have shown comparable efficacy in many settings, although some studies suggest potential differences in poor mobilizers.[8][9]
Troubleshooting Guides
Issue 1: Suboptimal CD34+ Cell Yield After this compound Monotherapy
Problem: The peripheral blood CD34+ cell count is below the target threshold (e.g., <20 cells/μL) after 4-5 days of this compound administration, indicating a high likelihood of collection failure.[2][4]
Troubleshooting Steps:
-
Confirm CD34+ Count: Repeat the flow cytometry analysis to rule out technical error. Ensure the laboratory is following a standardized protocol, such as the ISHAGE guidelines.
-
Administer Plerixafor: This is the primary rescue strategy. Plerixafor (0.24 mg/kg) should be administered subcutaneously approximately 10-11 hours before the next scheduled apheresis session.[5]
-
Continue this compound: Do not discontinue this compound when administering Plerixafor, as they work synergistically.
-
Monitor CD34+ Count: Re-evaluate the peripheral blood CD34+ count the following morning before apheresis to assess the response to Plerixafor.
-
Consider a Second Dose of Plerixafor: If the CD34+ count remains suboptimal, a second dose of Plerixafor can be administered before the subsequent apheresis.
Issue 2: Repeated Mobilization Failure
Problem: The subject has failed a previous mobilization attempt with this compound, with or without Plerixafor.
Troubleshooting Steps:
-
Review Patient History: Thoroughly re-evaluate the patient's treatment history for factors that may have contributed to the initial failure, such as undisclosed prior therapies.
-
Consider Chemomobilization: For the subsequent attempt, a combination of chemotherapy and this compound is often more effective than this compound alone.[10][11][12] The choice of chemotherapy regimen depends on the underlying disease and the patient's overall condition.
-
Pre-emptive Plerixafor: In a remobilization setting, consider the pre-emptive use of Plerixafor in combination with the chemomobilization regimen.
-
Optimize Apheresis: Plan for the possibility of multiple apheresis sessions and consider large-volume leukapheresis to maximize the collection yield.
Issue 3: Complications During Apheresis
Problem: The subject experiences adverse events during the apheresis procedure.
Troubleshooting Steps:
-
Citrate (B86180) Toxicity (Tingling, Numbness, Muscle Cramps): This is caused by the anticoagulant citrate binding to calcium.[13][14][15]
-
Action: Administer oral or intravenous calcium supplements as per institutional protocol. Slowing the collection rate may also alleviate symptoms.
-
-
Hypotension (Low Blood Pressure):
-
Action: Place the patient in the Trendelenburg position (feet elevated). Administer intravenous fluids (saline). Monitor vital signs closely.
-
-
Vasovagal Reactions (Dizziness, Fainting):
-
Action: Pause the procedure. Place the patient in a comfortable, reclined position. Provide reassurance and monitor vital signs.
-
-
Inadequate Venous Access:
-
Action: If peripheral veins are inadequate, a central venous catheter may be necessary for efficient collection.[16]
-
Data Presentation
Table 1: Comparison of Mobilization Regimens in Poor Mobilizers
| Mobilization Regimen | Median CD34+ cells/kg Collected (x 10^6) | Success Rate (% achieving ≥2 x 10^6 CD34+/kg) | Key Considerations |
| This compound alone | Varies significantly, often <2.0 | 5-30% failure rate | Standard initial approach, but often insufficient in predicted poor mobilizers. |
| This compound + Plerixafor | 2.56 - 4.90[1] | 64.8% - 84%[1][17] | Highly effective rescue strategy for poor mobilizers.[1][17] |
| Chemotherapy + this compound | Varies by chemo regimen (e.g., ESHAP shows high yield)[10][11] | Generally higher than this compound alone | Adds potential for tumor debulking but also increased toxicity.[10][11] |
| Chemotherapy + this compound + Plerixafor | Generally high, synergistic effect | High | Used in patients with multiple risk factors for mobilization failure. |
Table 2: Efficacy of Plerixafor in Combination with this compound in Proven Poor Mobilizers
| Patient Population | Median CD34+ cells/kg Collected (x 10^6) with this compound + Plerixafor | % of Patients Achieving ≥2.0 x 10^6 CD34+ cells/kg |
| Non-Hodgkin Lymphoma (NHL) | 2.56[1] | 64.8%[1] |
| Hodgkin Lymphoma (HL) | Higher than NHL | Higher than NHL |
| Multiple Myeloma (MM) | Significantly higher than NHL | Significantly higher than NHL |
Experimental Protocols
Protocol 1: Enumeration of CD34+ Hematopoietic Stem Cells by Flow Cytometry (Based on ISHAGE Guidelines)
Principle: This protocol utilizes a multi-parameter flow cytometric analysis to identify and quantify CD34+ HSCs. The strategy involves sequential gating based on light scatter properties and expression of CD45 and CD34 antigens.
Materials:
-
Whole blood, apheresis product, or bone marrow collected in an appropriate anticoagulant.
-
Fluorochrome-conjugated monoclonal antibodies: CD45-FITC and CD34-PE.
-
Lysing solution.
-
Counting beads (for single-platform absolute counting).
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Ensure the white blood cell (WBC) count is within the optimal range for the instrument. Dilute if necessary.
-
Aliquot 100 µL of the sample into a flow cytometry tube.
-
-
Antibody Staining:
-
Add the pre-determined optimal volume of CD45-FITC and CD34-PE antibodies to the sample.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add lysing solution according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Addition of Counting Beads:
-
For absolute counting, add a precise volume of counting beads to the sample just before acquisition.
-
-
Flow Cytometric Analysis:
-
Acquire data on the flow cytometer. Collect a sufficient number of events to ensure statistical significance.
-
Gating Strategy:
-
Gate 1: Identify leukocytes based on CD45 expression versus side scatter (SSC). Exclude debris and red blood cells.
-
Gate 2: From the leukocyte gate, create a second gate to include cells with low SSC and dim to moderate CD45 expression, which is characteristic of hematopoietic progenitors.
-
Gate 3: Within this progenitor gate, identify the CD34+ cell population.
-
-
-
Calculation:
-
The absolute CD34+ cell count is calculated using the following formula: (Number of CD34+ events / Number of bead events) x (Bead concentration / Sample volume)
-
Protocol 2: Peripheral Blood Stem Cell Apheresis
Principle: Apheresis is a procedure that separates blood components to collect HSCs. Whole blood is drawn from the patient, centrifuged to separate the cell layers, the mononuclear cell layer containing HSCs is collected, and the remaining components are returned to the patient.[16]
Materials:
-
Apheresis machine.
-
Apheresis collection kit.
-
Anticoagulant (e.g., citrate).
-
Intravenous access (peripheral or central venous catheter).
-
Calcium supplements.
Methodology:
-
Pre-Apheresis Preparation:
-
Procedure:
-
Prime the apheresis circuit.
-
Connect the patient to the machine.
-
Initiate the collection process. The machine will draw blood, separate the components, collect the target cells, and return the remaining blood.
-
The procedure typically lasts 4-6 hours.[16]
-
-
Monitoring:
-
Continuously monitor the patient for signs of citrate toxicity, hypotension, and other adverse reactions.
-
Administer calcium as needed.
-
-
Post-Apheresis:
-
Disconnect the patient from the machine.
-
Assess the collection product for volume and quality.
-
Send a sample of the product for CD34+ cell enumeration to determine the yield.
-
Mandatory Visualizations
Caption: G-CSF signaling pathway leading to HSC mobilization.
Caption: Troubleshooting workflow for low CD34+ count.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Optimizing Stem Cells Mobilization Strategies to Ameliorate Patient Outcomes: A Review of Guide- lines and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Mobilization and Collection of HSC - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disruption of the CXCR4/CXCL12 chemotactic interaction during hematopoietic stem cell mobilization induced by GCSF or cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegthis compound- versus this compound-based autologous hematopoietic stem cell mobilization in the setting of preemptive use of plerixafor: efficacy and cost analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Mobilization of Hematopoietic Stem Cells into Peripheral Blood for Autologous Transplantation Seems Less Efficacious in Poor Mobilizers with the Use of a Biosimilar of this compound and Plerixafor: A Retrospective Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Various Hematopoietic Stem Cell Mobilization Regimens in Patients with Lymphoma and Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of hematopoietic stem cell mobilization regimens in patients with hematological malignancies: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apheresis for Stem Cell Collection - Together by St. Jude™ [together.stjude.org]
- 14. 12.5.3 COMPLICATIONS RELATED TO APHERESIS | www.notifylibrary.org [notifylibrary.org]
- 15. Cell Source and Apheresis - The European Blood and Marrow Transplantation Textbook for Nurses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Peripheral Blood Stem Cell (PBSC) Apheresis - Hematopoietic Stem Cell Transplantation Patient Education [sctpatiented.dana-farber.org]
- 17. Retrospective comparison of this compound plus plerixafor to other regimens for remobilization after primary mobilization failure: clinical and economic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Filgrastim-Induced Bone Pain in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Filgrastim-induced bone pain in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced bone pain?
A1: The precise mechanism of this compound (G-CSF)-induced bone pain is not fully elucidated, but it is thought to be multifactorial.[1][2] Key proposed mechanisms include the rapid expansion of hematopoietic progenitor cells within the bone marrow, leading to increased intra-medullary pressure and stimulation of sensory nerve fibers.[1][2] Additionally, an inflammatory component involving the release of histamines and various cytokines is believed to contribute to peripheral nociceptor sensitization.[1][2]
Q2: Which animal models are most suitable for studying this compound-induced bone pain?
A2: Mice and rats are the most commonly used animal models in pain research due to their well-characterized genetics, physiology, and behavioral responses to pain. While there is a lack of a standardized, universally accepted model for this compound-induced bone pain, protocols can be adapted from other established bone pain models, such as those for cancer-induced bone pain.
Q3: What are the common methods for assessing bone pain in animal models?
A3: Pain assessment in animal models relies on behavioral and physiological readouts. Common methods include:
-
Mechanical Allodynia and Hyperalgesia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious or noxious mechanical stimulus.
-
Thermal Hyperalgesia: Measured by the latency of paw withdrawal from a heat source (e.g., Hargreaves test) or a cold source (e.g., cold plate test).
-
Spontaneous Pain: Evaluated through limb-use scoring, guarding behavior, and analysis of grooming patterns.
-
Weight-Bearing Deficits: Quantified using incapacitance testers that measure the distribution of weight between the hind limbs.
Q4: What are the main classes of therapeutic agents being investigated to alleviate this compound-induced bone pain?
A4: Based on clinical observations and preliminary animal studies, the main classes of agents under investigation include:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Such as naproxen, which has shown efficacy in clinical trials.[3][4][5][6]
-
Antihistamines: Loratadine (B1675096) and other H1 receptor antagonists are thought to counteract the histamine (B1213489) release associated with G-CSF administration.[1][7][8][9][10]
-
Gabapentinoids: Gabapentin and pregabalin, which are effective in treating neuropathic pain, are also being explored for this compound-induced bone pain.[11][12][13]
-
Opioids: While effective for severe pain, their use is often reserved for cases where other analgesics are insufficient due to potential side effects.[14]
Troubleshooting Guides
Problem 1: Inconsistent or lack of a clear pain phenotype after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inadequate this compound Dose | Ensure the dose of this compound is sufficient to induce bone marrow expansion and a pain response. Doses used in mouse studies for hematopoietic effects range from 0.17 mg/kg to 0.68 mg/kg daily.[15] Titrate the dose to establish a reproducible pain phenotype in your specific animal strain. |
| Timing of Pain Assessment | The onset of this compound-induced bone pain can vary. In humans, pain typically begins 1-3 days after the first dose.[16] Conduct pain assessments at multiple time points (e.g., daily for 5-7 days) after this compound administration to capture the peak pain response. |
| Insensitive Pain Assessment Method | The chosen pain assessment method may not be sensitive enough to detect bone pain. Use a combination of methods that assess both evoked (e.g., von Frey) and spontaneous (e.g., limb use scoring) pain. |
| Animal Strain Variability | Different strains of mice and rats can have varying sensitivities to pain. If possible, test different strains to identify one that exhibits a robust and consistent pain response to this compound. |
Problem 2: High variability in analgesic efficacy of the test compound.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics of the Test Compound | The dosing regimen (dose, frequency, and route of administration) of the analgesic may not be optimal. Conduct pharmacokinetic studies to ensure that the compound reaches and maintains therapeutic concentrations during the period of peak this compound-induced pain. |
| Timing of Analgesic Administration | The timing of analgesic administration relative to this compound injection is critical. Consider both prophylactic (before this compound) and therapeutic (after the onset of pain) treatment paradigms to determine the most effective approach. |
| Mechanism of Action Mismatch | The analgesic's mechanism of action may not align with the primary drivers of pain in your model. For example, if the pain is primarily inflammatory, an NSAID may be more effective than a neuropathic pain agent. |
| Subjective Bias in Pain Scoring | Ensure that the person assessing pain is blinded to the treatment groups to minimize subjective bias in behavioral scoring. |
Quantitative Data Summary
The following tables summarize clinical findings on the efficacy of different strategies for managing G-CSF-induced bone pain. Note that direct comparative data from animal models is limited.
Table 1: Efficacy of Naproxen in Pegthis compound-Induced Bone Pain (Human Clinical Trial)
| Outcome Measure | Placebo Group | Naproxen Group (500 mg twice daily) | P-value |
| Incidence of Any Pain | 76.3% | 65.6% | 0.01 |
| Maximum Pain Score (0-10 scale) | 3.40 | 2.59 | 0.005 |
| Duration of Pain (days) | 2.40 | 1.92 | 0.005 |
| Incidence of Severe Pain (>5/10) | 24.5% | 17.6% | 0.0643 |
| Data adapted from a randomized, double-blind, placebo-controlled trial.[3][4] |
Table 2: Efficacy of Double Histamine Blockade in G-CSF-Induced Bone Pain (Human Retrospective Study)
| Outcome Measure | Pre-Prophylaxis | Post-Prophylaxis (Famotidine + Loratadine) | P-value |
| Mean Bone Pain Score (0-10 scale) | Higher (unspecified) | Lower by a mean of 1.21 | 0.019 |
| Data from a retrospective cohort study in oncology patients.[17] |
Experimental Protocols
Protocol 1: General Procedure for Inducing and Assessing this compound-Induced Bone Pain in Mice
-
Animal Model: C57BL/6 mice (male or female, 8-10 weeks old).
-
Acclimatization: House animals for at least one week before the experiment with ad libitum access to food and water.
-
Baseline Pain Assessment: Conduct baseline pain assessments for 2-3 days before the first this compound injection to acclimate the animals to the testing procedures.
-
Mechanical Allodynia: Use von Frey filaments with the up-down method to determine the 50% paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test (Hargreaves apparatus) to measure paw withdrawal latency to a radiant heat source.
-
-
This compound Administration: Administer recombinant human this compound (e.g., Neupogen®) subcutaneously once daily for 5 consecutive days at a dose of 250 µg/kg.
-
Pain Assessment Post-Filgrastim: Perform pain assessments daily, 4 hours after each this compound injection, for the duration of the treatment and for 2-3 days after the last injection.
-
Analgesic Testing:
-
Prophylactic Treatment: Administer the test analgesic (e.g., Naproxen 20 mg/kg, oral gavage) 30-60 minutes before each this compound injection.
-
Therapeutic Treatment: Administer the test analgesic once a clear pain phenotype has been established (e.g., on day 3 post-Filgrastim initiation).
-
-
Data Analysis: Compare pain thresholds between the vehicle-treated group and the analgesic-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Visualizations
Caption: Proposed signaling pathway for this compound-induced bone pain.
Caption: Experimental workflow for testing analgesics in a this compound-induced pain model.
References
- 1. medcentral.com [medcentral.com]
- 2. The five "Ws" for bone pain due to the administration of granulocyte-colony stimulating factors (G-CSFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naproxen Reduces Bone Pain After Pegthis compound Injection [jhoponline.com]
- 4. medscape.com [medscape.com]
- 5. onclive.com [onclive.com]
- 6. Prevention of Pegthis compound-Induced Bone Pain: A Phase III Double-Blind Placebo-Controlled Randomized Clinical Trial of the University of Rochester Cancer Center Clinical Community Oncology Program Research Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ul.ie [pure.ul.ie]
- 8. researchgate.net [researchgate.net]
- 9. Loratadine for Improvement of Bone Pain in Patients with Chronic Granulocyte-Colony Stimulating Factor (G-CSF) Use - AAPM [painmed.org]
- 10. Oral loratadine in the management of G-CSF-induced bone pain: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gabapentin normalizes spinal neuronal responses that correlate with behavior in a rat model of cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Undergraduate Honors Thesis | A Retrospective Analysis of the Use of Pregabalin or Gabapentin on the Incidence of Pegthis compound-Induced Bone Pain | ID: z029p9363 | Carolina Digital Repository [cdr.lib.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Pain and Analgesia on Orthopedic and Wound-healing Models in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Abbreviated this compound Schedule on Survival and Hematopoietic Recovery after Irradiation in Four Mouse Strains with Different Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G-CSF Receptor Blockade Ameliorates Arthritic Pain and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prevention of granulocyte-colony stimulating factor (G-CSF) induced bone pain using double histamine blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Leukocytosis in Research Animals Treated with Filgrastim
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Filgrastim (recombinant human granulocyte colony-stimulating factor, G-CSF) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce leukocytosis?
A1: this compound is a recombinant methionyl human granulocyte colony-stimulating factor (r-metHuG-CSF) analog.[1][2] It functions by binding to G-CSF receptors on hematopoietic cells in the bone marrow.[3][4][5] This binding stimulates a cascade of intracellular signaling, primarily through the JAK/STAT and PI3K/AKT pathways, which promotes the proliferation, differentiation, and maturation of neutrophil progenitor cells.[5] this compound also accelerates the release of mature neutrophils from the bone marrow into the bloodstream, leading to an increase in circulating white blood cell (WBC) counts, a condition known as leukocytosis.[3][4]
Q2: What is a typical timeline for the onset and resolution of this compound-induced leukocytosis in research animals?
A2: A substantial increase in WBC and neutrophil counts is typically observed within 24 hours of the first this compound administration.[6][7] In mice, labeled neutrophils are rapidly released, reaching peak levels at approximately 24 hours.[8] Following discontinuation of treatment, neutrophil counts generally return to baseline levels within about four days.[9] In nonhuman primates, leukocytosis resolves within one week after the end of treatment.[10]
Q3: What are the common adverse effects associated with this compound-induced leukocytosis in animal models?
A3: While often well-tolerated, this compound-induced leukocytosis can be associated with several adverse effects. Bone pain is a commonly reported side effect, particularly at higher doses.[11][12] Other potential adverse effects include splenomegaly (enlargement of the spleen), and in rare cases, splenic rupture.[12][13] Researchers should also be aware of the potential for thrombocytopenia (low platelet count) and anemia.[14] In dogs, repeated use of recombinant human G-CSF can lead to the production of neutralizing antibodies, which may result in neutropenia.[11][15]
Q4: How should I monitor my research animals for leukocytosis during this compound treatment?
A4: Regular monitoring of complete blood counts (CBC) with differentials is crucial. Baseline CBC and platelet counts should be obtained before initiating this compound treatment.[12] Monitoring frequency depends on the experimental protocol and animal model, but for cancer models on myelosuppressive therapy, twice-weekly monitoring is often recommended.[12] In studies involving peripheral blood progenitor cell collection, monitoring is advised after four days of treatment.[12]
Troubleshooting Guide
Issue 1: White blood cell counts are significantly higher than expected (hyperleukocytosis).
-
Possible Cause: Overdosage or high sensitivity of the animal model to this compound. Higher doses are correlated with an increased risk of significant leukocytosis.[16]
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check the calculated dose and the concentration of the this compound solution to rule out administration errors.
-
Temporarily Discontinue Treatment: If WBC counts exceed a pre-determined threshold (e.g., >100,000/mm³), it is recommended to discontinue this compound administration.[12][17]
-
Monitor WBC Decline: Continue to monitor CBCs to ensure that the WBC count returns to the normal range. Typically, the count decreases by about 50% within 48 hours of cessation and normalizes within a week.[18]
-
Consider Dose Reduction: For subsequent treatment cycles or future experiments, consider a dose reduction.[16]
-
Issue 2: Inconsistent or lower-than-expected leukocytosis in response to this compound.
-
Possible Cause:
-
Antibody Development: In some species, particularly with repeated administration of human recombinant G-CSF, the development of neutralizing antibodies can occur, leading to a reduced or absent response.[11][15]
-
Drug Potency: Improper storage or handling of this compound can lead to loss of potency.
-
Concurrent Medications: Concurrent administration of certain chemotherapeutic agents can impact the hematopoietic precursor cells that this compound acts upon. It is generally recommended to administer G-CSF at least 24 hours after the last dose of chemotherapy.[11]
-
-
Troubleshooting Steps:
-
Review Administration Protocol: Ensure that this compound is being administered at the correct frequency and timing in relation to other treatments.
-
Check Drug Integrity: Verify the expiration date and storage conditions of the this compound.
-
Evaluate for Antibody Formation: If antibody development is suspected, consider using a species-specific G-CSF if available.
-
Assess Animal Health: Underlying health issues in the research animals could potentially blunt the response to this compound.
-
Data Presentation
Table 1: Reported Dosing and Effects of this compound in Various Research Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effect on WBC/Neutrophils | Reference(s) |
| Mice | 125 µg/kg twice daily for 4 days | Subcutaneous (SC) | Neutrophil counts rose to >20 x 10⁹/L.[8] | [8] |
| Mice (with cyclophosphamide-induced granulocytopenia) | 15-120 µg/kg/day for 3 days | SC or Intravenous (IV) | Significant increase in peripheral blood neutrophils 48 hours after administration.[19] | [19] |
| Dogs | 10 µg/kg/day for 3-5 days | SC | Used to manage neutropenia.[1][11] | [1][11] |
| Dogs (with persistent fever and leukopenia) | 10 µg/kg single dose | SC | Leukocyte counts increased from <600 cells/mm³ to 4,200–5,800 cells/mm³ within 72 hours in 7 out of 8 dogs.[20] | [20] |
| Cats (with Feline Panleukopenia) | 6 µg/kg for 3 consecutive days | SC | WBC values normalized in 68.19% of cats; 31.81% developed leukocytosis.[14] | [14] |
| Alpacas (healthy) | 5 µg/kg/day for 3 days | SC | Substantial increases in WBCs and neutrophils within 24 hours.[6][7] | [6][7] |
| Nonhuman Primates (lethally irradiated) | 10 µg/kg/day | SC | Reduced duration of neutropenia.[17] | [17] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Leukocytosis in Mice
-
Animal Model: Healthy CD-1 mice.[21]
-
This compound Preparation: Reconstitute lyophilized this compound in a sterile, buffered solution as per the manufacturer's instructions.
-
Dosing and Administration: Administer this compound at a dose of 125 µg/kg via subcutaneous injection twice daily for four consecutive days.[8]
-
Blood Sampling: Collect peripheral blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at baseline (pre-treatment) and at 24, 48, 72, and 96 hours after the first injection, and at subsequent time points as needed to monitor resolution.
-
Hematological Analysis: Perform a complete blood count with differential analysis on the collected blood samples to determine total WBC and neutrophil counts.
-
Data Analysis: Compare the post-treatment WBC and neutrophil counts to the baseline values to quantify the extent of leukocytosis.
Protocol 2: Management of Severe Leukopenia in a Canine Model
-
Animal Model: Dogs presenting with severe leukopenia (e.g., secondary to parvoviral enteritis).[1]
-
This compound Dosing: Administer this compound at a dose of 10 µg/kg subcutaneously once daily for three days.[1]
-
Supportive Care: Provide appropriate supportive care, including intravenous fluids, antibiotics, and antiemetics, as clinically indicated.[1]
-
Monitoring: Collect blood samples for CBC analysis at baseline and on day 3 post-treatment to assess the response.[1]
-
Endpoint: The primary endpoint is a significant increase in total leukocyte and neutrophil counts.[1]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Managing Leukocytosis.
Caption: Troubleshooting Logic for Hyperleukocytosis.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. malque.pub [malque.pub]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. neupogenhcp.com [neupogenhcp.com]
- 5. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Kinetics of neutrophil production in normal and neutropenic animals during the response to this compound (r-metHu G-CSF) or this compound SD/01 (PEG-r-metHu G-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Recombinant human GM-CSF induces leukocytosis and activates peripheral blood polymorphonuclear neutrophils in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vet-ebooks.com [vet-ebooks.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Correction of canine cyclic hematopoiesis with recombinant human granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. This compound Improves Survival in Lethally Irradiated Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 19. Granulocyte-colony stimulating factor facilitates the restoration of resistance to opportunistic fungi in leukopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic Outcomes of Injectable this compound in Eight Dogs Affected with Persistent Fever, Acute Leukopenia, and Neutropenia - WSAVA 2018 Congress - VIN [vin.com]
- 21. A pharmacokinetic model of this compound and pegthis compound application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Filgrastim Degradation in Laboratory Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to maintain the stability and integrity of Filgrastim during laboratory storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2] It is crucial to protect it from light by keeping it in its original packaging.[1][2]
Q2: Can I freeze this compound?
No, freezing should be avoided.[2][3] If this compound is accidentally frozen, it should be thawed in the refrigerator before use. However, it should be discarded if it has been frozen more than once.[2] Some formulations may tolerate accidental single-time exposure to freezing temperatures without adverse effects on stability.[3]
Q3: What if I accidentally leave this compound at room temperature?
This compound can be left at room temperature for a maximum of 24 hours.[2][4][5] If it remains at room temperature for longer than 24 hours, it should be discarded.[2][4] Some specific formulations might allow for a single period of up to 5 days at a controlled room temperature of 23°C to 27°C (73°F to 81°F).[6]
Q4: Should I be concerned about shaking or agitating this compound solutions?
Yes, you should avoid shaking this compound solutions as it can damage the protein and may cause aggregation.[2][7] If a solution appears foamy after being shaken, it should not be used.[5]
Q5: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are non-covalent aggregation (forming dimers and higher-order aggregates) and chemical modifications such as oxidation, deamidation, and cleavage.[8][9] Aggregation is a significant concern as it can lead to loss of biological activity and potential immunogenicity.[8][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity | - Improper storage temperature (too high or frozen).- Exposure to light.- Excessive agitation.- Multiple freeze-thaw cycles.- Incorrect pH of the buffer. | - Verify storage temperature is between 2°C and 8°C.- Store in the original, light-protective packaging.- Handle gently; avoid vigorous shaking.- Avoid freezing the product.- Ensure the formulation pH is around 4.0 for optimal stability.[11][12] |
| Visible particulates or cloudiness | - Protein aggregation.- Precipitation due to dilution with saline. | - Do not use if particulates or discoloration are observed.[2]- Use D5W for dilution if required; do not dilute with saline .[2]- For low concentrations (<15 mcg/mL), add human albumin to a final concentration of 2 mg/mL to prevent adsorption to surfaces.[2][7] |
| Inconsistent results in bioassays | - Degradation of the protein leading to reduced potency.- Adsorption of this compound to labware (e.g., plastic or glass). | - Perform stability testing (e.g., SEC-HPLC) to check for aggregation or degradation.- For dilutions below 15 mcg/mL, add human albumin (2 mg/mL final concentration) to prevent adsorption.[2][7]- Use compatible materials such as glass bottles, PVC or polyolefin IV bags, and polypropylene (B1209903) syringes when diluted in D5W with albumin.[2] |
| Unexpected peaks in HPLC analysis | - Presence of aggregates (high molecular weight species).- Formation of oxidized or other modified forms. | - Use Size Exclusion Chromatography (SEC-HPLC) to identify and quantify aggregates.[13][14]- Use Reverse-Phase HPLC (RP-HPLC) to separate and quantify oxidized variants and other impurities.[15][16] |
Quantitative Data on this compound Stability
Table 1: Effect of Temperature on this compound Aggregation
| Temperature | Time | Monomer Remaining (%) | Reference |
| 57°C | 4 hours | Varies by formulation | [13][17] |
| 37°C | Days | Concentration-dependent aggregation | [8] |
| 2-8°C | 24 months | Stable | [12] |
Table 2: Influence of pH on this compound Conformational Stability
| pH | Melting Temperature (Tm) | Observation | Reference |
| 4.0 | 68.2 ± 1.0 °C | High conformational stability | [11] |
| 5.0 | 58.9 ± 0.6 °C | Reduced stability | [11] |
| 6.0 | 57.2 ± 0.5 °C | Further reduced stability | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC)
Objective: To separate and quantify this compound monomer from its aggregates (dimers, trimers, and high molecular weight aggregates).
Methodology:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: TSKgel G3000SWXL or a similar size-exclusion column suitable for protein separation.[17]
-
Mobile Phase: A buffered solution, for example, an alkaline sodium phosphate (B84403) buffer, can be used to minimize non-ideal interactions.[14]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: UV detection at 215 nm.[17]
-
Sample Preparation: Dilute this compound samples to a suitable concentration (e.g., 0.1 mg/mL) using the mobile phase.
-
Injection Volume: 20-100 µL.
-
Analysis: The chromatogram will show peaks corresponding to high molecular weight aggregates (eluting first), followed by the monomer, and then any smaller fragments or formulation excipients.[17] Peak areas are integrated to determine the percentage of monomer and aggregates.
Protocol 2: Analysis of this compound Oxidation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify this compound from its oxidized variants and other impurities.
Methodology:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C4 or C18 reverse-phase column (e.g., Phenomenex C4, 25 cm x 0.46 cm).[15]
-
Mobile Phase: A gradient elution is typically used.
-
Gradient: A linear gradient from a lower to a higher concentration of Solvent B over a set time (e.g., 30-40 minutes).
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Detection: UV detection at 215 nm or 280 nm.[15]
-
Sample Preparation: Dilute samples in an appropriate buffer.
-
Analysis: Oxidized forms of this compound will typically elute at different retention times than the native protein, allowing for their quantification.[9][16]
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. enherts-tr.nhs.uk [enherts-tr.nhs.uk]
- 2. globalrph.com [globalrph.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mskcc.org [mskcc.org]
- 6. Dosing, Administration, and Storage | GRANIX® (tbo-filgrastim) injection [granixhcp.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Aggregation of granulocyte-colony stimulating factor in vitro involves a conformationally altered monomeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Rapid formulation assessment of this compound therapeutics by a thermal stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous analysis of this compound and pegthis compound aggregates by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Method Development and Validation of this compound by UV and RP-UFLC Methods [scirp.org]
- 16. Chromatographic and electrophoretic assessment of this compound biosimilars in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Filgrastim Experiments
Welcome to the technical support center for Filgrastim-related research. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound that I should consider when designing my experiments?
This compound is a recombinant form of human granulocyte colony-stimulating factor (G-CSF).[1] Its primary mechanism involves binding to the G-CSF receptor on the surface of hematopoietic cells in the bone marrow.[2] This binding event triggers a cascade of intracellular signaling, primarily through the JAK/STAT pathway, which ultimately leads to the proliferation and differentiation of neutrophil progenitor cells and an increase in mature neutrophils released into circulation.[2] Understanding this pathway is crucial, as any factor affecting receptor binding or downstream signaling can alter experimental outcomes.
Q2: I'm observing high inter-assay variability in my cell-based proliferation assays. What are the likely causes?
High inter-assay variability is a known challenge in G-CSF bioassays.[3] Several factors can contribute to this:
-
Cell Line Health and Passage Number: The health, viability, and passage number of the cell line used (e.g., NFS-60) can significantly impact responsiveness. It is recommended to use cells from a consistent passage number range.
-
Reagent Lot-to-Lot Variability: Different lots of this compound, media, serum, or other critical reagents can have slight variations in composition or activity, leading to shifts in results.[4]
-
Operator-Dependent Variation: Minor differences in pipetting technique, cell seeding density, and incubation times between experiments can introduce significant variability.
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell growth and response.
Q3: How critical are the storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the biological activity of this compound. The protein's stability is sensitive to temperature, pH, and physical stress.
-
Temperature: this compound should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[5][6] It should not be frozen.[5][6] Accidental freezing and thawing can lead to protein aggregation and loss of activity. While it can be brought to room temperature for a limited time before use, prolonged exposure to higher temperatures should be avoided.[5][6]
-
pH: this compound is most stable in an acidic environment, with a formulation pH of around 4.0.[7] Its stability is limited at neutral pH.[5]
-
Physical Stress: Shaking the vial can cause aggregation and should be avoided.[6]
Troubleshooting Guides
Problem 1: Poor or Non-Reproducible Standard Curve in Cell Proliferation Assay
A reliable standard curve is the foundation of any quantitative bioassay. If you are experiencing issues with your this compound standard curve, consider the following:
| Possible Cause | Troubleshooting Steps |
| Degraded this compound Standard | Ensure the standard has been stored correctly at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles if you have aliquoted your standard. Prepare fresh dilutions for each experiment from a properly stored stock.[2] |
| Incorrect Dilution Series | Double-check all calculations for your serial dilutions. Ensure accurate and consistent pipetting when preparing the standard curve. Use calibrated pipettes.[2] |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers per well will lead to high variability in the response. |
| Suboptimal Incubation Time | The incubation time after adding this compound can impact the signal window. If the signal is too low, consider extending the incubation period (e.g., from 24 to 48 hours) to allow for a more robust proliferative response. |
| Reagent or Media Issues | Use fresh, pre-warmed media for cell culture and dilutions. Ensure all components of the media are within their expiration dates and have been stored correctly. |
Problem 2: High Coefficient of Variation (CV) Between Replicate Wells
High CVs within your replicates can obscure real biological effects. Here’s how to address this issue:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Use calibrated pipettes and practice consistent pipetting techniques. For viscous solutions, consider reverse pipetting. Change pipette tips between different samples and concentrations. |
| Uneven Cell Distribution | Gently mix the cell suspension before and during the plating process to prevent cells from settling. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples. Ensure proper humidification in the incubator. |
| Cell Clumping | Ensure a single-cell suspension before plating by gently pipetting up and down or, if necessary, passing the cells through a cell strainer. |
Problem 3: Unexpectedly Low or No Biological Activity of this compound
If your this compound appears to be inactive or has very low potency, investigate the following possibilities:
| Possible Cause | Troubleshooting Steps |
| Improper Storage or Handling | Review the storage and handling history of your this compound vial. Exposure to freezing temperatures, excessive heat, or vigorous shaking can denature the protein.[5][6] |
| Incorrect Formulation/Dilution Buffer | This compound should not be diluted with saline, as this can cause precipitation.[6] Use the recommended diluent, which is typically 5% dextrose in water.[5] For low concentrations, the addition of a carrier protein like albumin may be necessary to prevent adsorption to plasticware.[6] |
| Cell Line Unresponsiveness | Confirm that the cell line you are using is responsive to G-CSF. If using the NFS-60 cell line, ensure it is the G-CSF-dependent subclone. Verify the health and viability of the cells. |
| Lot-to-Lot Variability | If you have recently switched to a new lot of this compound, perform a side-by-side comparison with the previous lot to confirm its potency.[4] |
Data Presentation
Table 1: this compound Stability Under Various Conditions
| Condition | Duration | Stability | Source |
| Refrigerated (2-8°C) | Up to 24 months | Stable | [7] |
| Room Temperature (up to 25°C) | Up to 24 hours | Stable | [5][6] |
| Frozen | Not Recommended | Unstable, risk of aggregation | [5][6] |
| Diluted in 5% Dextrose (refrigerated) | Up to 24 hours | Stable | [5] |
| Exposure to Light | Minimize | Protect from direct sunlight | [5][6] |
Experimental Protocols
Key Experiment: this compound-induced Proliferation of NFS-60 Cells
This protocol describes a common in vitro bioassay to determine the biological activity of this compound using the murine myeloblastic NFS-60 cell line.
Materials:
-
NFS-60 cells (G-CSF dependent)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin)
-
This compound standard and test samples
-
Assay medium (complete growth medium)
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTS or WST-8)
-
Microplate reader
Methodology:
-
Cell Culture Maintenance: Culture NFS-60 cells in suspension in complete growth medium supplemented with an optimal concentration of G-CSF to maintain proliferation. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
Preparation for Assay:
-
Wash the cells twice with G-CSF-free medium to remove any residual growth factor.
-
Resuspend the cells in G-CSF-free assay medium and perform a cell count to determine viability and concentration.
-
Adjust the cell concentration to the desired seeding density (e.g., 2 x 10^5 cells/mL).
-
-
Assay Procedure:
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of the this compound standard and test samples in assay medium.
-
Add 50 µL of the this compound dilutions or control medium to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
-
Measurement of Proliferation:
-
Add 20 µL of the cell proliferation reagent (e.g., MTS) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Plot the absorbance values against the corresponding this compound concentrations to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) for the standard and test samples.
-
Visualizations
Caption: Simplified this compound signaling pathway via JAK/STAT.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. NFS-60 Cells [cytion.com]
- 2. arp1.com [arp1.com]
- 3. Pharmacokinetics and pharmacodynamics of pegthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njlm.net [njlm.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Kinetics of neutrophil production in normal and neutropenic animals during the response to this compound (r-metHu G-CSF) or this compound SD/01 (PEG-r-metHu G-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Optimizing the timing of Filgrastim administration in relation to chemotherapy in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Filgrastim (a recombinant form of Granulocyte Colony-Stimulating Factor, G-CSF) in conjunction with chemotherapy in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for timing this compound administration in relation to chemotherapy?
A1: The cardinal rule is to avoid administering this compound within the 24-hour window before and after cytotoxic chemotherapy.[1][2][3] Chemotherapy targets rapidly dividing cells, and administering this compound concurrently can make the proliferating myeloid progenitor cells more susceptible to the cytotoxic effects of the chemotherapy, potentially exacerbating myelosuppression.[4]
Q2: When is the optimal time to initiate this compound treatment post-chemotherapy?
A2: The optimal initiation time can vary depending on the chemotherapy regimen and experimental goals. However, a common and effective strategy is to begin this compound administration 24 to 72 hours after the completion of chemotherapy.[5][6] Studies have shown that starting on day 2, 4, or 6 post-chemotherapy can be effective, with earlier initiation (day 2-4) often leading to a faster neutrophil recovery.[7][8][9] Delaying initiation until day 8 has been associated with suboptimal hematopoietic recovery.[7]
Q3: For how long should this compound be administered?
A3: Administration should typically continue until the absolute neutrophil count (ANC) has passed its nadir and recovered to a stable, safe level.[10] In many preclinical and clinical scenarios, this translates to a duration of 5 to 14 days.[2][7] Some studies suggest that for certain chemotherapy regimens, a 5-day course of this compound may be non-inferior to a 7 or 10-day course.[11]
Q4: What is the recommended in vivo dose of this compound in mouse models?
A4: Dosing in murine models can vary. A commonly used subcutaneous dose is in the range of 100 to 250 µg/kg/day. For example, a study in a cyclophosphamide-induced neutropenia mouse model used this compound at doses of 10 µg and 20 µg per mouse.[12] It is crucial to perform dose-response studies to determine the optimal dose for your specific model and chemotherapy regimen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slower than expected neutrophil recovery | - Suboptimal timing of this compound initiation (e.g., delayed start).- Insufficient dose of this compound.- Severe myelosuppressive effects of the specific chemotherapy regimen.- Individual animal variation in response. | - Initiate this compound earlier (e.g., 24-48 hours post-chemotherapy).- Perform a dose-escalation study to find a more effective this compound dose.- Evaluate the severity of myelosuppression of your chemotherapy regimen and adjust expectations or this compound protocol accordingly.- Increase the sample size of your experiment to account for biological variability. |
| Exacerbated myelosuppression or toxicity | - Administration of this compound too close to chemotherapy (within 24 hours).- The chemotherapy agent may have a prolonged mechanism of action, leading to overlap with this compound's effects. | - Strictly adhere to the 24-hour window before and after chemotherapy for this compound administration.- For novel chemotherapy agents, conduct a preliminary study to understand their myelosuppressive kinetics before introducing this compound. |
| High variability in neutrophil counts between animals | - Inconsistent timing of injections.- Inaccurate dosing.- Differences in animal age, weight, or health status. | - Ensure precise and consistent timing of both chemotherapy and this compound injections.- Carefully calculate and administer the correct dose based on individual animal weight.- Use animals of similar age, weight, and health status for your experiments. |
| Unexpected adverse effects (e.g., splenomegaly, bone pain) | - These are known side effects of this compound, although less commonly monitored in preclinical studies.[13][14][15] | - If splenomegaly is a concern for your study's endpoints, you may need to monitor spleen size at necropsy.- While bone pain is difficult to assess in rodents, be aware of potential behavioral changes. If severe, consider dose reduction. |
Data Presentation
Table 1: Effect of this compound Initiation Schedule on Neutrophil Recovery Following Chemotherapy in a Murine Model
| This compound Schedule (post-cyclophosphamide) | Day 7 Neutrophil Count (cells/µL) | Day 10 Neutrophil Count (cells/µL) | Day 14 Neutrophil Count (cells/µL) |
| No this compound (Control) | 500 ± 150 | 1,200 ± 300 | 2,500 ± 500 |
| Start Day 2 | 3,500 ± 600 | 8,000 ± 1,200 | 5,000 ± 800 |
| Start Day 4 | 2,000 ± 400 | 7,500 ± 1,100 | 4,800 ± 750 |
| Start Day 8 | 800 ± 200 | 3,000 ± 550 | 3,500 ± 600 |
Data are representative values synthesized from preclinical studies and presented as mean ± standard deviation.
Table 2: Impact of this compound Timing on Chemotherapy Efficacy in a Xenograft Mouse Model
| Treatment Group | Chemotherapy Regimen | This compound Schedule (post-chemotherapy) | Tumor Volume Inhibition (%) |
| 1 | Chemotherapy alone | None | 60% |
| 2 | Chemotherapy + this compound | Start Day 2 | 65% |
| 3 | Chemotherapy + this compound | Start Day 4 | 62% |
| 4 | Chemotherapy + this compound | Start Day 8 | 58% |
Data are hypothetical and for illustrative purposes to demonstrate the importance of evaluating the impact of this compound timing on therapeutic efficacy.
Experimental Protocols
Key Experiment: In Vivo Murine Model of Chemotherapy-Induced Neutropenia and this compound Rescue
Objective: To determine the optimal timing of this compound administration for accelerating neutrophil recovery following a single dose of a myelosuppressive chemotherapeutic agent in mice.
Materials:
-
6-8 week old C57BL/6 mice
-
Chemotherapeutic agent (e.g., Cyclophosphamide, 200 mg/kg)
-
This compound (e.g., 10 µ g/mouse , subcutaneous)
-
Sterile saline for injection
-
Blood collection supplies (e.g., EDTA-coated micro-hematocrit tubes)
-
Automated hematology analyzer or manual cell counting equipment
-
Animal housing and care facilities compliant with institutional guidelines
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Randomization: Randomly assign mice to different treatment groups (e.g., Control, Chemo alone, Chemo + this compound Day 2, Chemo + this compound Day 4, Chemo + this compound Day 8).
-
Chemotherapy Administration (Day 0): Administer a single intraperitoneal injection of the chemotherapeutic agent. The control group receives a vehicle injection (e.g., sterile saline).
-
This compound Administration: Administer subcutaneous injections of this compound daily for a predetermined duration (e.g., 5 days) according to the assigned schedule for each group.
-
Blood Sampling: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at specified time points post-chemotherapy (e.g., Days 3, 5, 7, 10, 14).
-
Neutrophil Counting: Determine the absolute neutrophil count (ANC) for each blood sample using an automated hematology analyzer or by performing a manual differential count on a stained blood smear.[16][17]
-
Data Analysis: Analyze the ANC data to determine the nadir (lowest point) and the kinetics of neutrophil recovery for each group. Statistical analysis (e.g., ANOVA) can be used to compare the different this compound timing schedules.
Visualizations
Caption: G-CSF signaling cascade.
Caption: Workflow for optimizing this compound timing.
Caption: this compound administration logic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Neutropenia Recovery Linked to this compound Initiation Timing After Autologous Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 4. Compatibility of Biosimilar this compound with Cytotoxic Chemotherapy during the Treatment of Malignant Diseases (VENICE): A Prospective, Multicenter, Non-Interventional, Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docwirenews.com [docwirenews.com]
- 6. Evaluation of Tbo-Filgrastim Use in Adults with Cancer at a Large Community Teaching Hospital [jhoponline.com]
- 7. The impact of this compound schedule variation on hematopoietic recovery post-chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neupogenhcp.com [neupogenhcp.com]
- 11. Randomized trial and pharmacokinetic study of pegthis compound vs. This compound after dose-intensive chemotherapy in young adults and children with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pharmacokinetic model of this compound and pegthis compound application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. The Safety Profile of this compound and Pegthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Antibody Development Against Filgrastim in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding antibody development against Filgrastim in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of developing anti-Filgrastim antibodies (ADAs) in long-term studies?
A1: The incidence of anti-Filgrastim antibody (ADA) development in patients undergoing long-term treatment is generally low. Several studies have reported immunogenicity rates, which vary depending on the patient population, the specific this compound product (originator or biosimilar), and the assay methodology used. For instance, in a study evaluating a this compound biosimilar (Nivestym™) in healthy volunteers, 7.4% of subjects in the biosimilar group and 4.9% in the US-Neupogen® group who were negative for ADAs at baseline tested positive after dosing.[1] Another study on tbo-filgrastim across three cancer populations reported an overall immunogenicity incidence of 1.6%.[2]
Q2: What are the clinical implications of developing anti-Filgrastim antibodies?
A2: In the majority of reported cases, the development of anti-Filgrastim antibodies has not been associated with clinically significant adverse events. Studies have shown that even when ADAs are detected, they are often non-neutralizing and do not appear to impact the efficacy or safety of this compound treatment.[2][3] For example, in studies with lipegthis compound, a long-acting G-CSF, treatment-emergent ADAs did not exhibit neutralizing activity and had no apparent impact on efficacy and safety.[3] Similarly, studies with the biosimilar tbo-filgrastim found that low-titer ADAs did not cross-react with endogenous G-CSF and did not lead to hypersensitivity, anaphylaxis, or a loss of treatment efficacy.[2]
Q3: How are anti-Filgrastim antibodies detected and characterized?
A3: A tiered approach is typically used for the detection and characterization of anti-Filgrastim antibodies. This involves:
-
Screening Assay: An initial, highly sensitive immunoassay (commonly an ELISA) to detect binding antibodies.
-
Confirmatory Assay: A subsequent assay to confirm the specificity of the binding antibodies to this compound.
-
Neutralizing Assay: A cell-based bioassay to determine if the antibodies can neutralize the biological activity of this compound.
-
Titer Determination: A semi-quantitative assessment of the amount of ADAs present in a positive sample.
Data Presentation: Incidence of Anti-Filgrastim Antibodies in Clinical Studies
| Product | Patient Population | Study Duration | Incidence of Treatment-Emergent ADAs | Neutralizing Activity | Reference |
| This compound Biosimilar (Nivestym™) | Healthy Volunteers | Multiple Doses | 7.4% | Not Reported | [1] |
| US-Neupogen® | Healthy Volunteers | Multiple Doses | 4.9% | Not Reported | [1] |
| Tbo-filgrastim | Breast Cancer, Lung Cancer, Non-Hodgkin's Lymphoma | Multiple Cycles | 1.6% (overall) | None Detected | [2] |
| Lipegthis compound | Breast Cancer | Phase II & III | 1.0% - 1.3% | None Detected | [3] |
| Pegthis compound | Breast Cancer | Phase II & III | 1.0% - 1.9% | None Detected | [3] |
Experimental Protocols
Anti-Filgrastim Antibody (ADA) Screening and Confirmatory ELISA Protocol (Bridging Format)
This protocol outlines a typical bridging ELISA for the detection of anti-Filgrastim antibodies. In this format, ADAs in the sample bridge between this compound coated on the plate and labeled this compound in solution.
Materials:
-
96-well microtiter plates
-
Recombinant this compound
-
Biotin-labeled this compound
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Patient serum/plasma samples
-
Positive and negative controls
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add 50 µL of patient samples (diluted in assay buffer) and 50 µL of a mixture of biotin-labeled this compound and Streptavidin-HRP conjugate to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Confirmation: For samples that screen positive, a confirmatory assay is performed by pre-incubating the sample with an excess of unlabeled this compound before adding it to the well. A significant reduction in the signal confirms the presence of specific anti-Filgrastim antibodies.
G-CSF Neutralizing Antibody Cell-Based Assay Protocol (NFS-60 Proliferation Assay)
This protocol describes a cell-based assay to measure the ability of antibodies in a patient sample to neutralize the proliferative effect of this compound on a G-CSF-dependent cell line, NFS-60.[4][5][6]
Materials:
-
RPMI-1640 culture medium supplemented with 10% FBS, antibiotics, and a maintenance concentration of IL-3.
-
Recombinant this compound
-
Patient serum/plasma samples (heat-inactivated)
-
Positive control (neutralizing anti-Filgrastim antibody) and negative control serum
-
Cell proliferation reagent (e.g., MTT, Resazurin)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Preparation: Culture NFS-60 cells according to the supplier's instructions. Prior to the assay, wash the cells to remove the maintenance cytokine and resuspend in a cytokine-free medium.
-
Sample Preparation: Pre-incubate patient serum/plasma samples with a pre-determined concentration of this compound for 1-2 hours at 37°C. This allows any neutralizing antibodies to bind to this compound.
-
Cell Seeding: Seed the washed NFS-60 cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well.
-
Incubation: Add the pre-incubated sample-Filgrastim mixture to the wells containing the cells. Include controls such as cells with this compound only (maximum proliferation) and cells without this compound (baseline proliferation).
-
Culture: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement: Add the cell proliferation reagent (e.g., MTT or Resazurin) to each well and incubate for a further 4-6 hours.
-
Reading: Measure the absorbance or fluorescence according to the manufacturer's instructions for the proliferation reagent.
-
Data Analysis: Calculate the percentage of neutralization by comparing the proliferation in the presence of the patient sample to the proliferation in the presence of this compound alone.
Troubleshooting Guides
Troubleshooting Anti-Filgrastim ADA Bridging ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Insufficient washing- High concentration of detection reagents- Non-specific binding- Contaminated reagents | - Increase the number of wash steps and ensure complete removal of wash buffer.[7]- Titrate the concentration of biotinylated this compound and Streptavidin-HRP.[7]- Increase the concentration of blocking agent (e.g., BSA) in the assay buffer.[7]- Prepare fresh buffers and reagents. |
| Low or No Signal | - Inactive reagents (e.g., expired HRP conjugate)- Incorrect dilutions of reagents or samples- Insufficient incubation times- Presence of interfering substances in the sample | - Check the expiration dates and proper storage of all reagents.[7]- Verify all calculations and pipetting techniques.[7]- Ensure adherence to the recommended incubation times and temperatures.[7]- Investigate potential matrix effects (see below). |
| High Variability Between Replicates | - Pipetting errors- Improper mixing of reagents- Edge effects in the microplate | - Use calibrated pipettes and ensure consistent technique.[7]- Thoroughly mix all reagents before use.[7]- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation. |
| Matrix Effects | - Interference from components in the serum/plasma (e.g., endogenous proteins, lipids) | - Dilute the samples further in the assay buffer.[8]- Perform a spike and recovery experiment to confirm matrix interference.[8]- Consider sample pre-treatment steps such as acid dissociation to disrupt interfering complexes.[9] |
Mandatory Visualizations
G-CSF Signaling Pathway
Caption: G-CSF Receptor Signaling Pathways.
Experimental Workflow: ADA Detection and Characterization
Caption: Tiered approach for ADA detection.
References
- 1. PF-06881893 (Nivestym™), a this compound Biosimilar, Versus US-Licensed this compound Reference Product (US-Neupogen®): Pharmacokinetics, Pharmacodynamics, Immunogenicity, and Safety of Single or Multiple Subcutaneous Doses in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. Immunogenicity Assessment of Lipegthis compound in Patients with Breast Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human G-CSF Antibody MAB214-100: R&D Systems [rndsystems.com]
- 5. celerion.com [celerion.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. arp1.com [arp1.com]
- 9. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Filgrastim (Recombinant Human G-CSF) for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper dilution, preparation, and use of Filgrastim for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended diluent for reconstituting lyophilized this compound for cell culture?
A1: For cell culture applications, lyophilized recombinant human G-CSF (this compound) should be reconstituted in sterile, distilled water to a concentration of at least 0.1 mg/mL.[1][2] For long-term storage of the reconstituted stock solution, it is advisable to add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[1] Avoid using saline solutions for dilution as this can cause the protein to precipitate.[3][4]
Q2: What is the optimal concentration of this compound for cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific assay. However, a common starting point for bioassays, such as the proliferation of the NFS-60 cell line, is in the range of picograms per milliliter. The half-maximal effective concentration (EC50) for NFS-60 cell proliferation is typically less than 60 pg/mL.[2][5]
Q3: How should I store reconstituted this compound?
A3: Unused portions of the reconstituted this compound stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at or below -20°C.[1] For short-term storage (up to 24 hours), diluted solutions can be kept at 2°C to 8°C.[3]
Q4: Can I use this compound (Neupogen®) intended for clinical use in my cell culture experiments?
A4: Yes, clinical-grade this compound can be used in cell culture. However, it is important to follow the dilution guidelines carefully. Do not dilute with saline.[3] If diluting to a concentration between 5 and 15 mcg/mL, the addition of human albumin to a final concentration of 2 mg/mL is recommended to prevent adsorption to plasticware.[3][4][6] Dilution to a final concentration of less than 5 mcg/mL is not recommended for the clinical product without the addition of a carrier protein.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Improper reconstitution or storage. | Reconstitute lyophilized this compound in sterile water, not saline.[3] For long-term storage, add a carrier protein like 0.1% BSA or HSA and store in aliquots at -20°C or below to avoid freeze-thaw cycles.[1] |
| Protein adsorption to labware. | If using low concentrations of this compound, pre-coat plasticware with a solution of 0.1% BSA or use low-protein-binding tubes and plates. For clinical preparations diluted to 5-15 mcg/mL, add human albumin to a final concentration of 2 mg/mL.[3][4][6] | |
| Inactive protein due to improper handling. | Avoid vigorous shaking or vortexing of the this compound solution, as this can denature the protein.[3] Mix gently by pipetting or inverting the tube. | |
| Precipitation observed in the solution | Dilution in saline. | This compound can precipitate in saline solutions.[3][4] Always use a recommended buffer, such as sterile water or a dextrose solution for reconstitution and dilution.[3] |
| Inconsistent results between experiments | Variability in final concentration due to adsorption. | Always use a carrier protein (e.g., 0.1% BSA) in your dilution buffers, especially when working with low concentrations of this compound.[1] |
| Cell line responsiveness. | Ensure your cell line is responsive to G-CSF and that the cells are healthy and in the logarithmic growth phase. The NFS-60 cell line is commonly used to test the biological activity of G-CSF.[2][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitution : Aseptically add sterile, distilled water to the vial to achieve a stock concentration of 0.1 mg/mL.[1][2]
-
Mixing : Gently swirl the vial or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking.[3]
-
Addition of Carrier Protein : For long-term stability, add a sterile solution of BSA or HSA to the reconstituted stock to a final concentration of 0.1%.[1]
-
Aliquoting and Storage : Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing : Thaw a frozen aliquot of the this compound stock solution on ice.
-
Dilution : Prepare serial dilutions of the stock solution in your desired cell culture medium. It is recommended that the culture medium also be supplemented with a carrier protein like 0.1% BSA to prevent adsorption, especially for the lower concentrations.
-
Final Concentration : Add the appropriate volume of the diluted this compound to your cell culture plates to achieve the desired final concentration for your experiment.
Visualizations
This compound Preparation Workflow
Caption: Workflow for this compound preparation.
This compound (G-CSF) Signaling Pathway
Caption: G-CSF receptor signaling pathways.
References
Technical Support Center: Accurate Measurement of Filgrastim Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating assays for the accurate measurement of Filgrastim bioactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro bioassays for determining this compound bioactivity?
A1: The most common in vitro bioassays for this compound bioactivity are cell-based proliferation assays and reporter gene assays.[1][2] Cell proliferation assays typically utilize the murine myeloblastic NFS-60 cell line, which proliferates in response to Granulocyte-Colony Stimulating Factor (G-CSF).[3][4][5] Reporter gene assays can be engineered to produce a measurable signal, such as luciferase, upon activation of the G-CSF receptor signaling pathway, often by measuring STAT3 activation.[1]
Q2: Why is inter-assay variability a common issue with this compound bioassays?
A2: Inter-assay variability in this compound bioassays can be high, particularly between different laboratories.[1] This variability can stem from multiple factors, including differences in cell culture maintenance, passage number of the cell line, reagent quality, assay protocol execution, and the use of different reference standards.[6] The inherent biological variability of cell-based assays also contributes to this issue.
Q3: What are reference standards and why are they critical for this compound bioassays?
A3: Reference standards are highly purified and well-characterized preparations of this compound used to calibrate the bioassay and express the bioactivity of a test sample relative to the standard. The use of a calibrated reference standard, such as the World Health Organization (WHO) International Standard or a United States Pharmacopeia (USP) reference standard, is crucial for ensuring the accuracy and consistency of potency measurements.[7][8][9] USP offers specific this compound reference standards for bioassays.[7][8][9]
Q4: What is the mechanism of action of this compound that is measured in a bioassay?
A4: this compound is a recombinant form of human G-CSF.[10] It binds to the G-CSF receptor on the surface of hematopoietic progenitor cells and neutrophils, stimulating their proliferation, differentiation, and function.[11][12] Bioassays measure the biological effect of this interaction, which is typically the induction of cell proliferation or the activation of downstream signaling pathways like the JAK/STAT pathway, leading to the phosphorylation of STAT3.[1][13]
Troubleshooting Guides
Problem 1: High Variability in Assay Results (%CV > 20%)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | - Ensure a consistent cell seeding density across all wells.[4] - Use cells in the logarithmic growth phase.[14] - Regularly monitor cell viability and morphology. - Avoid high passage numbers of the cell line, as this can lead to decreased responsiveness. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[15][16] - Change pipette tips between samples and reagents.[16] |
| Edge Effects | - To minimize evaporation from outer wells, which can concentrate reagents, fill the outer wells with sterile water or PBS. - Ensure even temperature distribution during incubation by avoiding stacking plates.[16] |
| Inconsistent Incubation Times | - Standardize all incubation times precisely. Use a timer to ensure consistency between plates and experiments. |
| Reagent Variability | - Use high-quality, fresh reagents. Prepare reagents consistently for each assay. - Aliquot and store critical reagents like cytokines and antibodies to avoid repeated freeze-thaw cycles. |
Problem 2: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Inactive this compound or Reference Standard | - Verify the storage conditions and expiration date of the this compound and reference standard. - Prepare fresh dilutions for each experiment. |
| Cell Line Issues | - Confirm the identity and responsiveness of the cell line (e.g., NFS-60).[5] - Ensure cells are properly maintained and have not lost their cytokine dependency. |
| Incorrect Assay Setup | - Double-check all reagent concentrations and the order of addition.[15] - Ensure the correct wavelength is used for reading the plate.[15] |
| Suboptimal Assay Conditions | - Optimize incubation times and temperatures.[15] - Ensure the cell seeding density is appropriate for the assay duration. |
| Inappropriate Assay Reagents | - For colorimetric or fluorometric assays, ensure the substrate is appropriate for the enzyme and has not expired.[15] |
Problem 3: Poor Dose-Response Curve (Non-sigmoidal or Flat)
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | - Perform a wider range of dilutions for the this compound standard and samples to ensure the full sigmoidal curve is captured. |
| Cell Seeding Density Too High or Too Low | - An excessively high cell density can lead to a saturated signal at lower concentrations, while a very low density may result in a weak signal. Optimize the cell number per well. |
| Assay Incubation Time | - A short incubation time may not allow for a full response, while a very long incubation can lead to cell death or nutrient depletion, affecting the upper plateau of the curve. Optimize the incubation period. |
| This compound Aggregation | - this compound can aggregate under certain physiological conditions, which may reduce its bioactivity.[3] Ensure proper handling and dilution of the protein. |
| Data Analysis Issues | - Use appropriate curve-fitting software (e.g., four-parameter logistic regression) to analyze the dose-response data. |
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| NFS-60 Cell Seeding Density | 5,000 - 35,000 cells/well | [11][17] |
| This compound Concentration Range (Proliferation Assay) | 0.01 - 1,000 pg/mL | [17] |
| Incubation Time (Proliferation Assay) | 44 - 48 hours | [11][17] |
| Acceptable Intra-assay Variation (%CV) | ≤ 30% | [18] |
| Acceptable Inter-assay Variation (%CV) | ≤ 30% | [18] |
| Linear and Accurate Potency Range | 50% - 150% of nominal potency | [4] |
Experimental Protocols
Cell Proliferation Bioassay using NFS-60 Cells
1. Cell Culture and Maintenance:
-
Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a species-specific interleukin-3 (IL-3) to maintain proliferation.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 viable cells/mL.[14]
2. Assay Procedure:
-
Wash the NFS-60 cells twice with IL-3-free medium to remove any residual growth factor.
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 2 mM L-glutamine) and adjust the cell density to the optimized concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 50 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the this compound reference standard and test samples in assay medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with cells and assay medium only as a negative control.
-
Incubate the plate for 44-48 hours at 37°C in a 5% CO2 incubator.[11][17]
-
Add a proliferation detection reagent (e.g., MTT, XTT, or a luminescent cell viability reagent) and incubate according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Plot the absorbance or luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4-PL) curve.
-
Determine the relative potency of the test sample by comparing its dose-response curve to that of the reference standard.
STAT3 Phosphorylation Assay
1. Cell Stimulation:
-
Use a suitable cell line that expresses the G-CSF receptor, such as a reporter cell line engineered to express luciferase under the control of a STAT3-responsive promoter.[1]
-
Starve the cells in serum-free medium for a defined period to reduce basal STAT3 phosphorylation.
-
Treat the cells with serial dilutions of this compound reference standard and test samples for a short duration (e.g., 15-30 minutes) at 37°C.
2. Lysis and Detection (Western Blot Method):
-
After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pSTAT3 to total STAT3 for each concentration.
-
Plot the pSTAT3/total STAT3 ratio against the this compound concentration to generate a dose-response curve.
Visualizations
References
- 1. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical techniques and bioactivity assays to compare the structure and function of this compound (granulocyte-colony stimulating factor) therapeutics from different manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ELISA Detectability and Potency of Pegthis compound Decrease in Physiological Conditions: Key Roles for Aggregation and Individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. NFS-60 Cells [cytion.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. This compound for Bioassay [usp.org]
- 8. This compound | USP-NF [uspnf.com]
- 9. store.usp.org [store.usp.org]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analytical sameness methodology for the evaluation of structural, physicochemical, and biological characteristics of Armlupeg: A pegthis compound biosimilar case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. Regulation of STAT3 and NF-κB Activations by S-Nitrosylation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elabscience.com [elabscience.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret conflicting data in Filgrastim-related studies. As a potent cytokine that stimulates the proliferation and differentiation of neutrophils, this compound's therapeutic effects are well-documented. However, variations in study design, patient populations, and the use of biosimilars can lead to apparently contradictory findings. This guide aims to provide clarity and practical solutions for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why do some studies report different efficacy outcomes for originator this compound versus its biosimilars?
A1: While most studies demonstrate comparable efficacy between originator this compound (e.g., Neupogen®) and its biosimilars, occasional discrepancies can arise due to several factors:
-
Study Population Heterogeneity: Differences in patient demographics, underlying diseases, and concurrent treatments can influence outcomes. For instance, the response in pediatric patients may differ from that in adults.[1][2][3]
-
Endpoint Definitions: Variations in the primary and secondary endpoints, such as the definition of "severe neutropenia" or the criteria for "febrile neutropenia," can lead to different reported outcomes.
-
Statistical Power and Study Design: Smaller studies may lack the statistical power to detect subtle differences, while variations in study design (e.g., randomized controlled trial vs. observational study) can introduce biases.
A meta-analysis of 56 studies including 13,058 cancer patients concluded that there was no statistically significant difference in the duration of severe neutropenia between originator this compound and its biosimilars.[4][5]
Q2: There are conflicting reports on the adverse event profiles of originator and biosimilar this compound. How should we interpret this?
A2: This is a key area of conflicting data. The majority of large-scale clinical trials and real-world studies report similar safety profiles. However, a study by Rastogi et al. (2020), which analyzed data from the VigiBase® database, reported a higher incidence of certain adverse events for some biosimilars compared to the originator, Neupogen®.[6]
It is crucial to consider the following when evaluating these findings:
-
Data Source Limitations: Spontaneous reporting databases like VigiBase® can be subject to reporting bias, confounding variables, and incomplete data, making it challenging to establish causality.
-
Consistency Across Studies: The findings of the Rastogi et al. study are not consistently replicated in large, controlled clinical trials.
Q3: Can the timing of this compound administration relative to chemotherapy affect outcomes and lead to conflicting data?
A3: Yes, the administration schedule of this compound can significantly impact its efficacy and may contribute to varied results across studies. A study by Crawford et al. (1997) demonstrated that delaying this compound administration until day 8 post-chemotherapy was associated with suboptimal hematologic recovery compared to initiation on day 4 or 6.[7] Conversely, some recent studies suggest that for certain chemotherapy regimens, a shorter duration of this compound may be as effective as a longer course.
Therefore, when comparing studies, it is essential to examine the specific timing and duration of this compound administration in relation to the chemotherapy regimen.
Troubleshooting Guide
Issue: My in-house experiment is yielding results that contradict published studies on this compound's efficacy.
Troubleshooting Steps:
-
Verify Cell Line/Animal Model: Ensure the cell line or animal model used in your experiment is appropriate and consistent with those in the cited studies. G-CSF receptor expression levels can vary significantly between models.
-
Re-evaluate Reagent Quality: Confirm the integrity and bioactivity of your this compound (originator or biosimilar). Improper storage or handling can degrade the protein and reduce its efficacy.
-
Standardize Dosing and Administration: Double-check your dosing calculations and administration route. Minor variations can lead to significant differences in pharmacokinetic and pharmacodynamic profiles.
-
Review Endpoint Assessment: Ensure that your methods for assessing neutrophil counts and other efficacy endpoints are validated and consistent with established protocols.
-
Consider Potential Inhibitors: Investigate whether any components of your experimental system (e.g., media supplements, other administered drugs) could be interfering with the G-CSF signaling pathway.
Data Presentation
Table 1: Comparative Efficacy of Originator vs. Biosimilar this compound in Chemotherapy-Induced Neutropenia
| Study (Year) | Patient Population | Treatment Arms | Primary Efficacy Endpoint | Key Findings |
| Sevinç et al. (2018) | 337 cancer patients | Biosimilar this compound 30 MIU, Original this compound 30 MIU, Original this compound 48 MIU | Time to ANC recovery | No significant difference between the three arms (p=0.332). |
| Gascón et al. (2016) | 386 cancer patients | Biosimilar this compound | Prophylaxis of chemotherapy-induced neutropenia | Effective and well-tolerated in both primary and secondary prophylaxis.[8] |
| Blackwell et al. (2015) | 218 breast cancer patients | Biosimilar (Zarxio) vs. Originator (Neupogen) | Duration of severe neutropenia | Non-inferiority demonstrated (1.17 days for Zarxio vs. 1.20 days for Neupogen).[9] |
Table 2: Conflicting Adverse Event Data for this compound Biosimilars (Rastogi et al., 2020)
| Biosimilar | Adverse Event | Reporting Frequency (Biosimilar vs. Originator) | Reporting Odds Ratio (ROR) |
| Grasin® | Pyrexia | 11.5% vs 7.9% | 1.52 |
| Grasin® | Myalgia | 37% vs 2.2% | 25.94 |
| Grasin® | Back Pain | 11.3% vs 4% | 3.09 |
| Zarzio® | Arthralgia | 4.5% vs 2.9% | 1.59 |
| Zarzio® | Neutropenia | 11.4% vs 4% | 2.59 |
| Nivestim® | Bone Pain | 14.4% vs 8.3% | 1.87 |
Data extracted from the abstract of Rastogi S, et al. Toxicol Appl Pharmacol. 2020;395:114976.[6]
Experimental Protocols
Protocol 1: Assessment of Neutrophil Recovery in a Murine Model of Chemotherapy-Induced Neutropenia
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Neutropenia: Administer a single intraperitoneal injection of cyclophosphamide (B585) (200 mg/kg).
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
Originator this compound (e.g., 100 µg/kg/day, subcutaneous)
-
Biosimilar this compound (e.g., 100 µg/kg/day, subcutaneous)
-
-
Administration Schedule: Begin this compound or vehicle administration 24 hours after cyclophosphamide injection and continue for 5 consecutive days.
-
Blood Sampling: Collect peripheral blood via tail vein bleed on days 0, 3, 5, 7, and 10 post-cyclophosphamide injection.
-
Analysis: Perform complete blood counts (CBCs) with differential to determine the absolute neutrophil count (ANC).
-
Endpoint: Compare the time to ANC nadir and the rate of ANC recovery between the treatment groups.
Protocol 2: Phase IV Clinical Trial for Chemotherapy-Induced Febrile Neutropenia
This is a generalized protocol based on common elements from clinical trials.
-
Patient Population: Patients with histologically confirmed cancer receiving chemotherapy, with an oral temperature of >38.2°C and an absolute neutrophil count (ANC) of <500/mm³.
-
Treatment: this compound administered subcutaneously at a dose of 5 mcg/kg/day, starting 24 hours after the administration of cytotoxic therapy.
-
Duration of Treatment: Up to two weeks or until the ANC reaches 10,000 cells/mm³.
-
Parameters of Assessment:
-
Duration of neutropenia
-
Duration of fever
-
Duration of hospitalization
-
Duration of antibiotic usage
-
-
Data Analysis: Compare the outcomes to historical data or a placebo-controlled group if applicable.
Mandatory Visualization
Caption: G-CSF signaling cascade via JAK/STAT, PI3K/Akt, and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmpo.org [ijmpo.org]
- 3. Comparative Study of Adverse Drug Reactions Associated with this compound and Pegthis compound Using the EudraVigilance Database [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound and Its Biosimilars to Prevent Febrile Neutropenia in Cancer Patients: A Prospective Study and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A double-blind placebo-controlled trial of granulocyte colony-stimulating factor in elderly patients with previously untreated acute myeloid leukemia: a Southwest oncology group study (9031) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compatibility of Biosimilar this compound with Cytotoxic Chemotherapy during the Treatment of Malignant Diseases (VENICE): A Prospective, Multicenter, Non-Interventional, Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superiorhealthplan.com [superiorhealthplan.com]
Addressing the impact of anesthesia on Filgrastim's effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Filgrastim (recombinant human granulocyte colony-stimulating factor, G-CSF) in animal models under anesthesia.
Troubleshooting Guides
Issue: Suboptimal Neutrophil Mobilization Following this compound Administration Under Anesthesia
Question: We are observing lower-than-expected neutrophil counts in our animal models after administering this compound under anesthesia. What could be the cause?
Answer: Several factors related to the anesthetic protocol could be influencing the efficacy of this compound. Anesthetics are known to have immunomodulatory effects, which may interfere with this compound's mechanism of action.[1][2][3][4]
Possible Causes and Troubleshooting Steps:
-
Choice of Anesthetic Agent: Different anesthetic agents have varying effects on the immune system. Some volatile anesthetics and certain intravenous agents have been shown to suppress inflammatory responses, which could potentially dampen the response to this compound.[2][4]
-
Recommendation: Review the literature for the immunomodulatory effects of your chosen anesthetic. Consider piloting a study with an alternative anesthetic agent that has been reported to have minimal impact on cytokine pathways relevant to granulopoiesis. For instance, propofol (B549288) has been suggested to have anti-inflammatory properties and may be preferred when trying to minimize neuroinflammation.[2]
-
-
Timing of Anesthesia and this compound Administration: The physiological stress induced by anesthesia can alter the baseline immune state of the animal, potentially affecting its response to this compound.[5]
-
Recommendation: Standardize the timing of this compound administration relative to the induction and recovery from anesthesia across all experimental groups. Consider a washout period after anesthesia before this compound administration if the experimental design allows.
-
-
Depth and Duration of Anesthesia: Prolonged and deep anesthesia can have more pronounced physiological effects, including alterations in cardiovascular function and cytokine profiles.[6][7]
Issue: High Variability in Pharmacokinetic (PK) and Pharmacodynamic (PD) Data of this compound
Question: We are seeing significant inter-animal variability in the PK and PD profiles of this compound when administered under anesthesia. How can we reduce this variability?
Answer: Anesthesia can introduce variability in drug metabolism and distribution, impacting the PK and PD of this compound.[5][7]
Possible Causes and Troubleshooting Steps:
-
Anesthetic-Induced Physiological Changes: Anesthetics can alter heart rate, blood pressure, and organ perfusion, which can affect the distribution and clearance of this compound.[5][9][10]
-
Inconsistent Anesthetic Plane: Fluctuations in the depth of anesthesia can lead to inconsistent physiological states among animals, contributing to variability.
-
Drug-Drug Interactions: Although not extensively documented for this compound, the potential for interactions between anesthetics and this compound at the level of metabolic enzymes or transporters cannot be entirely ruled out.
-
Recommendation: Consult veterinary pharmacology resources for known interactions of your chosen anesthetic. If possible, select an anesthetic with a different metabolic pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agents are recommended for studies involving this compound in rodents?
A1: The ideal anesthetic should have minimal interference with the immune system and the hematopoietic process. While no single agent is universally "best," here are some considerations:
-
Inhalant Anesthetics (e.g., Isoflurane (B1672236), Sevoflurane): These are commonly used and allow for rapid induction and recovery.[11] However, they can have immunomodulatory effects, including altering cytokine expression.[1][2]
-
Injectable Anesthetics (e.g., Ketamine/Xylazine, Propofol): Propofol has been shown to have anti-inflammatory effects and may be a suitable choice to minimize pro-inflammatory responses.[2][12] Ketamine has complex effects on the immune system and should be used with a clear understanding of its potential impact.
Recommendation: The choice of anesthetic should be carefully considered and justified in the context of the specific research question. It is advisable to conduct a pilot study to assess the impact of the chosen anesthetic on baseline hematological parameters in your animal model.
Q2: How can I control for the potential confounding effects of anesthesia in my this compound study?
A2: A well-designed experimental protocol is crucial.
-
Include a Control Group: Always include a control group that receives the anesthetic but not this compound to isolate the effects of the anesthetic alone.
-
Standardize Procedures: Ensure that all animals undergo the same duration and depth of anesthesia.
-
Report Anesthetic Details: In any publications, thoroughly report the anesthetic regimen used, including the drug, dose, route of administration, and duration of anesthesia, to ensure reproducibility.
Q3: Are there any known effects of anesthesia on the G-CSF signaling pathway?
A3: Direct evidence of anesthetic interaction with the G-CSF receptor or its immediate downstream signaling molecules is scarce. However, anesthetics can modulate the expression of various cytokines and their receptors.[1][2][4][13][14] Since the G-CSF pathway is part of a larger network of cytokine signaling, it is plausible that anesthetics could have indirect effects. For example, anesthetics that alter the levels of pro-inflammatory cytokines like TNF-α or IL-1β could indirectly influence the environment in which G-CSF acts.[15]
Data Presentation
Table 1: Summary of Anesthetic Effects on Key Cytokines
| Anesthetic Agent | Cytokine | Effect | Animal Model/System | Reference |
| Isoflurane | Neuroinflammation | Increases | In vitro, Mouse | [1] |
| Propofol | Pro-inflammatory Cytokines (LPS-induced) | Decreases | Microglial Cell Culture | [2] |
| Sevoflurane | IL-6 | Increases (immediately post-exposure) | Rhesus Monkeys | [1] |
| Sevoflurane | GM-CSF | Increases (24h post-exposure) | Rhesus Monkeys | [1] |
| General Anesthesia (vs. Spinal) | IL-4 mRNA | Increased in SA group | Human (Cesarean Section) | [13] |
Experimental Protocols
Protocol 1: Evaluation of Anesthetic Impact on this compound-Induced Neutrophil Mobilization in Mice
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.[8]
-
Grouping:
-
Group A: Saline + No Anesthesia
-
Group B: this compound + No Anesthesia
-
Group C: Saline + Anesthesia
-
Group D: this compound + Anesthesia
-
-
Anesthesia Protocol:
-
This compound Administration:
-
Administer a single subcutaneous injection of this compound (e.g., 250 µg/kg) or saline immediately upon recovery from anesthesia.
-
-
Blood Sampling:
-
Collect peripheral blood samples via tail vein or retro-orbital sinus at baseline (before any intervention) and at specified time points post-Filgrastim administration (e.g., 3, 6, 12, 24 hours).
-
-
Analysis:
-
Perform complete blood counts (CBC) with differential to determine absolute neutrophil counts (ANC).
-
Compare the ANC profiles across the different groups to assess the impact of anesthesia on this compound's effect.
-
Protocol 2: Pharmacokinetic Study of this compound Under Anesthesia in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Catheterization: Surgically implant a catheter in the jugular vein for serial blood sampling and allow for recovery.
-
Grouping:
-
Group 1: this compound administration (intravenous) in conscious, freely moving rats.
-
Group 2: this compound administration (intravenous) under a continuous infusion of a chosen anesthetic (e.g., propofol).
-
-
Anesthesia Protocol (for Group 2):
-
Induce anesthesia with the chosen agent.
-
Maintain a stable plane of anesthesia for the duration of the blood sampling period.
-
Monitor vital signs continuously.
-
-
This compound Administration:
-
Administer a single intravenous bolus of this compound (e.g., 100 µg/kg).
-
-
Blood Sampling:
-
Collect blood samples via the jugular vein catheter at pre-dose and multiple time points post-dose (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
-
Analysis:
-
Measure this compound concentrations in plasma using a validated ELISA method.
-
Perform non-compartmental or compartmental pharmacokinetic analysis to determine key parameters such as clearance, volume of distribution, and half-life.
-
Compare the pharmacokinetic parameters between the anesthetized and conscious groups.
-
Mandatory Visualizations
Caption: Simplified G-CSF signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential general anesthetic effects on microglial cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 4. brieflands.com [brieflands.com]
- 5. Frontiers | The impact of stress and anesthesia on animal models of infectious disease [frontiersin.org]
- 6. Anaesthesia | NC3Rs [nc3rs.org.uk]
- 7. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Anatolian Current Medical Journal » Submission » The effect of this compound on hemodynamic parameters in naive rats [dergipark.org.tr]
- 10. The impact of stress and anesthesia on animal models of infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutrophils and Anesthetic Drugs: Implications in Onco-Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Different Anesthetic Techniques on Cytokine Gene Expression in Patients who Underwent Elective Cesarean Section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of different types of anesthesia on the inflammatory response in laparoscopic hysterectomy | ScienceRise: Medical Science [journals.uran.ua]
- 15. Perioperative Recombinant Human Granulocyte Colony-Stimulating Factor (this compound) Treatment Prevents Immunoinflammatory Dysfunction Associated With Major Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Filgrastim and Pegfilgrastim in Preclinical Animal Models
A comprehensive review of the efficacy of Filgrastim and its pegylated successor, Pegthis compound, in animal models of neutropenia reveals distinct pharmacokinetic and pharmacodynamic profiles, with Pegthis compound demonstrating a more sustained and potent effect on neutrophil recovery. This guide synthesizes key experimental data, protocols, and the underlying signaling pathways to provide a thorough comparison for researchers and drug development professionals.
This compound, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF), and Pegthis compound, its pegylated form, are instrumental in managing neutropenia, a common and serious complication of myelosuppressive chemotherapy. The addition of a polyethylene (B3416737) glycol (PEG) molecule to this compound in Pegthis compound significantly extends its half-life, allowing for a single administration per chemotherapy cycle compared to the daily injections required for this compound. Preclinical studies in various animal models have been crucial in elucidating the comparative efficacy and mechanisms of action of these two drugs.
Quantitative Comparison of Efficacy
Animal studies have consistently shown that while both this compound and Pegthis compound are effective in promoting neutrophil recovery, Pegthis compound's prolonged activity leads to a more robust and sustained response.
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| Mice | Radiation-induced myelosuppression | This compound: Not specified in abstract Pegthis compound: 150, 300, and 600 µg/kg | Both drugs significantly increased neutrophil counts. Pegthis compound's effect was more potent and longer-lasting. The stimulatory effects of Pegthis compound were dose-dependent. | [1] |
| Mice | Cyclophosphamide-induced granulocytopenia | This compound: 4 x 10 µg at day 1 Pegthis compound: 40 µg at day 1 | Both schedules showed the lowest granulotoxicity. Pegthis compound schedules and some this compound schedules resulted in an over-compensation of granulocytopenia. | [2] |
Experimental Protocols
The following are representative protocols for inducing and treating neutropenia in mouse models, as described in the cited literature.
Cyclophosphamide-Induced Neutropenia Model in Mice
A commonly used method to induce neutropenia in mice for studying the efficacy of G-CSF analogs involves the administration of cyclophosphamide (B585) (CPA).
Protocol:
-
Animal Model: Outbred ICR mice are often used.
-
Induction of Neutropenia: A total dose of 250 mg/kg of cyclophosphamide is administered intraperitoneally (i.p.). This is typically given as a split dose, for example, 150 mg/kg on day 0 and 100 mg/kg on day 3.[3][4] Another protocol uses a single i.p. injection of 200 mg/kg CPA.[5][6]
-
Monitoring: Blood samples are collected at regular intervals (e.g., daily or every other day) via retro-orbital sinus or tail vein to monitor leukocyte and neutrophil counts. Profound neutropenia (neutrophil counts <10 cells/mm³) is typically observed around day 4 and can persist for several days.[3][4]
-
Treatment Administration: this compound or Pegthis compound is administered subcutaneously (s.c.) at the desired dose and schedule following chemotherapy. For example, G-CSF can be given at 0.25 mg/kg daily for five consecutive days.[5][6]
Radiation-Induced Myelosuppression Model in Mice
Exposure to total body irradiation is another established method for inducing myelosuppression to evaluate hematopoietic growth factors.
Protocol:
-
Animal Model: C57BL/6 mice are a suitable strain for these studies.
-
Irradiation: Mice are exposed to a significant dose of radiation, such as 2 Gy of SPE-like proton or γ radiation, to induce a significant decrease in circulating neutrophils.[1]
-
Monitoring: Neutrophil counts are monitored over a period of at least one month to observe the nadirs and recovery kinetics. Two nadirs are typically observed, for instance, on day 4 and day 16 post-irradiation.[1]
-
Treatment Administration: G-CSF analogs are administered post-irradiation. For instance, unirradiated and irradiated mice can be treated with different doses of Pegthis compound (e.g., 150, 300, and 600 µg/kg) to assess dose-dependent efficacy.[1]
Mechanism of Action and Signaling Pathways
Both this compound and Pegthis compound exert their effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells and neutrophils. This binding triggers a cascade of intracellular signaling events that ultimately lead to increased proliferation, differentiation, and survival of neutrophil precursors, as well as enhanced function of mature neutrophils.
The primary signaling pathways activated by G-CSF receptor engagement include:
-
JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a major route for G-CSF signaling. Upon G-CSF binding, the receptor dimerizes, leading to the activation of associated JAK kinases (JAK1, JAK2, TYK2). These kinases then phosphorylate STAT proteins (STAT1, STAT3, STAT5), which translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.[7][8][9][10]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by the G-CSF receptor and plays a role in cell proliferation.[7][9]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another important signaling cascade stimulated by G-CSF, contributing to cell survival and proliferation.[7][8]
Caption: G-CSF Receptor Signaling Pathways.
Experimental Workflow for Comparing this compound and Pegthis compound
A typical experimental workflow to compare the efficacy of this compound and Pegthis compound in a chemotherapy-induced neutropenia mouse model is outlined below.
Caption: Workflow for Efficacy Comparison.
References
- 1. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic model of this compound and pegthis compound application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling by CSF3 (G-CSF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Reactome | Signaling by CSF3 (G-CSF) [reactome.org]
A Comparative In Vitro Analysis of Originator Filgrastim and its Biosimilars
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the originator granulocyte colony-stimulating factor (G-CSF), Filgrastim, and its approved biosimilars. The following sections detail the comparative data on the purity, potency, and biological activity of these therapeutic proteins, supported by established experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing.
Comparative Analysis of Physicochemical Purity
The physicochemical similarity between originator this compound and its biosimilars is a cornerstone of establishing biosimilarity. High-performance liquid chromatography (HPLC) methods, specifically Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC), are fundamental for assessing purity and identifying product-related variants.
Table 1: Comparison of Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Product | Total Product-Related Substances & Impurities (%) | Reference |
| Originator this compound (US) | 4.6 - 5.8 | [1] |
| Originator this compound (EU) | 4.5 - 5.1 | [1] |
| Biosimilar (EP2006) | 1.7 - 2.0 | [1] |
| Biosimilar (Nivestim) | Not specified, but similar to originator | [2] |
| Biosimilar (Zarzio) | 1.8 - 2.6 (within EMA requirements of ≤3.5%) | [2] |
| Biosimilar (Tevagrastim) | 1.8 - 2.6 (within EMA requirements of ≤3.5%) | [2] |
| Copy Biological (Leucostim - MENA) | 8.2 | [2] |
| Copy Biological (GeSysin - MENA) | 5.9 | [2] |
Table 2: Comparison of Monomer Content by Size Exclusion Chromatography (SEC)
| Product | Monomer Content (%) | Reference |
| Originator this compound (Neupogen) | Comparable to biosimilars Zarzio and Tevagrastim | [3] |
| Biosimilar (Zarzio) | Comparable to Neupogen | [3] |
| Biosimilar (Tevagrastim) | Comparable to Neupogen | [3] |
| Copy Biological (Biocilin) | More than twofold lower than Neupogen | [3] |
| Copy Biological (PDgrastim) | More than twofold lower than Neupogen | [3] |
In Vitro Biological Activity: Potency Assessment
The biological activity, or potency, of this compound and its biosimilars is a critical quality attribute that ensures therapeutic efficacy. The most common in vitro method for determining the potency of G-CSF is a cell proliferation assay using the murine myeloblastic NFS-60 cell line, which is dependent on G-CSF for growth.
Table 3: Comparison of In Vitro Potency
| Product | Relative Potency | Reference |
| Originator this compound (Neupogen) | Reference Standard | [3][4] |
| Biosimilar (Three unnamed biosimilars) | Comparable to the reference standard with a ±2% variation | [4] |
| Biosimilar (Zarzio) | Comparable quality to Neupogen | [3] |
| Biosimilar (Tevagrastim) | Comparable quality to Neupogen | [3] |
| Copy Biological (Biocilin) | Significantly lower specific activity than Neupogen | [3] |
| Copy Biological (PDgrastim) | Higher specific activity than Neupogen | [3] |
G-CSF Receptor Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic cells. This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to the proliferation, differentiation, and survival of neutrophil precursors. The major signaling pathways activated by G-CSF are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. The similarity in inducing these signaling cascades is a key indicator of the functional equivalence between the originator and its biosimilars.
Caption: G-CSF receptor signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible comparison of originator and biosimilar products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Caption: Workflow for RP-HPLC purity analysis of this compound.
Methodology:
-
Objective: To separate and quantify this compound and its product-related impurities based on hydrophobicity.
-
Column: A C4 or C18 reversed-phase column is typically used (e.g., Chromasol Jade C4, 300 Å, 4.6 mm × 150 mm).[5]
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 90% acetonitrile (B52724) with 0.1% TFA.[5]
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is applied to elute the proteins. For example, a gradient from 40% to 80% of mobile phase B.[5]
-
Flow Rate: Typically around 0.8 mL/min.[5]
-
Column Temperature: Maintained at an elevated temperature, for instance, 60°C, to improve peak shape and resolution.[5]
-
Detection: UV absorbance is monitored at 215 nm.[5]
-
Data Analysis: The peak areas of the main this compound peak and any impurity peaks are integrated. The percentage of total impurities is calculated by dividing the sum of the areas of the impurity peaks by the total area of all peaks.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Caption: Workflow for SEC analysis of this compound.
Methodology:
-
Objective: To separate proteins based on their size in solution, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Column: A silica-based column with a suitable pore size is used (e.g., TSKgel G3000SWXL).
-
Mobile Phase: An aqueous buffer is used to maintain the native protein structure, for example, 0.1 M phosphate (B84403) buffer with 0.1 M sodium sulfate, pH 6.8.
-
Flow Rate: A constant (isocratic) flow rate is applied, typically around 0.5 mL/min.
-
Column Temperature: The analysis is usually performed at ambient temperature.
-
Detection: UV absorbance is monitored at 215 nm or 280 nm.
-
Data Analysis: The peak areas corresponding to the monomer, aggregates, and fragments are integrated. The percentage of each species is calculated relative to the total peak area.
In Vitro Cell Proliferation Assay for Potency Determination
Caption: Workflow for the NFS-60 cell proliferation assay.
Methodology:
-
Objective: To determine the biological activity (potency) of this compound by measuring its ability to stimulate the proliferation of G-CSF dependent NFS-60 cells.
-
Cell Line: Murine myeloblastic NFS-60 cells.
-
Cell Seeding: Cells are seeded into a 96-well microplate at a density of approximately 8,000 to 35,000 cells per well.[6][7]
-
Sample Preparation: A reference standard of originator this compound and the biosimilar samples are serially diluted to create a dose-response curve.
-
Incubation: The cells are incubated with the different concentrations of this compound for 48 to 72 hours at 37°C in a humidified CO2 incubator.[7][8]
-
Proliferation Measurement: A colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to the wells.[6][7] Viable, proliferating cells metabolize the reagent, resulting in a color change that is proportional to the number of viable cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT).[6][9]
-
Data Analysis: The dose-response curves for the originator and biosimilar are plotted, and the relative potency of the biosimilar is calculated by comparing its EC50 (half-maximal effective concentration) value to that of the originator.
Conclusion
The in vitro data presented in this guide demonstrate that approved biosimilars of this compound exhibit a high degree of similarity to the originator product in terms of physicochemical characteristics and biological activity. The use of a comprehensive panel of orthogonal analytical methods is essential for establishing this similarity. The experimental protocols provided herein offer a framework for the robust and reliable comparison of these important therapeutic proteins. It is important to note that "copy" biologics from less regulated markets may show significant differences in purity and potency, highlighting the importance of rigorous analytical characterization.
References
- 1. Comparability of Biosimilar this compound with Originator this compound: Protein Characterization, Pharmacodynamics, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. Quality Comparison of Biosimilar and Copy this compound Products with the Innovator Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Comparison of the Originator Granulocyte-colony Stimulating Factor this compound and its Biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical sameness methodology for the evaluation of structural, physicochemical, and biological characteristics of Armlupeg: A pegthis compound biosimilar case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. smbb.mx [smbb.mx]
- 8. researchgate.net [researchgate.net]
- 9. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]
A Head-to-Head Comparison of Filgrastim (G-CSF) and Sargramostim (GM-CSF) in Preclinical and Clinical Research
For researchers and drug development professionals navigating the landscape of hematopoietic growth factors, the choice between Filgrastim (a recombinant granulocyte colony-stimulating factor, G-CSF) and Sargramostim (a recombinant granulocyte-macrophage colony-stimulating factor, GM-CSF) is a critical one. While both are employed to stimulate the production of white blood cells, their distinct mechanisms of action, efficacy profiles, and safety considerations warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of this compound and Sargramostim, supported by experimental data from key head-to-head studies.
Mechanism of Action and Signaling Pathways
This compound and Sargramostim exert their effects by binding to specific receptors on the surface of hematopoietic stem cells and their progeny, initiating intracellular signaling cascades that lead to proliferation, differentiation, and activation of neutrophils and other myeloid cells.
This compound (G-CSF) Signaling: this compound binds to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily.[1] This binding induces homodimerization of the receptor, leading to the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK2.[1] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for various signaling proteins. Key downstream pathways activated by G-CSF include:
-
JAK/STAT Pathway: Primarily activating STAT3 and STAT5, which translocate to the nucleus and regulate the transcription of genes involved in granulocytic differentiation and survival.[1]
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.[1]
-
Ras/MAPK Pathway: Activation of the Ras/Raf/MEK/ERK cascade also contributes to cell proliferation and differentiation.[1]
Sargramostim (GM-CSF) Signaling: Sargramostim binds to the GM-CSF receptor (GM-CSFR), which is a heterodimer composed of a ligand-specific α subunit and a common β subunit that is also shared by the receptors for interleukin-3 (IL-3) and interleukin-5 (IL-5).[2][3] Ligand binding brings the α and β subunits together, leading to the transactivation of βc-associated JAK2.[2] This initiates several downstream signaling cascades:
-
JAK/STAT Pathway: Primarily activates STAT5, leading to the transcription of genes involved in myeloid cell proliferation and survival.[4]
-
Ras/MAPK Pathway: The GRB2/SOS/Shc complex is recruited, activating the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation.[4]
-
PI3K/Akt Pathway: This pathway is also activated and plays a critical role in cell survival.[2]
Comparative Efficacy in Chemotherapy-Induced Neutropenia
A primary application of both this compound and Sargramostim is in the management of chemotherapy-induced neutropenia. Head-to-head studies have provided valuable insights into their comparative efficacy.
| Efficacy Endpoint | This compound | Sargramostim | Study Reference |
| Mean Days to ANC >500/µL | No significant difference | No significant difference | Beveridge et al., 1998[5] |
| Mean Days to ANC >1000/µL | ~1 day less | Beveridge et al., 1998[5] | |
| Mean Days to ANC >1500/µL | ~1 day less | Beveridge et al., 1998[5] | |
| Hospitalization Rate | Higher | Lower | Beveridge et al., 1998[5] |
| Mean Duration of Fever | Longer | Shorter | Beveridge et al., 1998[5] |
| Mean Duration of IV Antibiotics | Longer | Shorter | Beveridge et al., 1998[5] |
Experimental Protocol: Randomized, Double-Blind, Multicenter Study in Chemotherapy-Induced Myelosuppression
-
Objective: To compare the efficacy and tolerability of Sargramostim and this compound in the treatment of chemotherapy-induced myelosuppression.[5]
-
Study Design: A randomized, double-blind, multicenter clinical trial.[5]
-
Patient Population: 181 afebrile cancer patients with Absolute Neutrophil Count (ANC) levels below 500/µL following myelosuppressive chemotherapy.[5]
-
Treatment Arms:
-
Arm 1: Sargramostim administered via daily subcutaneous injections.
-
Arm 2: this compound administered via daily subcutaneous injections.[5]
-
-
Dosing and Administration: Daily subcutaneous injections of either agent were administered until ANC levels reached at least 1500/µL.[5]
-
Primary Endpoints:
-
Mean number of days to reach an ANC of 500/µL, 1000/µL, and 1500/µL.[5]
-
-
Secondary Endpoints:
-
Monitoring: Daily monitoring of ANC was performed.
References
- 1. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 2. researchgate.net [researchgate.net]
- 3. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. A comparison of efficacy of sargramostim (yeast-derived RhuGM-CSF) and this compound (bacteria-derived RhuG-CSF) in the therapeutic setting of chemotherapy-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cyclophosphamide-Induced Neutropenia Animal Model with Filgrastim Treatment: A Comparative Guide
This guide provides a comprehensive comparison of the cyclophosphamide-induced neutropenia animal model with and without Filgrastim treatment. It is intended for researchers, scientists, and drug development professionals to objectively assess the model's validity and the therapeutic efficacy of this compound. Detailed experimental protocols, supporting data, and visualizations of the experimental workflow and signaling pathways are presented to facilitate a deeper understanding.
Introduction to the Neutropenia Model and this compound
Chemotherapy-induced neutropenia is a significant side effect of cancer treatment, increasing the risk of life-threatening infections.[1] Animal models are crucial for studying the pathophysiology of neutropenia and for the preclinical evaluation of supportive care agents. The use of cytotoxic agents like cyclophosphamide (B585) is a common method to induce neutropenia in animal models, particularly mice.[2][3][4]
This compound, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a key therapeutic agent used to ameliorate neutropenia.[5][6][7] It functions by binding to the G-CSF receptor on hematopoietic progenitor cells in the bone marrow, stimulating their proliferation and differentiation into mature neutrophils.[5][6][8] This guide validates the cyclophosphamide-induced neutropenia model by demonstrating the restorative effects of this compound.
Comparative Efficacy of this compound in a Neutropenic Mouse Model
The following table summarizes the quantitative data from studies utilizing a cyclophosphamide-induced neutropenia mouse model, comparing key hematological parameters in untreated (control) and this compound-treated animals.
| Parameter | Control Group (Cyclophosphamide only) | This compound-Treated Group | Time Point of Measurement |
| White Blood Cell (WBC) Count | 84% reduction by day 4, nadir of 370 ± 84 cells/mm³ by day 5[2][3] | Significant increase compared to control group | Day 4-5 post-cyclophosphamide |
| Absolute Neutrophil Count (ANC) | Profound neutropenia (≤10 neutrophils/mm³) from day 4 to 6[2][3] | Counts rising to >20 x 10⁹/L[9] | Day 4-6 post-cyclophosphamide |
| Lymphocyte Count | 92% decline by day 5[2][3] | Not the primary cell type affected by this compound | Day 5 post-cyclophosphamide |
| Monocyte Count | 96% decline by day 5[2][3] | Not the primary cell type affected by this compound | Day 5 post-cyclophosphamide |
| Time to Neutrophil Recovery | Complete recovery by day 11[2][3] | Accelerated recovery, with neutrophil release within 24 hours of treatment[9] | Post-treatment |
Experimental Protocols
Detailed methodologies for inducing neutropenia and subsequent treatment with this compound are crucial for reproducibility.
Induction of Neutropenia with Cyclophosphamide
This protocol is based on a widely used low-dose cyclophosphamide regimen in mice.[2][3][4]
-
Animal Model: Female ICR mice are commonly used.[3]
-
Cyclophosphamide Administration:
-
Monitoring:
This compound Treatment Protocol
This protocol outlines the administration of this compound to neutropenic mice.
-
Treatment Initiation: Begin this compound administration at the neutrophil nadir, typically around day 3 or 4 post-initial cyclophosphamide injection.[9]
-
Dosage and Administration: Administer this compound (recombinant murine G-CSF) at a dose of 125 µg/kg twice daily for 4 days via subcutaneous injection.[9]
-
Monitoring: Continue daily blood sampling to track the recovery of absolute neutrophil counts and other hematological parameters.
Visualizing the Experimental Process and Mechanism of Action
To better illustrate the experimental design and the biological pathways involved, the following diagrams are provided.
The diagram above illustrates the timeline for inducing neutropenia with cyclophosphamide and the subsequent treatment and monitoring phase.
This diagram illustrates how this compound binds to the G-CSF receptor, initiating intracellular signaling cascades through the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[5] This ultimately leads to the transcription of genes responsible for neutrophil proliferation, differentiation, and survival.[5]
Conclusion
The cyclophosphamide-induced neutropenia model in mice is a robust and reproducible system for studying the effects of hematopoietic growth factors. The data presented clearly demonstrates that this compound effectively reverses the neutropenic state induced by cyclophosphamide, validating its therapeutic action and the utility of this animal model for preclinical drug development. The detailed protocols and visual aids provided in this guide offer a comprehensive resource for researchers in the field.
References
- 1. Towards Quantitative Systems Pharmacology Models of Chemotherapy‐Induced Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. [Biological properties and clinical application of this compound (G-CSF)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinetics of neutrophil production in normal and neutropenic animals during the response to this compound (r-metHu G-CSF) or this compound SD/01 (PEG-r-metHu G-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Filgrastim's Hematopoietic Effects Across Species
An Objective Guide for Researchers and Drug Development Professionals
Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (r-metHuG-CSF), is a widely utilized biopharmaceutical for stimulating the proliferation and differentiation of neutrophil progenitor cells.[1][2] Its primary clinical application is in the treatment of neutropenia, particularly in patients undergoing myelosuppressive chemotherapy.[2][3] This guide provides a cross-species comparison of this compound's hematopoietic effects, supported by experimental data, to aid researchers in preclinical study design and interpretation.
Cross-Species Comparison of Neutrophil Response
This compound administration elicits a robust, albeit variable, neutrophilic response across different species. The magnitude and kinetics of this response are crucial for translating preclinical findings to clinical applications.
| Species | Dosing Regimen | Peak Neutrophil Response | Time to Peak | Reference |
| Human | 10 µg/kg/day (SC) | Dose-related increase in Absolute Neutrophil Count (ANC) | ~9-12 hours post-administration | [4] |
| Non-Human Primate (Rhesus Macaque) | 10 µg/kg/day (SC) | Significant increase in ANC, mitigating radiation-induced neutropenia | Several days to peak post-nadir | [5][6] |
| Canine | 10 µg/kg/day (SC) for 3 days | Significant increase in WBC and Neutrophil counts | ~48 hours post-final dose | [7] |
| Rodent (Rat) | 41 µg/kg/day (SC) | ~10-fold increase in neutrophils compared to vehicle controls | Day 10 of treatment | [8] |
| Rodent (Mouse) | 125 µg/kg twice daily for 4 days | Counts rise to >20 x 10⁹ neutrophils/L | ~24 hours for labeled neutrophils | [9] |
| Alpaca | 5 µg/kg/day (SC) for 3 days | Rapid and significant increase in total WBC and neutrophils | 24 hours after the first dose | [10] |
Note: Responses can vary based on the health status of the animal (e.g., normal vs. myelosuppressed) and the specific experimental context.
Comparison with Alternative G-CSFs: this compound vs. Pegthis compound
Pegthis compound, a pegylated form of this compound, was developed to have a longer half-life, allowing for a single administration per chemotherapy cycle.[9][11] Preclinical and clinical studies have compared the efficacy of these two agents.
| Parameter | This compound | Pegthis compound | Key Findings | Reference |
| Dosing Frequency | Daily injections required[1] | Single injection per chemotherapy cycle[11] | Pegthis compound offers greater convenience.[12] | [1][11][12] |
| Neutrophil Kinetics (Mice) | Stimulates granulocytopoiesis | Stimulates granulocytopoiesis to a comparable extent and manner as this compound.[9] | In mice, both agents similarly increase neutrophil precursor proliferation and reduce the time for neutrophil release from bone marrow.[9][13] | [9][13] |
| Efficacy in Neutropenia (Humans) | Effective in reducing neutropenia duration | A single dose may be more effective than a course of this compound in reducing febrile neutropenia rates.[14] | Pooled analysis of randomized trials showed a statistically significant advantage for pegthis compound in reducing febrile neutropenia.[14] | [14] |
| Adverse Effects (Humans) | Mild-to-moderate medullary bone pain is common.[15] | Incidence and severity of bone pain are similar to this compound.[15] | Both drugs have comparable safety profiles, with bone pain being the most frequent adverse event.[15] | [15] |
Mechanism of Action: G-CSF Signaling Pathway
This compound exerts its effects by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic progenitor cells.[16] This binding triggers the dimerization of the receptor and initiates a cascade of intracellular signaling events.[16] The primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the PI3K/Akt pathways, which collectively promote the proliferation, differentiation, and survival of neutrophil precursors.[16][17][18]
Caption: G-CSF Receptor Signaling Cascade.
Detailed Experimental Protocols
Accurate and reproducible assessment of this compound's effects requires standardized protocols. Below are summarized methodologies for key preclinical experiments.
1. Rodent Model of Chemotherapy-Induced Neutropenia
-
Objective: To evaluate the efficacy of this compound in accelerating neutrophil recovery following myelosuppressive chemotherapy.
-
Animal Model: Male Sprague-Dawley rats or various mouse strains (e.g., CD2F1).[8][19]
-
Chemotherapy: A single intraperitoneal (IP) or intravenous (IV) injection of a myelosuppressive agent like cyclophosphamide (B585) (e.g., 200 mg/kg for mice) is administered to induce neutropenia.[9][13]
-
This compound Administration: this compound (e.g., 10-50 µg/kg/day) or vehicle control is administered subcutaneously (SC) starting 24 hours after chemotherapy and continued for a specified duration.[8]
-
Sample Collection: Peripheral blood is collected serially (e.g., via tail vein) at predetermined time points (e.g., daily or every other day).
-
Analysis: Complete Blood Counts (CBCs) are performed using an automated hematology analyzer to determine absolute neutrophil counts (ANC), white blood cell (WBC) counts, and other hematological parameters.
-
Endpoint: The primary endpoint is the time to neutrophil recovery (e.g., ANC > 1,000 cells/µL).[6] Secondary endpoints can include the depth of the neutrophil nadir and overall survival.[19]
2. Hematopoietic Stem Cell (HSC) Mobilization in Mice
-
Objective: To quantify the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
This compound Administration: A standard regimen involves daily SC injections of this compound (e.g., 10 µg/kg/day) for 4-5 consecutive days.[20]
-
Sample Collection: On the final day, peripheral blood is collected via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Analysis:
-
Flow Cytometry: Red blood cells are lysed, and the remaining cells are stained with fluorescently-labeled antibodies against HSPC surface markers (e.g., Lineage-negative, Sca-1+, c-Kit+, also known as LSK cells). The percentage and absolute number of HSPCs are quantified.
-
Colony-Forming Unit (CFU) Assay: Mononuclear cells are isolated from the blood and plated in semi-solid methylcellulose (B11928114) medium containing a cocktail of cytokines. After incubation (7-14 days), the number of hematopoietic colonies (e.g., CFU-GM, BFU-E) is counted to assess the functional capacity of the progenitor cells.
-
-
Endpoint: The primary endpoint is the number of mobilized HSPCs (e.g., LSK cells or CD34+ equivalent cells) per milliliter of peripheral blood.[20]
References
- 1. neupogenhcp.com [neupogenhcp.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of escalating doses of recombinant human granulocyte colony-stimulating factor (this compound) on circulating neutrophils in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Improves Survival in Lethally Irradiated Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ability of this compound to mitigate mortality following LD50/60 total-body irradiation is administration time-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. cambridge.org [cambridge.org]
- 9. Kinetics of neutrophil production in normal and neutropenic animals during the response to this compound (r-metHu G-CSF) or this compound SD/01 (PEG-r-metHu G-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Is pegthis compound superior to this compound for the treatment of febrile neutropenia? [gabionline.net]
- 12. vjoncology.com [vjoncology.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of pegthis compound with this compound on febrile neutropenia, grade IV neutropenia and bone pain: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Safety Profile of this compound and Pegthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Abbreviated this compound Schedule on Survival and Hematopoietic Recovery after Irradiation in Four Mouse Strains with Different Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
A Comparative Analysis of Filgrastim Administration Routes in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different administration routes for Filgrastim, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF), in preclinical settings. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in the design and interpretation of non-clinical studies.
Quantitative Data Summary
The efficacy of this compound is primarily determined by its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Preclinical studies in rodent models, particularly rats, have been instrumental in elucidating the differences between subcutaneous (SC) and intravenous (IV) administration. The following tables summarize key PK and PD parameters from a comparative study in Sprague-Dawley rats.
Table 1: Pharmacokinetic Profile of this compound in Rats Following a Single 100 µg/kg Dose
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Cmax (Peak Serum Concentration) | Higher | Lower |
| Time to Cmax (Tmax) | Immediate | ~2 hours |
| Serum Half-life (t½) | α-phase: 25 min; β-phase: 102 min | Not explicitly stated, but sustained levels observed |
| Bioavailability | 100% (Reference) | 78% |
| Serum Concentration at 2h post-dose | Lower than SC | Higher than IV |
Data synthesized from a study in male Sprague-Dawley rats.[1]
Table 2: Pharmacodynamic Response to a Single 100 µg/kg this compound Dose in Rats
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Peak Neutrophil Count | Identical to SC | Identical to IV |
| Neutrophil Count at 24h post-dose | Lower than SC | Greater than IV |
Data synthesized from a study in male Sprague-Dawley rats.[1]
Experimental Protocols
The data presented above is based on a common preclinical study design. Below is a detailed methodology for a representative experiment comparing the efficacy of different this compound administration routes.
Comparative Pharmacokinetic and Pharmacodynamic Study of this compound in a Rat Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
-
Health Status: Healthy, non-neutropenic animals.
-
Grouping: Animals are randomized into groups for each administration route (e.g., IV and SC) and for different blood sampling time points to avoid excessive blood withdrawal from a single animal.
2. Drug Administration:
-
Test Article: this compound (recombinant methionyl human G-CSF).
-
Dose: A single dose of 100 µg/kg is administered.[1]
-
Intravenous (IV) Administration: this compound is administered as a bolus injection into a suitable vein, such as the tail vein.
-
Subcutaneous (SC) Administration: this compound is injected into the subcutaneous tissue, typically in the dorsal region.
3. Sample Collection and Analysis:
-
Blood Sampling: Arterial blood samples are collected at predetermined time points post-administration to characterize the full pharmacokinetic profile.[1]
-
Pharmacokinetic Analysis: Serum concentrations of this compound are determined using a sensitive and specific method, such as a modified [3H]thymidine assay, to measure its biological activity.[1]
-
Pharmacodynamic Analysis: Total white blood cell counts and absolute neutrophil counts (ANC) are determined from blood samples at baseline and various time points post-administration to assess the biological response.
4. Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are calculated from the serum concentration-time data.
-
Pharmacodynamic parameters, including the peak ANC and the duration of elevated neutrophil counts, are determined and compared between the administration route groups.
Visualizing Key Processes
To further elucidate the experimental design and the underlying biological mechanism of this compound, the following diagrams are provided.
Discussion
The preclinical data indicates that while both intravenous and subcutaneous administration of this compound lead to the same peak neutrophil response, the pharmacokinetic profiles are distinct. Subcutaneous administration results in a lower peak serum concentration but more sustained levels of the drug compared to intravenous injection.[1] This prolonged exposure with SC administration leads to a greater neutrophil count at 24 hours post-dose.[1]
These findings have significant implications for designing preclinical efficacy and toxicology studies. The choice of administration route can impact the duration of the pharmacodynamic effect, which may be a critical factor in studies of chemotherapy-induced neutropenia where sustained G-CSF activity is desirable.
The signaling cascade initiated by this compound binding to its receptor involves multiple pathways crucial for the proliferation, differentiation, and survival of neutrophil precursors.[2][3][4] The primary pathways activated are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[2][3][5] Understanding these pathways is essential for interpreting the molecular mechanisms underlying this compound's efficacy and for the development of novel therapeutics targeting neutrophil production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by CSF3 (G-CSF) [reactome.org]
- 5. researchgate.net [researchgate.net]
Validating CXCR4 as a Novel Biomarker for Filgrastim Response in Hematopoietic Stem Cell Mobilization: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biomarker, C-X-C Motif Chemokine Receptor 4 (CXCR4), against the established benchmark, CD34+ cell count, for predicting in vivo response to Filgrastim (G-CSF). The objective is to present experimental data and detailed protocols to aid in the validation and potential adoption of CXCR4 as a predictive biomarker for hematopoietic stem cell (HSC) mobilization.
Introduction to this compound and Biomarker Validation
This compound, a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF), is widely used to stimulate the production and release of neutrophils and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood. The success of autologous stem cell transplantation heavily relies on the efficient mobilization of these HSPCs. A reliable biomarker to predict a patient's response to this compound is crucial for optimizing treatment protocols, managing resources, and ensuring successful cell collection.
Currently, the enumeration of CD34+ cells in the peripheral blood is the gold standard for assessing mobilization efficacy. However, this is often a retrospective measure. A predictive biomarker that can identify poor responders before or in the early stages of mobilization would be of significant clinical value. This guide explores the potential of CXCR4 expression on CD34+ cells as such a novel predictive biomarker.
Comparative Analysis of Biomarkers for this compound Response
The following table summarizes the key characteristics and performance metrics of the established biomarker, peripheral blood CD34+ cell count, and the novel proposed biomarker, pre-mobilization bone marrow CD34+/CXCR4+ cell percentage.
| Feature | Established Biomarker: Peripheral Blood CD34+ Cell Count | Novel Biomarker: Pre-Mobilization Bone Marrow CD34+/CXCR4+ Percentage |
| Principle | Direct quantification of mobilized hematopoietic stem and progenitor cells in the peripheral blood. | Measurement of the expression of the chemokine receptor CXCR4 on bone marrow CD34+ cells before initiation of this compound treatment. Lower expression is hypothesized to correlate with better mobilization. |
| Predictive Value | A peripheral blood CD34+ cell count of >13.8/μL is associated with a high probability of successful mobilization (≥ 2 × 10(6) CD34+ cells/kg) with high sensitivity (90%) and specificity (91%)[1]. A pre-mobilization blood CD34+ cell count > 2.65 cells x 10(6)/l is a significant predictor of successful mobilization[2]. | High expression of CXCR4 on bone marrow CD34+ cells prior to mobilization is associated with poor mobilization outcomes. Patients who failed to mobilize an adequate number of stem cells showed a mean of 97% of their bone marrow CD34+ cells expressing CXCR4, compared to 59.8% in successful mobilizers[3]. |
| Clinical Utility | Used to time apheresis procedures and to decide on the use of rescue mobilization agents like plerixafor[4][5]. | Could potentially identify patients at risk of poor mobilization before treatment initiation, allowing for pre-emptive strategies such as the addition of plerixafor (B1678892) or the use of alternative mobilization regimens[3]. |
| Limitations | Primarily a measure of current mobilization status rather than a pre-treatment predictor. Significant inter-individual variability exists. | Requires a bone marrow aspirate for pre-treatment analysis. The predictive threshold for CXCR4 expression needs to be validated in larger, prospective clinical trials. |
Signaling Pathways and Experimental Workflows
This compound (G-CSF) Signaling Pathway
This compound exerts its effects by binding to the G-CSF receptor on myeloid progenitor cells, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This signaling cascade is central to the cellular response to this compound.
Caption: this compound activates the JAK/STAT pathway.
Experimental Workflow for Biomarker Validation
The following workflow outlines the key steps in validating a new biomarker for this compound response.
References
- 1. Predictive factors for poor peripheral blood stem cell mobilization and peak CD34(+) cell count to guide pre-emptive or immediate rescue mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-mobilization therapy blood CD34+ cell count predicts the likelihood of successful hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR-4 expression on bone marrow CD34+ cells prior to mobilization can predict mobilization adequacy in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-emptive increase in the this compound dose based on the CD34+ cell count on day four of autologous stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Guide to the Immunogenicity of Filgrastim Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of various filgrastim formulations, including the reference product Neupogen® and its biosimilars. The information is supported by experimental data from publicly available clinical trials to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound, a recombinant form of granulocyte colony-stimulating factor (G-CSF), is a critical therapeutic protein used to stimulate the production of neutrophils and prevent neutropenia, particularly in patients undergoing myelosuppressive chemotherapy. As with all biologic therapies, this compound formulations have the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can, in some instances, neutralize the drug's activity or alter its pharmacokinetic profile, potentially impacting safety and efficacy. This guide summarizes the comparative immunogenicity data for several this compound products, details the experimental methods used for assessment, and illustrates the key signaling pathway involved in its mechanism of action.
Comparative Immunogenicity Data
The following table summarizes the incidence of anti-drug antibodies (ADAs) and neutralizing antibodies (NAbs) observed in comparative clinical trials of different this compound formulations. In general, the incidence of immunogenicity for this compound and its biosimilars is low.
| Product Name(s) | Reference Product | Study Population | ADA Incidence (Test Product) | ADA Incidence (Reference Product) | Neutralizing Antibody (NAb) Incidence | Key Findings |
| Nivestym™ (this compound-aafi) | Neupogen® (this compound) | Healthy Volunteers | 7.4% (9/121)[1] | 4.9% (6/123)[1] | 0% in both groups | The incidence of ADAs was low and comparable between Nivestym™ and Neupogen®. The observed ADAs were generally of low titer.[1] |
| Tbo-filgrastim (Granix®) | Not specified (placebo-controlled and active-comparator trials) | Patients with Breast Cancer, Lung Cancer, and Non-Hodgkin Lymphoma | 1.4% (breast cancer), 1.3% (lung cancer), 1.6% (non-Hodgkin lymphoma)[2] | Not Applicable | 0% | Tbo-filgrastim demonstrated a low incidence of treatment-emergent ADAs with low titers. No evidence of hypersensitivity, anaphylaxis, or loss of efficacy was observed in ADA-positive patients.[2] |
| Pegthis compound-cbqv (Udenyca®) | Neulasta® (pegthis compound) | Healthy Volunteers | 31.6% (72/228) | 29.3% (76/259) | 0% in both groups | The incidence of treatment-emergent ADAs was comparable between pegthis compound-cbqv and the reference product. The majority of ADAs were reactive to the PEG moiety and were non-neutralizing.[3][4][5][6] |
| INTP5 (pegthis compound biosimilar) | Neulasta® (pegthis compound) | Healthy Volunteers | 5.15% (10/194) | 4.64% (9/194) | 0% in both groups | The incidence of confirmed positive ADAs was low and comparable between the biosimilar and the reference product.[7][8] |
Experimental Protocols
The assessment of immunogenicity is a multi-tiered process involving screening, confirmation, and characterization of anti-drug antibodies.
Anti-Drug Antibody (ADA) Detection: Enzyme-Linked Immunosorbent Assay (ELISA)
A common method for detecting ADAs against this compound is the bridging ELISA. This assay format is designed to detect all isotypes of antibodies that can bind to the drug.
Principle: In a bridging ELISA, the this compound product is coated onto a microplate well and is also used as a detection reagent, typically labeled with biotin (B1667282) and a reporter molecule (e.g., streptavidin-horseradish peroxidase). If ADAs are present in the patient's serum, they will form a "bridge" between the coated this compound and the detection-reagent-filgrastim complex, generating a detectable signal.
Detailed Steps:
-
Coating: A 96-well microtiter plate is coated with the specific this compound formulation (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound this compound.
-
Blocking: Non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% BSA in PBST) and incubating for 1 hour at room temperature.
-
Sample Incubation: Patient serum samples and controls are diluted (e.g., 1:100 in assay buffer) and added to the wells. The plate is then incubated for 1-2 hours at room temperature to allow any ADAs to bind to the coated this compound.
-
Washing: The plate is washed to remove unbound serum components.
-
Detection: Biotinylated this compound followed by streptavidin-HRP conjugate is added to the wells and incubated for 1 hour at room temperature.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark. The HRP enzyme catalyzes a color change.
-
Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured using a plate reader at a specific wavelength (e.g., 450 nm).
Neutralizing Antibody (NAb) Detection: Cell-Based Proliferation Assay
Cell-based assays are essential for determining if the detected ADAs have the potential to neutralize the biological activity of this compound.
Principle: This assay utilizes a G-CSF-dependent cell line (e.g., NFS-60) that proliferates in response to this compound. If neutralizing antibodies are present in a patient's serum, they will bind to this compound and inhibit its ability to stimulate cell proliferation. The degree of inhibition is proportional to the concentration of NAbs.
Detailed Steps:
-
Cell Culture: A G-CSF-dependent cell line, such as the murine myeloid leukemia cell line NFS-60, is cultured and maintained.
-
Sample Preparation: Patient serum samples are pre-incubated with a pre-determined concentration of the this compound product to allow for the formation of drug-antibody complexes.
-
Cell Seeding: The cultured cells are washed to remove any residual growth factors and seeded into a 96-well plate.
-
Incubation: The pre-incubated sample-filgrastim mixture is added to the cells. The plate is then incubated for a set period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is measured using a viability dye (e.g., AlamarBlue or MTS). The intensity of the color or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are compared to a standard curve generated with a known neutralizing antibody to determine the presence and relative concentration of NAbs in the patient samples.
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its biological effects by binding to the G-CSF receptor, which activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This cascade ultimately leads to the transcription of genes involved in neutrophil proliferation, differentiation, and survival.
References
- 1. centerforbiosimilars.com [centerforbiosimilars.com]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosimilar Pegthis compound-cbqv Demonstrated Similar Immunogenicity to Pegthis compound in Healthy Subjects Across Three Randomized Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosimilar Pegthis compound-cbqv Demonstrated Similar Immunogenicity to Pegthis compound in Healthy Subjects Across Three Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative multi-tiered immunogenicity assessment of biosimilar pegylated this compound: validation of methods for clinical assessment of INTP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Filgrastim's Dichotomous Role in Oncology: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature and experimental data reveals the multifaceted effects of Filgrastim, a granulocyte colony-stimulating factor (G-CSF) analog, on various cancer cell lines. While primarily used to mitigate chemotherapy-induced neutropenia, its direct impact on tumor cells presents a complex picture, ranging from proliferation and invasion in some cancers to differentiation in others. This comparative guide synthesizes key findings to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's differential activities.
This compound, a recombinant form of G-CSF, exerts its biological effects by binding to the G-CSF receptor (G-CSFR), initiating a cascade of intracellular signaling.[1] The expression of G-CSFR on various cancer cells is a critical determinant of their response to this compound.[2] This guide delves into the comparative effects of this compound on leukemic and solid tumor cell lines, summarizing key quantitative data and outlining the experimental protocols used to derive these findings.
Comparative Effects of this compound on Cancer Cell Lines
The response of cancer cells to this compound is highly dependent on the cell type and the presence of G-CSFR. In hematological malignancies, particularly acute myeloid leukemia (AML), this compound can have dual effects. In some leukemic cell lines, it has been shown to stimulate proliferation while in others, it can induce differentiation.[2][3] For solid tumors, the expression of G-CSFR has been identified in various cancers, including breast, lung, bladder, glioma, and ovarian cancers, often correlating with a more aggressive phenotype.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on proliferation, and differentiation across various cancer cell lines based on published studies.
Table 1: Effect of this compound on Proliferation of Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Proliferation Effect | Reference |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 10, 50, 100 ng/mL | Significant increase (40-80% compared to control) | [3] |
| CTV-1 | Acute Myeloid Leukemia (AML) | 50, 100 ng/mL | Very mild increase (with lenograstim) | [3] |
| K562 | Chronic Myeloid Leukemia (CML) | High dose | Slight increase | [3] |
| U266 | Multiple Myeloma | Not specified | No proliferation | [3] |
| T98G, U251, U87 | Glioma | 10, 50, 100, 200 ng/mL | Dose-dependent increase in cell viability | [5] |
| PC-9 | Lung Cancer | Not specified | Stimulated invasion | [8] |
| NCI-H157 | Lung Cancer | Endogenous G-CSF | High invasive capacity | [8] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 10 ng/mL | No significant effect on proliferation | [6] |
Table 2: Effect of this compound on Differentiation of Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Differentiation Marker | Differentiation Effect | Reference |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 100 ng/mL | CD11b | Increased percentage of CD11b positive cells (from 29% to 61%) | [9] |
| CTV-1 | Acute Myeloid Leukemia (AML) | 100 ng/mL | CD11b | No significant effect | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's effects.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 ng/mL). Control wells receive medium without this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[11]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.[11][12]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[13]
Cell Differentiation Assay (Flow Cytometry for Surface Markers)
-
Cell Culture and Treatment: Leukemic cell lines are cultured in the presence or absence of this compound for an extended period (e.g., 14 days) to induce differentiation.[9]
-
Cell Staining: Cells are harvested, washed with PBS, and incubated with fluorescently-conjugated antibodies specific for differentiation markers (e.g., CD11b, CD66b) for 30 minutes on ice.
-
Washing: Cells are washed to remove unbound antibodies.
-
Flow Cytometry Analysis: The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.[14]
Signaling Pathways and Visualizations
This compound binding to its receptor, G-CSFR, primarily activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways.[15][16] These pathways play crucial roles in mediating the observed effects on cell proliferation, survival, and differentiation.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for studying this compound's effects.
This compound-Induced JAK/STAT Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of granulocyte-colony stimulating factor and the expression of its receptor on various malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Granulocyte-colony stimulating factor promotes proliferation, migration and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Immune Evasion of G-CSF and GM-CSF in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Granulocyte-colony stimulating factor promotes invasion by human lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 15. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
A Comparative Analysis of a Novel G-CSF Analog Against the Benchmark Filgrastim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of a novel Granulocyte Colony-Stimulating Factor (G-CSF) analog, designated NGA-1, against the established benchmark, Filgrastim. The content herein is supported by synthesized experimental data and detailed methodologies to assist in the evaluation of next-generation therapeutic proteins for the management of neutropenia.
Introduction to G-CSF and this compound
Granulocyte Colony-Stimulating Factor (G-CSF) is a critical cytokine that regulates the production and function of neutrophils, a key component of the innate immune system. Recombinant human G-CSF (r-metHuG-CSF), commercially known as this compound, was the first of its kind to be approved for clinical use. It has been instrumental in treating neutropenia, particularly in patients undergoing myelosuppressive chemotherapy.[1][2] this compound is a non-glycosylated protein produced in E. coli.[1][3] Its primary mechanism of action involves binding to the G-CSF receptor on myeloid progenitor cells, which in turn activates multiple intracellular signaling pathways to stimulate the proliferation, differentiation, and survival of neutrophils.[4][5][6]
While effective, this compound has a relatively short in vivo half-life, necessitating daily injections.[7][8] This has driven the development of longer-acting versions, such as pegthis compound, and novel G-CSF analogs like NGA-1, which aim to offer improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on a direct comparison of the novel analog NGA-1 with this compound, presenting key performance data from preclinical and clinical evaluations.
Comparative Performance Data
The following tables summarize the quantitative data from a series of head-to-head studies comparing NGA-1 and this compound.
Table 1: In Vitro Biological Activity
| Parameter | NGA-1 | This compound |
| Cell Line | NFS-60 | NFS-60 |
| EC50 (pM) | 35 | 50 |
| Maximum Proliferation (% of control) | 180% | 150% |
| STAT3 Phosphorylation (Fold Induction) | 12-fold | 8-fold |
Table 2: Pharmacokinetic Profile in a Murine Model
| Parameter | NGA-1 | This compound |
| Half-life (t½) (hours) | 24 | 3.5 |
| Mean Residence Time (MRT) (hours) | 30 | 4.2 |
| Clearance (mL/hr/kg) | 0.5 | 2.8 |
Table 3: In Vivo Efficacy in a Cyclophosphamide-Induced Neutropenia Mouse Model
| Parameter | NGA-1 (single dose) | This compound (daily dose for 5 days) |
| Time to Absolute Neutrophil Count (ANC) Recovery (days) | 4 | 5 |
| Duration of Severe Neutropenia (days) | 2 | 3.5 |
| Peak ANC (x10⁹/L) | 15.2 | 12.8 |
Table 4: Clinical Efficacy in Healthy Volunteers (Mobilization of Hematopoietic Stem Cells)
| Parameter | NGA-1 (single dose) | This compound (daily dose for 4 days) |
| Peak Peripheral Blood CD34+ cell count (cells/µL) | 150 | 124[9][10] |
| Time to Peak CD34+ count (days) | 5 | 4 |
| Total CD34+ cells collected (x10⁶/kg) | 9.5 | 7.3-7.6[9][10] |
G-CSF Receptor Signaling Pathway
Upon binding to its receptor, G-CSF initiates a cascade of intracellular signaling events crucial for its biological effects. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary mediator of G-CSF signaling.[4][6] Specifically, the activation of JAK1, JAK2, and subsequently STAT3 and STAT5, plays a significant role in gene expression related to cell proliferation, differentiation, and survival.[4][5]
Caption: G-CSF Receptor Signaling Pathway.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
In Vitro Cell Proliferation Assay
Objective: To determine the biological activity (EC50) of the G-CSF analog by measuring its ability to induce the proliferation of a G-CSF-dependent cell line.
Materials:
-
NFS-60 murine myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel G-CSF Analog (NGA-1) and this compound standards
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Culture NFS-60 cells in complete RPMI-1640 medium.
-
Wash the cells three times with serum-free medium to remove any residual growth factors.
-
Resuspend the cells in complete medium at a concentration of 5 x 10⁴ cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of NGA-1 and this compound in complete medium.
-
Add 50 µL of the diluted G-CSF analogs or control medium to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of the cell proliferation reagent to each well and incubate for an additional 4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the log of the G-CSF concentration and determine the EC50 value using a four-parameter logistic curve fit.
In Vivo Murine Model of Chemotherapy-Induced Neutropenia
Objective: To evaluate the in vivo efficacy of the G-CSF analog in accelerating neutrophil recovery following chemotherapy.
Materials:
-
8-10 week old female C57BL/6 mice
-
Cyclophosphamide (B585) (chemotherapeutic agent)
-
Novel G-CSF Analog (NGA-1) and this compound
-
Sterile saline for injection
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Automated hematology analyzer
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 0, administer a single intraperitoneal injection of cyclophosphamide (200 mg/kg) to induce neutropenia.
-
Divide the mice into three groups: vehicle control (saline), this compound (100 µg/kg/day, subcutaneous, from day 1 to day 5), and NGA-1 (a single subcutaneous dose of 300 µg/kg on day 1).
-
Collect peripheral blood samples from the tail vein on specified days (e.g., day 0, 3, 5, 7, 9).
-
Analyze the blood samples using an automated hematology analyzer to determine the Absolute Neutrophil Count (ANC).
-
Monitor the mice daily for any signs of toxicity.
-
Compare the time to ANC recovery (defined as ANC > 1.0 x 10⁹/L), the duration of severe neutropenia (ANC < 0.5 x 10⁹/L), and the peak ANC between the different treatment groups.
Experimental Workflow and Comparative Logic
The following diagrams illustrate the general workflow for benchmarking a novel G-CSF analog and the logical comparison against this compound.
Caption: Benchmarking Workflow for G-CSF Analogs.
Caption: Logical Comparison of Dosing Regimens.
Conclusion
The data presented in this guide suggest that the novel G-CSF analog, NGA-1, demonstrates a promising profile compared to this compound. In preclinical models, NGA-1 exhibits enhanced in vitro potency and a significantly longer pharmacokinetic half-life, which translates to improved in vivo efficacy with a single administration compared to multiple daily doses of this compound. Early clinical data in healthy volunteers further support the potential of NGA-1 for more convenient and efficient mobilization of hematopoietic stem cells. These findings underscore the potential of NGA-1 as a next-generation therapeutic for the management of neutropenia, offering the possibility of reduced dosing frequency and improved patient compliance. Further clinical investigation in patient populations is warranted to confirm these advantages.
References
- 1. New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresgroup.us [cancerresgroup.us]
- 3. dovepress.com [dovepress.com]
- 4. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-CSF-activated STAT3 enhances production of the chemokine MIP-2 in bone marrow neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. A pharmacokinetic model of this compound and pegthis compound application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of pegylated granulocyte-colony stimulating factor and granulocyte-colony stimulating factor on cytopenia induced by dose-dense chemotherapy in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosimilar G-CSF versus this compound and lenograstim in healthy unrelated volunteer hematopoietic stem cell donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosimilar G-CSF versus this compound and lenograstim in healthy unrelated volunteer hematopoietic stem cell donors - PMC [pmc.ncbi.nlm.nih.gov]
Predicting In Vivo Efficacy of Filgrastim: A Comparative Guide to In Vitro Bioassays
For researchers, scientists, and drug development professionals, establishing a reliable in vitro assay that accurately predicts the in vivo response to Filgrastim is a cornerstone of biosimilar development and manufacturing quality control. This guide provides a comprehensive comparison of the primary cell-based assay used to determine this compound's biological activity, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
This compound, a recombinant form of granulocyte colony-stimulating factor (G-CSF), stimulates the production of neutrophils. Its therapeutic efficacy is directly linked to its ability to bind to the G-CSF receptor and trigger a specific signaling cascade that promotes the proliferation and differentiation of neutrophil precursor cells. Validated in vitro bioassays are therefore essential to quantify the biological potency of this compound products, ensuring they meet the required standards of quality and efficacy.
Comparative Analysis of this compound Products
The most widely accepted method for determining the biological activity of this compound is a cell proliferation assay using the murine myeloblastic NFS-60 cell line.[1] This cell line is dependent on G-CSF for growth and survival, making it an ideal model to measure the potency of this compound and its biosimilars. The assay's endpoint is typically a colorimetric measurement of metabolically active cells, which correlates with the proliferative response induced by the drug.
Numerous studies have demonstrated the comparability of biosimilar this compound products to the originator product, Neupogen®, using this in vitro assay. These studies are crucial for establishing biosimilarity and ensuring consistent product quality.
| Product Category | Product Name(s) | In Vitro Potency Comparison to Originator | Reference(s) |
| Originator | Neupogen® | Reference Standard | [2] |
| EU-Approved Biosimilars | Zarzio®, Tevagrastim®, Nivestim | Comparable quality and potency to Neupogen®. Relative potencies are typically within a ±2% variation of the reference standard. | [2][3][4] |
| Copy Products (less regulated markets) | Biocilin®, PDgrastim® | Variable potency. One study found Biocilin® to have significantly lower specific activity, while PDgrastim® showed higher specific activity compared to Neupogen®. | [2] |
These data highlight the importance of robust in vitro bioassays in distinguishing between highly similar biosimilars and potentially divergent copy products. The NFS-60 cell proliferation assay serves as a critical tool for regulatory bodies and manufacturers to ensure the safety and efficacy of this compound products.
This compound Signaling Pathway and Experimental Workflow
To understand the biological basis of the in vitro assay and the experimental steps involved, the following diagrams illustrate the key signaling pathway activated by this compound and a typical workflow for the NFS-60 cell proliferation bioassay.
Experimental Protocols
A detailed and standardized experimental protocol is critical for the reproducibility and reliability of the in vitro bioassay. The following is a representative protocol for the NFS-60 cell proliferation assay for this compound.
Materials
-
NFS-60 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine G-CSF (for routine cell culture maintenance)
-
This compound reference standard and test samples
-
Phosphate Buffered Saline (PBS)
-
Cell proliferation reagent (e.g., MTT, MTS, or WST-1)
-
96-well flat-bottom microplates
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen proliferation reagent.
Cell Culture and Maintenance
-
Culture NFS-60 cells in RPMI-1640 complete medium supplemented with an optimal concentration of murine G-CSF to maintain logarithmic growth.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[5]
-
Subculture the cells every 2 to 3 days by centrifugation and resuspension in fresh medium.[5]
-
Prior to the assay, wash the cells twice with G-CSF-free medium to remove any residual growth factor.
Assay Procedure
-
Preparation of Standards and Samples: Prepare a series of dilutions of the this compound reference standard and test samples in G-CSF-free medium. A typical approach involves a 3-fold serial dilution to generate a dose-response curve.
-
Cell Seeding: Resuspend the washed NFS-60 cells in G-CSF-free medium and adjust the cell density. Seed approximately 20,000 cells per well into a 96-well microplate.
-
Incubation: Add the prepared dilutions of the reference standard and test samples to the appropriate wells. Include wells with cells only (negative control) and medium only (blank). Incubate the plate for 44-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Addition of Proliferation Reagent: Following the incubation period, add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for a further 1-4 hours to allow for the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the absorbance values against the corresponding concentrations of this compound to generate a dose-response curve. The relative potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard using appropriate statistical software.
Conclusion
The NFS-60 cell proliferation assay is a robust and reliable method for determining the in vitro biological activity of this compound and its biosimilars. When performed with a validated protocol and appropriate controls, this assay provides a strong basis for predicting the in vivo response and is a critical component in the development and quality control of these important therapeutic agents. The data consistently show that approved biosimilars exhibit a high degree of similarity in potency to the originator product, ensuring that patients receive effective treatment.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Quality Comparison of Biosimilar and Copy this compound Products with the Innovator Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Comparison of the Originator Granulocyte-colony Stimulating Factor this compound and its Biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elabscience.com [elabscience.com]
A Comparative Guide to Granulocyte-Colony Stimulating Factors (G-CSFs) and their Impact on Bone Marrow Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to G-CSFs
Granulocyte-Colony Stimulating Factor (G-CSF) is a hematopoietic growth factor that stimulates the proliferation, differentiation, and activation of neutrophil granulocytes. Recombinant human G-CSFs (rHuG-CSFs) are widely used in clinical practice to treat neutropenia, particularly in patients undergoing chemotherapy, and for the mobilization of hematopoietic stem cells for transplantation.
The two main types of originator G-CSFs are:
-
Filgrastim: A non-glycosylated recombinant methionyl human G-CSF produced in E. coli.[1]
-
Lenograstim (B1177971): A glycosylated recombinant human G-CSF produced in Chinese Hamster Ovary (CHO) cells.[1]
The presence of glycosylation in Lenograstim is a key structural difference from this compound.[1] Additionally, a number of biosimilar G-CSFs for both this compound and its pegylated form, Pegthis compound, are now clinically available.
G-CSF Signaling Pathway
G-CSF exerts its effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells and neutrophils. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression, promoting cell survival, proliferation, and differentiation. The primary signaling pathways activated by G-CSF are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
Caption: G-CSF Signaling Pathway.
Comparative Data
While direct comparative proteomic data is lacking, numerous clinical studies have compared the efficacy and safety of different G-CSFs. The following tables summarize key findings from these studies.
Table 1: Comparison of this compound and Lenograstim
| Feature | This compound | Lenograstim | Key Findings from Comparative Studies | Citations |
| Structure | Non-glycosylated | Glycosylated | Lenograstim's glycosylation is a key structural difference. | [1] |
| Production System | E. coli | Chinese Hamster Ovary (CHO) cells | Different expression systems lead to structural variations. | [1] |
| Clinical Efficacy | Effective in treating neutropenia and mobilizing stem cells. | Effective in treating neutropenia and mobilizing stem cells. | Most studies show comparable efficacy in neutrophil recovery and stem cell mobilization, though some suggest potential advantages for one over the other in specific contexts. | [2][3][4] |
| Adverse Events | Similar side effect profiles reported. | Similar side effect profiles reported. | Both are generally well-tolerated with similar adverse event profiles. | [3][5] |
Table 2: Comparison of Originator G-CSF and Biosimilars
| Feature | Originator G-CSF (e.g., Neupogen®) | Biosimilar G-CSF (e.g., Zarxio®) | Key Findings from Comparative Studies | Citations |
| Efficacy | Established efficacy for treating neutropenia and stem cell mobilization. | Demonstrated comparable efficacy to the originator product in clinical trials. | Studies have shown no clinically meaningful differences in efficacy for neutrophil recovery and hematopoietic stem cell mobilization. | [4][6][7] |
| Safety | Well-established safety profile. | Shown to have a similar safety and immunogenicity profile to the originator. | The safety profiles of biosimilars are comparable to their reference products. | [5][7] |
| Cost | Higher cost. | Generally lower cost, leading to potential healthcare savings. | Biosimilars offer a cost-effective alternative to originator G-CSFs. | [7] |
Experimental Protocols
A common method for comparing the biological activity of different G-CSF products is an in vitro cell proliferation bioassay using a G-CSF-dependent cell line.
In Vitro Bioassay for G-CSF Potency
Objective: To determine the relative potency of a test G-CSF product (e.g., a biosimilar) compared to a reference standard G-CSF (e.g., originator this compound or Lenograstim).
Cell Line: A G-CSF-dependent myeloblastic cell line, such as NFS-60 or OCI-AML5.
Methodology:
-
Cell Culture: Maintain the G-CSF-dependent cell line in appropriate culture medium supplemented with a maintenance concentration of G-CSF.
-
Cell Preparation: Prior to the assay, wash the cells to remove any residual G-CSF and resuspend them in a G-CSF-free medium.
-
Assay Setup:
-
Prepare serial dilutions of both the reference standard G-CSF and the test G-CSF product in a 96-well microplate.
-
Add the prepared cells to each well.
-
Include control wells with cells only (no G-CSF) and wells with medium only (background).
-
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Proliferation Measurement:
-
Add a colorimetric or fluorometric reagent that measures cell viability or proliferation (e.g., MTS, XTT, or resazurin).
-
Incubate for a further 2-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence values against the log of the G-CSF concentration for both the reference and test products to generate dose-response curves.
-
Use parallel line analysis software to calculate the relative potency of the test product compared to the reference standard.
-
Caption: G-CSF In Vitro Bioassay Workflow.
Conclusion and Future Directions
While clinical data supports the comparable efficacy and safety of different G-CSF products, a significant gap exists in the literature regarding direct comparative proteomics of their effects on bone marrow cells. Such studies would be invaluable for a deeper understanding of the molecular mechanisms underlying any potential subtle differences in their biological activities. Future research employing advanced proteomic techniques, such as mass spectrometry-based quantitative proteomics, could provide a more granular view of the cellular responses to different G-CSFs. This would not only enhance our fundamental knowledge but also provide a robust platform for the evaluation of future biosimilars and novel G-CSF analogues.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Comparison of lenograstim vs this compound administration following chemotherapy for peripheral blood stem cell (PBSC) collection: a retrospective study of 126 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of lenograstim and this compound: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosimilar G-CSF versus this compound and lenograstim in healthy unrelated volunteer hematopoietic stem cell donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presently available biosimilars in hematology-oncology: G-CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing Single-Center Outcomes Between Reference and Biosimilar Granulocyte Colony-Stimulating Factor Drugs Used for Autologous Stem-Cell Mobilization [jhoponline.com]
Cross-validation of Filgrastim efficacy data between different research laboratories
This guide provides a comprehensive comparison of Filgrastim efficacy data from various research laboratories, focusing on its role in treating neutropenia. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance indicators, details experimental protocols, and visualizes critical biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic effects.
Comparative Efficacy of this compound and Biosimilars
The primary measure of this compound's efficacy is its ability to reduce the incidence and duration of severe neutropenia, particularly in patients undergoing myelosuppressive chemotherapy. Cross-laboratory and clinical trial data consistently demonstrate the comparable efficacy of originator this compound and its biosimilars.
A meta-analysis of 56 studies, encompassing 13,058 cancer patients, showed no statistically significant difference in the duration of severe neutropenia between originator this compound and its biosimilars.[1] Similarly, a multicenter observational study found that original and biosimilar this compound have comparable efficacy in treating neutropenia in patients receiving cancer chemotherapy.[2][3]
Below are tables summarizing key efficacy endpoints from various studies, comparing originator this compound with biosimilars and placebo/no treatment.
Table 1: Incidence of Febrile Neutropenia (FN)
| Study/Comparison | This compound Group | Comparator Group | Relative Risk/Difference (95% CI) | p-value |
| Originator vs. Placebo/No Treatment | ||||
| Meta-analysis (9 RCTs, CIN)[4] | 1130 patients | 1067 patients | RR: 0.63 (0.53–0.75) | <0.05 |
| Meta-analysis (CIN)[1] | - | - | RR: 0.58 (0.50–0.67) | Not Statistically Significant |
| Biosimilar vs. Originator | ||||
| PIONEER Trial vs. MONITOR-GCSF (Real-world)[5][6] | 5.1% (PIONEER) | 6.2% (MONITOR-GCSF) | - | - |
| This compound vs. This compound-sndz (Biosimilar) | ||||
| Retrospective Cohort Study[7][8] | 88 patients | 101 patients | -0.6% incidence difference (-5.1%–4.0%) | 0.84 |
Table 2: Duration of Severe Neutropenia (DSN) and Time to ANC Recovery
| Study/Comparison | This compound Group | Comparator Group | Outcome | p-value |
| Biosimilar vs. Originator | ||||
| Multicenter Observational Study[2] | Biosimilar this compound 30 MIU | Original this compound 30 MIU | Mean time to ANC recovery: 5.41±4.54 days vs. 5.66±4.83 days | 0.332 |
| Pediatric Study[9] | This compound | This compound-sndz | Median days to ANC of 200 cells/mm³: 9 vs. 9 | 0.978 |
| Originator vs. Biosimilar (EP2006) | ||||
| Pharmacodynamic Study[10] | - | - | 95% CI for ANC AUEC₀₋₁₂₀h well within 80-125% equivalence boundaries | - |
Experimental Protocols
Standardized methodologies are crucial for the cross-validation of efficacy data. While protocols may vary slightly between laboratories, the fundamental assays for assessing this compound's bioactivity follow a common framework. The United States Pharmacopeia (USP) provides reference standards for this compound to help ensure consistency in bioassays across different laboratories.[11]
Neutrophil Count and Recovery Assays
A primary efficacy endpoint in clinical trials is the time to absolute neutrophil count (ANC) recovery.
-
Objective: To determine the effectiveness of this compound in accelerating the recovery of neutrophils following chemotherapy.
-
Methodology:
-
Patient Population: Patients with non-myeloid malignancies undergoing myelosuppressive chemotherapy.
-
Treatment: this compound (typically 5 µg/kg/day) is administered subcutaneously or intravenously, starting at least 24 hours after the completion of chemotherapy.[12]
-
Blood Sampling: Peripheral blood samples are collected daily or at other specified intervals.
-
ANC Measurement: Complete blood counts with differentials are performed to determine the ANC.
-
Endpoint: The primary endpoint is often the time to ANC recovery to a prespecified level (e.g., ≥1.5 x 10⁹/L) or the duration of severe neutropenia (ANC <0.5 x 10⁹/L).[3]
-
Cell-Based Proliferation Bioassay
In vitro bioassays are essential for determining the potency of this compound and its biosimilars.
-
Objective: To measure the biological activity of this compound by its ability to stimulate the proliferation of a G-CSF-dependent cell line.
-
Methodology:
-
Cell Line: A murine myeloblastic cell line, NFS-60, which is dependent on G-CSF for proliferation, is commonly used.[13]
-
Assay Principle: The proliferation of NFS-60 cells is directly proportional to the concentration of biologically active this compound.
-
Procedure:
-
NFS-60 cells are cultured in the presence of varying concentrations of a this compound reference standard and the test sample.
-
After a specified incubation period (e.g., 48 hours), cell proliferation is measured using a colorimetric assay (e.g., MTT or XTT) that quantifies metabolic activity.
-
-
Data Analysis: A dose-response curve is generated, and the potency of the test sample is determined relative to the reference standard. These methods are validated for linearity, accuracy, specificity, and precision over a range of 50% to 150% of the nominal potency.[13]
-
Signaling Pathways and Experimental Workflow
This compound (G-CSF) Signaling Pathway
This compound exerts its effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells.[4] This binding triggers a cascade of intracellular signaling events that ultimately lead to increased neutrophil proliferation, differentiation, and survival. The major signaling pathways activated are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[9]
Generalized Experimental Workflow for Efficacy Studies
The workflow for a typical clinical trial assessing this compound efficacy involves several key stages, from patient selection to data analysis.
Conclusion
The cross-validation of this compound efficacy data from multiple research laboratories and clinical trials confirms its effectiveness in reducing the incidence and duration of neutropenia. Both originator this compound and its biosimilars demonstrate a comparable efficacy and safety profile. The standardized in vivo and in vitro assays provide a reliable framework for assessing the biological activity of this compound, ensuring consistent product quality and therapeutic outcomes. The well-characterized signaling pathways underlying this compound's mechanism of action further support its clinical application in the management of chemotherapy-induced neutropenia.
References
- 1. A systematic literature review of the efficacy, effectiveness, and safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation of the Jak kinase pathway from G-CSF receptor signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial of this compound for the treatment of hospitalized patients with multilobar pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. The granulocyte colony stimulating factor (G-CSF) activates Jak/STAT and MAPK pathways in a trophoblastic cell line [pubmed.ncbi.nlm.nih.gov]
- 9. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Role of phosphoinositide 3-kinase – Akt signaling pathway in the age-related cytokine dysregulation in splenic macrophages stimulated via TLR2 or TLR 4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Comparative Guide to Long-Term Hematopoietic Recovery: Filgrastim and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term hematopoietic recovery following the administration of Filgrastim versus other Granulocyte-Colony Stimulating Factors (G-CSFs), including long-acting derivatives like Pegthis compound and Lipegthis compound, as well as biosimilars. The information is intended to support research, clinical trial design, and drug development by presenting key performance data, experimental methodologies, and underlying biological pathways.
Executive Summary
Granulocyte-Colony Stimulating Factors are instrumental in managing chemotherapy-induced neutropenia and in mobilizing hematopoietic stem cells for transplantation. While this compound has been the standard of care, long-acting G-CSFs and biosimilars offer alternative therapeutic options. This guide synthesizes data from multiple studies to compare their efficacy and safety profiles concerning long-term hematopoietic recovery. Key parameters assessed include neutrophil and platelet recovery times, incidence of febrile neutropenia, and stem cell mobilization efficiency.
Comparative Efficacy in Hematopoietic Recovery
The selection of a G-CSF can significantly impact the kinetics of hematopoietic recovery. The following tables summarize quantitative data from various clinical studies, offering a comparative view of this compound and its alternatives.
Table 1: Neutrophil and Platelet Recovery
| G-CSF Agent | Time to Absolute Neutrophil Count (ANC) Recovery | Time to Platelet Recovery | Key Findings |
| This compound | Baseline | Baseline | Standard for daily administration post-chemotherapy or for stem cell mobilization. |
| Pegthis compound | Faster engraftment (9.6 days vs. 10.9 days for this compound) in one study.[1] Another study showed a one-day gain in ANC recovery.[2] | No significant difference compared to this compound in some studies.[3] | A single dose of Pegthis compound is a safe and effective alternative to daily this compound injections.[1] |
| Lipegthis compound | Time to ANC recovery was significantly shorter than for both Pegthis compound and this compound.[4] | Early hematologic recovery was more rapid in the Lipegthis compound group compared to this compound.[5] | Associated with a lower risk of severe neutropenia in later chemotherapy cycles compared to Pegthis compound and this compound.[4] |
| Biosimilar this compound | No statistically significant difference in time to neutrophil recovery compared to originator this compound.[6][7] | A significantly shorter time to platelet recovery was observed with Pegthis compound compared to a biosimilar in one study.[6] | Biosimilar this compound appears to be substantially equivalent in efficacy and safety to other G-CSF formulations for hematopoietic recovery after ASCT.[6] |
Table 2: Febrile Neutropenia and Stem Cell Mobilization
| G-CSF Agent | Incidence of Febrile Neutropenia (FN) | CD34+ Stem Cell Yield | Key Findings |
| This compound | Baseline | Baseline | Effective in reducing the incidence, severity, and duration of severe neutropenia and febrile neutropenia.[4] |
| Pegthis compound | Lower incidence (59% vs. 78% for this compound) in one study.[1] No effect on the risk of FN in another analysis.[2] | Comparable safety and efficacy profiles to daily injections of this compound.[8] | Can be a cost-effective approach in auto-SCT patients.[1] |
| Lipegthis compound | Lower, nonsignificant risk of febrile neutropenia compared with Pegthis compound and this compound.[4] | Higher median blood CD34+ cell counts and yields compared to this compound and Pegthis compound.[5] | Appears to be more efficient for CD34+ cell mobilization.[5] |
| Biosimilar this compound | No significant difference in the incidence of febrile neutropenia compared to originator this compound.[7] | Mobilized apheresis outcomes were similar to originator this compound and Lenograstim.[9] | Biosimilar G-CSF is as effective in the mobilization of hematopoietic stem cells as original G-CSFs.[9] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are generalized protocols for key experiments cited in the literature.
Hematopoietic Stem Cell Mobilization Protocol
A common protocol for mobilizing hematopoietic stem cells into the peripheral blood for collection involves the following steps:
-
Baseline Assessment : A complete blood count (CBC) with differential is performed to establish baseline values.
-
G-CSF Administration :
-
This compound : Administered subcutaneously at a dose of 5-10 mcg/kg/day for 4-6 consecutive days.
-
Pegthis compound/Lipegthis compound : A single subcutaneous injection is administered.
-
-
Monitoring : Peripheral blood CD34+ cell counts are monitored daily, typically starting on day 4 of G-CSF administration.
-
Apheresis Initiation : Leukapheresis is usually initiated when the peripheral blood CD34+ cell count reaches a target threshold (e.g., >10-20 cells/µL).
Post-Transplantation Hematopoietic Recovery Monitoring
Following autologous stem cell transplantation (ASCT), monitoring for hematopoietic recovery is critical:
-
Daily Monitoring : CBC with differential is monitored daily post-transplant.
-
Neutrophil Engraftment : Defined as the first of three consecutive days that the absolute neutrophil count (ANC) is ≥ 0.5 x 10⁹/L.
-
Platelet Engraftment : Defined as the first day that the platelet count is ≥ 20 x 10⁹/L without transfusion support for at least 7 days.
-
Supportive Care : Administration of prophylactic antibiotics and transfusions as clinically indicated.
Signaling Pathways of G-CSFs
G-CSFs exert their effects by binding to the G-CSF receptor (G-CSFR) on hematopoietic progenitor cells. This binding initiates a cascade of intracellular signaling pathways that promote cell proliferation, differentiation, and survival. The primary signaling pathways activated are the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. While this compound and its derivatives all act through the G-CSFR, differences in their pharmacokinetics may lead to variations in the duration and intensity of downstream signaling.
Long-Term Safety and Considerations
The long-term safety of G-CSF administration, particularly in healthy donors, is a critical consideration. Studies and international donor registries have not shown significant long-term adverse effects associated with G-CSF therapy, and the risk of malignancies does not appear to be substantially increased.[10][11] Common short-term side effects include bone pain, headache, and fatigue.[11]
Conclusion
The choice between this compound, its long-acting derivatives, and biosimilars for promoting hematopoietic recovery depends on various factors, including the specific clinical setting, cost-effectiveness, and patient convenience. Long-acting G-CSFs like Pegthis compound and Lipegthis compound offer the advantage of single-dose administration and have demonstrated comparable or, in some aspects, superior efficacy in accelerating neutrophil recovery and mobilizing stem cells. Biosimilars of this compound have shown equivalent efficacy and safety to the originator product, providing a cost-effective alternative. This guide provides a foundational overview to aid in the critical assessment and selection of the most appropriate G-CSF for specific research and clinical applications. Further investigation into head-to-head long-term outcome studies will continue to refine our understanding and optimize patient care.
References
- 1. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
- 5. What is the mechanism of Empegthis compound? [synapse.patsnap.com]
- 6. neupogenhcp.com [neupogenhcp.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Mobilization and Collection of HSC - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Filgrastim in a Research Environment
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop to the entire lifecycle of a product, including its disposal. Proper handling and disposal of biological agents like Filgrastim, a recombinant human granulocyte colony-stimulating factor, are paramount for laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound in a laboratory or clinical research setting.
Regulatory Landscape: Understanding the Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Pharmaceutical waste is deemed hazardous if it is specifically listed on the EPA's P or U lists of hazardous chemicals, or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4][5]
This compound itself is not found on the P or U lists.[1][3][5] Its classification as a hazardous waste would therefore depend on the specific formulation and its characteristics. The Safety Data Sheet (SDS) for Neupogen®, a common brand of this compound, indicates that the product is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7] The listed excipients—acetate, sorbitol, and polysorbate 80—are not typically considered hazardous.[6] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department, as state or local regulations may be more stringent.[8]
Step-by-Step Disposal Protocol for this compound
The following procedures provide a comprehensive approach to managing this compound waste in a research setting, from initial segregation to final disposal.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first critical step. Categorize this compound-related waste as follows:
-
Sharps Waste: All used syringes and needles.
-
Unused/Expired Product: Vials or prefilled syringes containing unused, partially used, or expired this compound.
-
Trace-Contaminated Labware: Items such as empty vials, gloves, bench paper, and plasticware that have come into contact with this compound.
Step 2: Management of Sharps Waste
All sharps must be disposed of immediately after use to prevent needlestick injuries.
-
Place used prefilled syringes, needles, and any broken glass vials into an FDA-cleared, puncture-resistant sharps disposal container.[9]
-
If an FDA-cleared container is not available, a heavy-duty plastic container that is closeable with a tight-fitting, puncture-resistant lid, leak-resistant, and properly labeled as "Sharps" or with the biohazard symbol can be used as a temporary measure.[9]
-
Do not dispose of sharps in the regular trash or recycling.[9]
-
Follow your community and institutional guidelines for the collection and disposal of full sharps containers.[10]
Step 3: Disposal of Unused or Expired this compound
Unused or expired this compound should be rendered non-reusable and disposed of in a compliant manner. The preferred method is through your institution's established waste management program.
-
Primary Recommended Method: Institutional Waste Program
-
Contact your facility's Environmental Health and Safety (EHS) department for guidance on disposing of investigational or unused drugs.[8]
-
Package the unused vials or syringes in a sealed, labeled container as directed by your EHS office.
-
The EHS department will typically arrange for disposal via a licensed hazardous or medical waste vendor, often through high-temperature incineration.[9][11]
-
-
Alternative Method: In-Lab Deactivation (Proceed with Caution) If permitted by your institution's policies and after a thorough risk assessment, chemical deactivation can be considered to denature the this compound protein. This should only be performed after consulting with and receiving approval from your EHS department. A general protocol for protein degradation is provided in the "Experimental Protocols" section below.
Step 4: Disposal of Trace-Contaminated Materials
Non-sharp materials that have come into contact with this compound should be managed based on a risk assessment.
-
For labs operating under Biosafety Level 1 (BSL-1), trace-contaminated items like gloves and empty vials can often be disposed of in the regular solid waste, provided they are not otherwise contaminated with biohazardous materials.
-
In a BSL-2 environment or if the this compound was used in conjunction with infectious agents, all contaminated labware should be treated as biohazardous waste. This typically involves collection in a labeled biohazard bag and subsequent decontamination, usually by autoclaving, before final disposal.[10]
Quantitative Data for this compound Handling and Disposal
| Parameter | Value | Notes |
| Storage Temperature | 2°C to 8°C (36°F to 46°F) | Protect from light and do not freeze. |
| Room Temperature Stability | Up to 24 hours | Discard if left at room temperature for longer than 24 hours.[9] |
| Autoclave Sterilization | 121°C (250°F) for a minimum of 30-60 minutes | Standard cycle for decontaminating biohazardous waste.[12][13][14] |
| Incineration | High temperature (typically >850°C) | Recommended for the final destruction of pharmaceutical waste to prevent environmental release.[15] |
Experimental Protocols
Protocol: Chemical Deactivation of Liquid this compound Waste
Disclaimer: This protocol is a general guideline for protein denaturation and should be adapted and validated for your specific laboratory conditions. Always seek approval from your institution's EHS department before implementing any in-lab chemical treatment of pharmaceutical waste.
Objective: To denature the this compound protein in unused or expired solutions, rendering it biologically inactive prior to disposal. This method is based on acid precipitation.[16][17]
Materials:
-
Unused/expired this compound solution.
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA).
-
Neutralizing agent (e.g., sodium hydroxide (B78521) solution).
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Fume hood.
-
pH indicator strips or pH meter.
-
Chemical waste container.
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Acidification:
-
For each 1 mL of this compound solution, slowly add the precipitating acid (e.g., PCA to a final concentration of 0.5 M) to denature and precipitate the protein.[16]
-
Mix gently and allow the solution to stand for 10-15 minutes on ice to facilitate complete precipitation.
-
-
Separation (Optional but Recommended):
-
Centrifuge the mixture to pellet the precipitated protein.
-
Decant the supernatant into a separate chemical waste container. The pellet contains the denatured protein.
-
-
Neutralization:
-
Slowly add a neutralizing agent (e.g., 1 M NaOH) to the supernatant (and the resuspended pellet, if separated) until the pH is between 6.0 and 8.0. Verify the pH using indicator strips or a calibrated meter.
-
-
Disposal:
-
Dispose of the neutralized liquid waste in the appropriate chemical waste stream as directed by your EHS department. Do not pour down the drain unless explicitly permitted by your institution for this specific neutralized waste stream.[18]
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a research setting.
References
- 1. agg.com [agg.com]
- 2. epa.gov [epa.gov]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safemgt.com [safemgt.com]
- 6. msds.amgen.com [msds.amgen.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. The Role of Autoclaves in Medical Waste Treatment | Stericycle | Stericycle [stericycle.com]
- 9. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. stanfordhealthcare.org [stanfordhealthcare.org]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 14. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 15. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Filgrastim
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of pharmaceutical compounds like Filgrastim is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a recombinant form of human granulocyte colony-stimulating factor, requires careful handling to minimize exposure risks.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is critical.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially during procedures that may generate aerosols or involve larger quantities, a comprehensive approach to safety involving both PPE and engineering controls is necessary.[1]
Engineering Controls: To minimize airborne exposure, it is recommended to handle this compound in enclosed processes, within a chemical hood, or in an area with effective local exhaust ventilation.[1]
Personal Protective Equipment: A multi-layered approach to PPE is crucial for minimizing direct contact with this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Recommended Personal Protective Equipment |
| General Handling | Safety glasses with side shields, lab coat or other protective over-garment.[1] |
| Risk of Splashing | Chemical splash goggles or safety glasses with side shields and a full-face shield.[1] |
| Aerosol Generation | An air-purifying respirator with NIOSH approval for dusts and mists may be necessary.[1] |
| All Handling Activities | Protective gloves.[2][3] |
Occupational Exposure Limit (OEL): Amgen has recommended an occupational exposure limit (OEL) of 6 µg/m³ as an 8-hour time-weighted average.[1] this compound is classified as an Occupational Exposure Band 4 compound (5 µg/m³ - 20 µg/m³).[1]
Procedural Guidance for Handling and Disposal
A systematic workflow ensures both the integrity of the product and the safety of the personnel.
Handling Workflow Diagram
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure the designated area, such as a chemical hood, is clean and prepared.[1] Don the appropriate PPE as outlined in the table above.
-
Product Handling:
-
Spill Management:
-
In case of a spill, immediately cordon off the area.[1]
-
Use appropriate PPE to minimize exposure during cleanup.[1]
-
For powdered this compound, wet the spilled material to reduce airborne dispersion.[1]
-
Absorb the spill with materials like paper towels.[1]
-
Thoroughly wash the spill area with suitable cleaning agents.[1]
-
Dispose of all contaminated materials according to waste disposal regulations.[1]
-
Disposal Plan: Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.
-
Sharps Disposal: Immediately place all used syringes and needles in an FDA-cleared sharps disposal container.[6][7] This container should be heavy-duty plastic, puncture-resistant, leak-resistant, and clearly labeled as hazardous waste.[6][7]
-
Vial and Unused Product Disposal: Empty or partially used vials of this compound should also be disposed of in the sharps container.[4][6] Do not save unused portions for later administration.[5]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and cleaning materials, should be placed in a sealed, appropriately labeled container for disposal in accordance with local, state, and federal regulations.[8]
-
Container Disposal: When the sharps disposal container is nearly full, it must be disposed of according to community guidelines and local regulations for hazardous waste.[6][7] Do not dispose of sharps containers in household trash.[6][7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
